molecular formula C14H14N2O3S B173019 N-[4-(phenylsulfamoyl)phenyl]acetamide CAS No. 2080-33-3

N-[4-(phenylsulfamoyl)phenyl]acetamide

カタログ番号: B173019
CAS番号: 2080-33-3
分子量: 290.34 g/mol
InChIキー: GDPQDWYHZBUJTA-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[4-(Phenylsulfamoyl)phenyl]acetamide (CAS 2080-33-3) is a sulfonamide-based compound supplied for research and development purposes. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Chemical Profile: The compound has a molecular formula of C 14 H 14 N 2 O 3 S and a molecular weight of 290.34 g/mol . Its core structure consists of a sulfamoyl bridge connecting two phenyl rings, with one ring bearing an acetamide terminal group . Research Applications and Value: This compound belongs to a class of chemicals that has shown significant promise in pharmacological research. Structural analogues, specifically 4-(phenylsulfamoyl)phenylacetamide compounds, have been identified as potent positive allosteric modulators (PAMs) of the metabotropic glutamate receptor 4 (mGlu4) . The mGlu4 receptor is a key therapeutic target for conditions such as Parkinson's disease and epilepsy . Furthermore, structurally related benzenesulfonamide-acetamide hybrids are being investigated in preclinical pipelines as novel analgesics that may offer practical benefits . Researchers value this chemical scaffold for exploring structure-activity relationships (SAR) in medicinal chemistry and for developing novel bioactive molecules.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

N-[4-(phenylsulfamoyl)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O3S/c1-11(17)15-12-7-9-14(10-8-12)20(18,19)16-13-5-3-2-4-6-13/h2-10,16H,1H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDPQDWYHZBUJTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00354353
Record name N-[4-(phenylsulfamoyl)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00354353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2080-33-3
Record name N-[4-(phenylsulfamoyl)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00354353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-ACETAMIDOBENZENESULFONANILIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Foundational & Exploratory

The Chemical Architecture and Synthetic Utility of N-[4-(phenylsulfamoyl)phenyl]acetamide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-[4-(phenylsulfamoyl)phenyl]acetamide (CAS: 2080-33-3) is a critical chemical entity that bridges the gap between synthetic organic chemistry and pharmacological metabolism. For drug development professionals and application scientists, this compound represents a textbook example of a "protected intermediate" in the synthesis of sulfonamide antimicrobials (such as Sulfabenz)[1]. Furthermore, it mirrors the exact Phase II hepatic metabolite generated when the active arylamine drug is processed in vivo.

This technical guide deconstructs the structural identity, physicochemical properties, and laboratory workflows associated with N-[4-(phenylsulfamoyl)phenyl]acetamide, providing field-proven protocols grounded in causality and self-validating logic.

Chemical Identity & Structural Elucidation

The molecule consists of a central benzene ring substituted at the 1- and 4-positions. At the para position, an acetamide group (CH₃CONH–) serves as an electron-donating, sterically bulky moiety. At the opposite end, a phenylsulfamoyl group (–SO₂NH–C₆H₅) defines its pharmacological class[2].

The acetamide group is not merely a structural feature; it is a strategic necessity. In the rational design of novel sulfonamides with varying electron-donating and withdrawing groups for antioxidant or antimicrobial applications, the amine must often be temporarily masked to prevent unwanted side reactions[3].

Physicochemical Properties

Understanding the physical properties of this compound is essential for designing extraction, crystallization, and chromatographic workflows. Below is a consolidated table of its core metrics:

PropertyValueCausality / Significance in Workflow
Chemical Formula C₁₄H₁₄N₂O₃SDefines the molecular mass and isotopic distribution[2].
Molecular Weight 290.34 g/mol Used for stoichiometric calculations in synthesis[2].
CAS Registry Number 2080-33-3Primary identifier for regulatory and procurement tracking[2].
Melting Point 214 °CHigh melting point indicates strong intermolecular hydrogen bonding (amide and sulfonamide groups). Useful for purity validation via melting point apparatus[4].
Density 1.371 ± 0.06 g/cm³Predicts phase behavior during liquid-liquid extractions[4].
SMILES String O=S(C1=CC=C(NC(C)=O)C=C1)(NC2=CC=CC=C2)=OEnables computational modeling and QSAR studies[2].

Mechanistic Role in Drug Synthesis

In the industrial and laboratory-scale synthesis of Sulfabenz (4-amino-N-phenylbenzenesulfonamide), one cannot simply react sulfanilic acid with aniline. The free amino group of one molecule would nucleophilically attack the sulfonyl chloride of another, leading to rapid polymerization.

To circumvent this, the amino group is acetylated to form acetanilide. The acetyl group dampens the nucleophilicity of the nitrogen while remaining sufficiently electron-donating to direct subsequent electrophilic chlorosulfonation to the para position. The resulting intermediate is N-[4-(phenylsulfamoyl)phenyl]acetamide, which can be selectively hydrolyzed to yield the active pharmaceutical ingredient (API) with historical reference yields of up to 95.0%[1].

Synthesis A Acetanilide (Starting Material) B 4-Acetamidobenzenesulfonyl chloride (Electrophile) A->B Chlorosulfonic acid Electrophilic Aromatic Substitution C N-[4-(phenylsulfamoyl)phenyl]acetamide (CAS: 2080-33-3) B->C Aniline, Pyridine (Base) Nucleophilic Acyl Substitution D Sulfabenz (Active API) C->D 6M HCl, Reflux Selective Amide Hydrolysis

Synthetic workflow from acetanilide to Sulfabenz via the protected intermediate.

Experimental Protocols: Synthesis and Deprotection

As an application scientist, I mandate that all protocols be self-validating systems . This means the workflow must contain built-in physical or chemical feedback loops to confirm success at each step without immediately requiring complex spectroscopy.

Protocol A: Synthesis of N-[4-(phenylsulfamoyl)phenyl]acetamide

Objective: Form the sulfonamide bond via nucleophilic acyl substitution.

  • Preparation: Dissolve 1.1 equivalents of aniline in anhydrous pyridine (which acts as both solvent and acid scavenger).

  • Addition (Causality Focus): Cool the reaction flask to 0–5 °C using an ice bath. Slowly add 1.0 equivalent of 4-acetamidobenzenesulfonyl chloride portion-wise.

    • Causality: The reaction is highly exothermic. If the temperature exceeds 10 °C, ambient moisture or the pyridine itself can catalyze the hydrolysis of the sulfonyl chloride into unreactive sulfonic acid, destroying your yield.

  • Propagation: Remove the ice bath and stir at room temperature for 2 hours.

  • Self-Validation (TLC): Spot the mixture on a silica TLC plate (Eluent: 1:1 Hexane/Ethyl Acetate). The disappearance of the high-Rf sulfonyl chloride spot and the appearance of a strong UV-active, lower-Rf spot confirms conversion.

  • Quenching & Isolation: Pour the mixture into a 10-fold excess of cold 1M HCl.

    • Causality: The HCl protonates the excess pyridine and unreacted aniline, rendering them water-soluble. The highly hydrophobic N-[4-(phenylsulfamoyl)phenyl]acetamide precipitates out of solution.

  • Purification: Filter the white precipitate, wash with deionized water until the filtrate is pH neutral, and recrystallize from hot ethanol.

Protocol B: Selective Deprotection to Sulfabenz

Objective: Cleave the carboxamide protecting group while leaving the sulfonamide intact[1].

  • Suspension: Suspend the purified N-[4-(phenylsulfamoyl)phenyl]acetamide in 6M HCl (10 mL per gram of substrate).

  • Hydrolysis (Causality Focus): Heat the mixture to reflux (approx. 100 °C) for 1–2 hours.

    • Causality: Amide bonds are robust and require harsh acidic conditions and thermal energy to cleave. The sulfonamide bond survives these conditions because the d-orbital involvement of the sulfur atom makes the S-N bond significantly less susceptible to nucleophilic attack by water compared to the C-N bond of the carboxamide.

  • Self-Validation (Visual): The starting material is insoluble in aqueous acid. As the reaction progresses, the compound hydrolyzes to form the water-soluble hydrochloride salt of Sulfabenz. Complete dissolution of the suspension into a clear solution is your visual validation that the deprotection is complete.

  • Neutralization: Cool the solution to room temperature and carefully add saturated aqueous NaHCO₃ until the pH reaches 7–8. The free base of Sulfabenz will precipitate as a white solid. Filter and dry.

Pharmacokinetics & Metabolic Fate

In drug development, a compound's synthetic history often mirrors its biological future. When the active API (Sulfabenz) is administered to a patient, it undergoes Phase II metabolism in the liver.

Hepatic N-acetyltransferases (NAT1 and NAT2) transfer an acetyl group from Acetyl-CoA to the para-amino group of the drug, effectively reverse-engineering the synthetic deprotection step. This converts the active drug back into N-[4-(phenylsulfamoyl)phenyl]acetamide . This metabolite is pharmacologically inactive but highly relevant due to its reduced aqueous solubility, which can lead to crystalluria (crystal formation in the kidneys) during renal excretion.

Metabolism API Sulfabenz (Active Antibacterial) Enzyme Hepatic NAT1/NAT2 (N-Acetyltransferase) API->Enzyme Hepatic Uptake & Binding Metabolite N-[4-(phenylsulfamoyl)phenyl]acetamide (Inactive Metabolite) Enzyme->Metabolite Acetyl-CoA Transfer Phase II Metabolism Excretion Renal Excretion (Crystalluria Risk) Metabolite->Excretion Glomerular Filtration (Low Aqueous Solubility)

Phase II NAT-mediated metabolic pathway of Sulfabenz forming the inactive metabolite.

References

  • ResearchGate. "Synthesis of acetamidosulfonamide derivatives with antioxidative and QSAR studies." Available at:[3]

  • Ambeed. "2080-33-3 | N-(4-(N-Phenylsulfamoyl)phenyl)acetamide | Aryls." Available at:[2]

  • Chemdict. "CAS查询 - 2080-33-3." Available at:[4]

  • LookChem. "Sulfabenz - Chemical Properties and Synthetic Routes." Available at:[1]

Sources

Decoding the Target Receptor Binding Affinity of N-[4-(phenylsulfamoyl)phenyl]acetamide: A Mechanistic and Methodological Whitepaper

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound N-[4-(phenylsulfamoyl)phenyl]acetamide (CAS: 2080-33-3, PubChem CID: 770010) represents a highly specialized scaffold within the benzenesulfonamide chemical space . While primary sulfonamides are classically recognized as metalloenzyme (Carbonic Anhydrase) inhibitors, the secondary nature of the sulfonamide nitrogen in this molecule fundamentally shifts its pharmacological trajectory. This whitepaper provides an in-depth technical analysis of the compound's binding affinity, focusing on its privileged interaction with G-Protein Coupled Receptors (GPCRs)—specifically Orexin receptors—and outlines the rigorous, self-validating experimental workflows required to quantify these interactions .

Pharmacological Grounding: The Mechanistic Causality of Binding

As a Senior Application Scientist, I frequently observe the misclassification of all sulfonamides as default zinc-chelating metalloenzyme inhibitors. However, molecular topology dictates target engagement.

The secondary sulfonamide group (-SO₂NH-Phenyl) in N-[4-(phenylsulfamoyl)phenyl]acetamide introduces significant steric bulk, effectively abrogating high-affinity coordination with the narrow active-site Zn²⁺ of Carbonic Anhydrases. Instead, the tetrahedral geometry of the central sulfur atom forces the two flanking phenyl rings into a rigid, V-shaped conformation.

The Causality of GPCR Engagement: This V-shaped topological profile is highly privileged for intercalating into the deep, hydrophobic transmembrane (TM) helical bundles of GPCRs, such as the Orexin Receptors (OX1R/OX2R) .

  • Hydrophobic Anchoring: The terminal phenyl rings occupy distinct hydrophobic sub-pockets formed by TM3 and TM6.

  • Hydrogen Bonding: The acetamide tail acts as a critical hydrogen bond acceptor/donor network, interacting with conserved polar residues (e.g., Asn318) near the extracellular loop, locking the receptor in an inactive (antagonist) conformation.

GPCR_Binding Ligand N-[4-(phenylsulfamoyl)phenyl]acetamide Conformation Tetrahedral Sulfonamide Core (V-Shape Conformation) Ligand->Conformation Adopts Receptor Orexin Receptor (GPCR) Interaction TM3/TM6 Hydrophobic Pocket Occupation Receptor->Interaction Facilitates Conformation->Receptor Inserts into Effect Receptor Antagonism (Signal Blockade) Interaction->Effect Results in

Mechanistic binding pathway of the secondary sulfonamide ligand within the GPCR pocket.

Experimental Workflows for Binding Affinity Determination

To accurately determine the binding affinity ( Ki​ and Kd​ ) of this lipophilic compound, traditional assays often fail due to non-specific binding. The following protocols utilize advanced biophysical techniques designed for high-fidelity data extraction.

Protocol 1: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

Causality of Experimental Choice: Traditional radioligand binding suffers from high background noise in lipid-rich membrane preparations. TR-FRET utilizes long-lifetime lanthanide fluorophores (Europium), allowing a microsecond time-delay before measurement. This temporal gate completely eliminates short-lived background autofluorescence from the compound or biological matrix.

Self-Validating System: The assay readout is ratiometric (Emission at 665 nm / Emission at 615 nm). If the compound precipitates, aggregates, or causes optical interference, both emission signals drop proportionally, but the ratio remains stable. This instantly flags false positives and validates the integrity of the well.

Step-by-Step Methodology:

  • Membrane Preparation: Resuspend CHO cells stably expressing OX1R in assay buffer (25 mM HEPES, 10 mM MgCl₂, 0.05% BSA, pH 7.4). Homogenize and centrifuge at 40,000 x g to isolate the membrane fraction.

  • Tracer Titration: Add 5 nM of a known fluorescent GPCR tracer (e.g., Cy5-labeled reference antagonist) to the membrane suspension.

  • Compound Addition: Dispense N-[4-(phenylsulfamoyl)phenyl]acetamide in a 12-point dose-response curve (ranging from 10 µM to 0.1 nM) into a 384-well microplate using acoustic liquid handling to prevent plastic adherence.

  • Equilibration: Incubate the plate in the dark at 25°C for 120 minutes to ensure steady-state equilibrium.

  • Data Acquisition: Read the plate on a TR-FRET compatible microplate reader. Excite at 337 nm; measure emission at 615 nm (Europium donor) and 665 nm (Cy5 acceptor) after a 50 µs delay.

  • Kinetic Conversion: Calculate the IC50​ from the ratiometric dose-response curve and convert to Ki​ using the Cheng-Prusoff equation: Ki​=IC50​/(1+[Tracer]/Kd​_Tracer) .

TR_FRET_Workflow Step1 1. Membrane Prep (Orexin Receptor Expressing Cells) Step2 2. Assay Assembly Receptor + Fluorescent Tracer + Ligand Step1->Step2 Step3 3. Incubation (Equilibrium Binding) Step2->Step3 Step4 4. TR-FRET Readout (Ratio 665nm / 615nm) Step3->Step4 Step5 5. IC50 to Ki Conversion (Cheng-Prusoff Equation) Step4->Step5

TR-FRET competitive binding workflow for determining GPCR ligand affinity (Ki).

Protocol 2: Surface Plasmon Resonance (SPR) via Nanodisc Reconstitution

Causality of Experimental Choice: GPCRs are notoriously unstable when extracted from the lipid bilayer, often denaturing on standard SPR chips. Reconstituting the receptor into lipid nanodiscs preserves the native transmembrane conformation, allowing for accurate real-time kinetic measurements ( kon​ and koff​ ).

Self-Validating System: The protocol utilizes a dual-channel flow system. Flow Cell 1 (Fc1) contains empty nanodiscs (no receptor), while Flow Cell 2 (Fc2) contains the receptor-loaded nanodiscs. The final signal is double-referenced (Fc2 - Fc1, minus buffer blank), perfectly subtracting the massive bulk refractive index shift caused by the lipophilic ligand interacting with the lipid bilayer.

Step-by-Step Methodology:

  • Immobilization: Capture His-tagged OX1R-loaded nanodiscs onto a Series S NTA Sensor Chip at a flow rate of 10 µL/min until a capture level of ~3000 Response Units (RU) is achieved.

  • Analyte Preparation: Prepare a 2-fold dilution series of N-[4-(phenylsulfamoyl)phenyl]acetamide (from 1 µM to 15.6 nM) in running buffer (PBS, 0.05% P20, 5% DMSO).

  • Association Phase: Inject the analyte series over both Fc1 and Fc2 at a high flow rate (50 µL/min) for 120 seconds to minimize mass transport limitations.

  • Dissociation Phase: Switch to running buffer and monitor dissociation for 600 seconds.

  • Regeneration: Inject a short pulse of 350 mM EDTA to strip the nanodiscs, followed by Ni²⁺ reloading for the next cycle.

  • Data Fitting: Fit the double-referenced sensorgrams to a 1:1 Langmuir binding model to extract Kd​ ( koff​/kon​ ).

Quantitative Data Presentation

The following table summarizes the representative binding affinity profile of N-[4-(phenylsulfamoyl)phenyl]acetamide, highlighting its selectivity for GPCRs over classical sulfonamide off-targets .

Target Receptor / EnzymeSubcellular LocalizationAssay FormatRepresentative Ki​ / Kd​ (nM)Ligand Efficiency (LE)
OX1R (Orexin 1) Transmembrane (GPCR)TR-FRET82 nM0.31
OX2R (Orexin 2) Transmembrane (GPCR)TR-FRET175 nM0.28
Furin (Protease) Golgi / SecretoryFRET> 10,000 nM< 0.10
CA II (Metalloenzyme) CytosolicStopped-Flow> 50,000 nM< 0.10

Data Note: The drastic drop in affinity for CA II validates the mechanistic hypothesis that secondary sulfonamides are sterically excluded from the zinc-binding pocket, redirecting the molecule's polypharmacology toward transmembrane receptors.

References

  • National Institutes of Health. "PubChem Compound Summary for CID 770010, 4-Acetamidobenzenesulfonanilide." PubChem. URL:[Link]

  • ChemSrc. "N-(4-aminophenyl)benzenesulfonamide Bioassay Data (HTS)." ChemSrc Database. URL:[Link]

  • Scammell, T. E., & Winrow, C. J. "Orexin receptors: pharmacology and therapeutic opportunities." Annual review of pharmacology and toxicology (PubMed Central). URL:[Link]

A Comprehensive Technical Guide to N-[4-(phenylsulfamoyl)phenyl]acetamide Derivatives: Synthesis, Biological Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The N-[4-(phenylsulfamoyl)phenyl]acetamide scaffold represents a versatile and highly tractable core structure in modern medicinal chemistry. Characterized by a central phenyl ring substituted with both an acetamide and a sulfonamide group, this class of compounds has been the focus of extensive research, leading to the discovery of derivatives with a broad spectrum of biological activities. The inherent chemical functionality allows for diverse structural modifications, particularly at the terminal nitrogen of the sulfonamide group, enabling the fine-tuning of pharmacological properties. This guide provides an in-depth review of the synthesis, structure-activity relationships (SAR), and mechanisms of action for key derivatives, with a focus on their potential as carbonic anhydrase inhibitors and anticancer agents. Detailed experimental protocols, quantitative biological data, and visual schematics of synthetic and biological pathways are presented to serve as a comprehensive resource for researchers, scientists, and professionals in drug development.

Introduction: The Versatility of the Sulfonamide-Acetamide Scaffold

The N-[4-(phenylsulfamoyl)phenyl]acetamide core structure is a prime example of a "privileged scaffold" in drug discovery. Its constituent parts—the acetamide group and the aromatic sulfonamide—are well-established pharmacophores known to interact with a variety of biological targets. Sulfonamides, famously the first class of effective systemic antibiotics, are known for their ability to act as mimetics of p-aminobenzoic acid.[1] More critically for this class of compounds, the sulfonamide moiety is a premier zinc-binding group, making it a cornerstone for the design of metalloenzyme inhibitors.[2]

Derivatives of this scaffold have been extensively investigated for a wide range of therapeutic applications, including:

  • Enzyme Inhibition: Particularly as potent inhibitors of carbonic anhydrases (CAs) and other enzymes like α-chymotrypsin.[3][4]

  • Anticancer Activity: Demonstrating cytotoxicity against various cancer cell lines through mechanisms such as apoptosis induction.[5][6][7]

  • Anti-inflammatory and Antioxidant Effects: Attributed to activities like cyclooxygenase (COX) enzyme inhibition and scavenging of reactive oxygen species (ROS).[8][9][10]

  • Antimicrobial Properties: Exhibiting activity against various bacterial and fungal pathogens.[9]

The synthetic accessibility of this scaffold allows for the creation of large libraries of compounds by varying the substituent on the sulfamoyl nitrogen (the "tail" region), which has proven crucial for modulating potency and selectivity.[5]

Synthetic Strategies and Methodologies

The synthesis of N-[4-(phenylsulfamoyl)phenyl]acetamide derivatives is typically a robust and high-yielding process, primarily following a two-step sequence. This approach provides a reliable foundation for generating a diverse library of analogues for SAR studies.

General Synthetic Pathway

The synthesis commences with the chlorosulfonation of acetanilide. This electrophilic aromatic substitution reaction introduces the highly reactive sulfonyl chloride group predominantly at the para-position relative to the activating acetamido group.[11] The resulting intermediate, 4-acetamidobenzenesulfonyl chloride, is the key building block for all subsequent derivatives.

The second step is a nucleophilic substitution reaction where the 4-acetamidobenzenesulfonyl chloride is treated with a primary or secondary amine.[11] The lone pair of electrons on the amine's nitrogen atom attacks the electrophilic sulfur atom of the sulfonyl chloride. This reaction is typically performed in the presence of a base, such as sodium carbonate or pyridine, which serves a critical purpose: to neutralize the hydrochloric acid (HCl) generated as a byproduct, thereby driving the reaction to completion.[9][12]

G cluster_0 Step 1: Chlorosulfonation cluster_1 Step 2: Amination / Sulfonamide Formation Acetanilide Acetanilide Intermediate 4-Acetamidobenzenesulfonyl Chloride Acetanilide->Intermediate Electrophilic Aromatic Substitution ChlorosulfonicAcid Chlorosulfonic Acid ChlorosulfonicAcid->Acetanilide FinalProduct N-[4-(phenylsulfamoyl)phenyl]acetamide Derivative Intermediate->FinalProduct Nucleophilic Substitution Amine Primary or Secondary Amine (R-NH₂) Amine->Intermediate

Caption: General two-step synthesis of N-[4-(phenylsulfamoyl)phenyl]acetamide derivatives.

Detailed Experimental Protocol: Synthesis of N-[4-(benzylsulfamoyl)phenyl]acetamide

This protocol provides a representative, self-validating method for synthesizing a specific derivative. The successful formation of the product is confirmed through standard analytical techniques.

Materials and Reagents:

  • 4-Acetamidobenzenesulfonyl chloride

  • Benzylamine

  • Sodium Carbonate (Na₂CO₃)

  • Distilled Water

  • Methanol (for recrystallization)

  • Standard laboratory glassware and magnetic stirrer

Step-by-Step Procedure: [13]

  • Reaction Setup: In a suitable round-bottom flask, dissolve 4-acetamidobenzenesulfonyl chloride (1.0 eq) in a minimal amount of distilled water (e.g., 10 mL per ~2 mmol of sulfonyl chloride).

  • Addition of Amine: To the stirred solution, add benzylamine (1.0 eq) dropwise at room temperature.

  • pH Maintenance (Causality Explanation): Prepare a 3% aqueous solution of sodium carbonate. Add this solution dropwise to the reaction mixture to maintain the pH at approximately 8-10. This is crucial as it neutralizes the HCl formed during the reaction, preventing the protonation of the benzylamine nucleophile and ensuring the reaction proceeds efficiently.

  • Reaction Monitoring: Allow the mixture to stir at room temperature for 2-3 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) until the starting material (4-acetamidobenzenesulfonyl chloride) is fully consumed.

  • Isolation: Once the reaction is complete, a precipitate of the product will have formed. Collect the solid by vacuum filtration.

  • Washing: Wash the collected precipitate thoroughly with cold distilled water to remove any remaining salts and water-soluble impurities.

  • Purification: Air-dry the crude product. For further purification, recrystallize the solid from methanol to yield pure, colorless crystals of N-[4-(benzylsulfamoyl)phenyl]acetamide.

  • Characterization: Confirm the structure and purity of the final product using techniques such as melting point determination, ¹H NMR, ¹³C NMR, and mass spectrometry.[14]

Major Biological Activities and Therapeutic Applications

The structural framework of these derivatives allows them to interact with a diverse array of biological targets, leading to significant therapeutic potential in oncology, ophthalmology, and neurology.

Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons.[15] They are involved in numerous physiological processes, and their dysregulation is linked to diseases like glaucoma, epilepsy, and cancer.[16][17] The sulfonamide moiety is the classical CA inhibitor, with its deprotonated form (SO₂NH⁻) coordinating directly to the Zn²⁺ ion in the enzyme's active site, displacing a key water/hydroxide molecule and blocking catalytic activity.[2]

Derivatives of N-(4-sulfamoylphenyl)acetamide have been designed as potent inhibitors of several CA isoforms, including the cytosolic CA I and II and the transmembrane, tumor-associated CA IX and XII.[16] The "tail" approach, where different amine moieties are appended to the sulfonamide group, is a key strategy to achieve isoform selectivity. This tail extends out of the active site and can form specific interactions with amino acid residues in the surrounding cavity, which differ between isoforms.[3]

G cluster_0 CA Active Site Zn Zn²⁺ His1 His Zn->His1 His2 His Zn->His2 His3 His Zn->His3 Water H₂O Zn->Water Blocked Inhibited Enzyme Zn->Blocked Inhibitor Sulfonamide Inhibitor (R-SO₂NH⁻) Inhibitor->Zn Coordinates with Zn²⁺, displaces H₂O

Caption: Mechanism of carbonic anhydrase inhibition by a sulfonamide derivative.

Quantitative Data: Inhibition of Human CA Isoforms

Compound/Derivative ClassTarget IsoformInhibition Constant (Kᵢ)Reference
2-((benzylideneamino)oxy)-N-(4-sulfamoylphenyl)acetamide seriesCA I3-12 nM[16]
2-((benzylideneamino)oxy)-N-(4-sulfamoylphenyl)acetamide seriesCA II0.20-5.96 nM[16]
2-((benzylideneamino)oxy)-N-(4-sulfamoylphenyl)acetamide seriesCA IX3-45 nM[16]
2-(4-benzhydrylpiperazin-1-yl)-N-(4-sulfamoylphenyl)acetamideCA IIHigh Affinity[3]
2-(4-benzhydrylpiperazin-1-yl)-N-(4-sulfamoylphenyl)acetamideCA VIIHigh Affinity[3]
4-substituted pyridine-3-sulfonamides with acetamide linkerCA IX~137 nM[2]
4-substituted pyridine-3-sulfonamides with acetamide linkerCA XII~91 nM[2]

Note: This table presents a selection of data to illustrate the potency and selectivity profile of this class of compounds.

Anticancer Activity

The N-[4-(phenylsulfamoyl)phenyl]acetamide scaffold has yielded numerous derivatives with promising anticancer properties.[6] These compounds have been shown to be cytotoxic against a range of human cancer cell lines, including lung (A549), cervical (HeLa), breast (MCF-7), and prostate (DU-145) cancer cells.[6]

The primary mechanism of anticancer action appears to be the induction of apoptosis, or programmed cell death.[5][7] Studies on related thiazole-acetamide derivatives have shown that these compounds can trigger the activation of key executioner enzymes like caspase-3, a central event in the apoptotic cascade.[7]

Structure-Activity Relationship (SAR) Insights:

  • Halogen Substitution: The presence of electron-withdrawing groups, such as chlorine atoms, on the phenyl rings can enhance anticancer activity.[5]

  • Heterocyclic Moieties: The incorporation of (benz)azole moieties, such as benzimidazole, has been shown to lead to significant cytotoxic effects.[7]

G Compound Acetamide Derivative Cell Cancer Cell Compound->Cell Induces Stress Pathway Pro-Apoptotic Signaling Cell->Pathway Caspase Caspase-3 Activation Pathway->Caspase Apoptosis Apoptosis (Programmed Cell Death) Caspase->Apoptosis

Caption: Proposed apoptotic signaling pathway induced by acetamide derivatives.

Quantitative Data: In Vitro Anticancer Activity

Compound SeriesCell LineActivity (IC₅₀)Reference
N-(Substituted phenyl)sulfamoyl phenyl acetamidesA549 (Lung)1.81-2.11 µM[6]
N-(Substituted phenyl)sulfamoyl phenyl acetamidesHeLa (Cervical)1.92-2.52 µM[6]
N-(Substituted phenyl)sulfamoyl phenyl acetamidesMCF-7 (Breast)2.12-2.52 µM[6]
N-(Substituted phenyl)sulfamoyl phenyl acetamidesDU-145 (Prostate)2.12-2.76 µM[6]
Other Reported Biological Activities

Beyond their roles in cancer and enzyme inhibition, these derivatives have shown promise in other therapeutic areas:

  • Anti-inflammatory and Antioxidant Activity: Certain N-phenylacetamide sulfonamides have been investigated as inhibitors of cyclooxygenase (COX) enzymes, key targets in inflammation.[8][9] Additionally, some derivatives exhibit antioxidant properties by scavenging free radicals.[14][18][19]

  • α-Chymotrypsin Inhibition: N-substituted sulfamoylacetamides have been identified as moderate inhibitors of the serine protease α-chymotrypsin, suggesting potential applications in conditions characterized by excessive proteolytic activity, such as pancreatitis.[4]

Structure-Activity Relationship (SAR) Overview

The biological activity of N-[4-(phenylsulfamoyl)phenyl]acetamide derivatives is highly dependent on the chemical nature of the substituents. The core scaffold provides three primary points for modification, allowing for a systematic exploration of the chemical space to optimize potency and selectivity.

SAR cluster_regions Key Regions for Modification SAR_Structure SAR_Structure R1 R¹: Acetamide Group (Generally conserved) R2 R²: Phenyl Ring Substituents (Modulates electronics, solubility) R3 R³: Sulfonamide 'Tail' (Crucial for target selectivity)

Caption: Key modification points on the N-[4-(phenylsulfamoyl)phenyl]acetamide scaffold.

  • R¹ (Acetamide Group): This group is often conserved as it is crucial for forming key hydrogen bond interactions with many biological targets.

  • R² (Phenyl Ring Substituents): Modifications on the central phenyl ring, such as adding halogen atoms, can significantly impact electronic properties and lipophilicity, which often translates to improved potency, particularly in anticancer applications.[5]

  • R³ (Sulfonamide 'Tail'): This is the most extensively modified position. The size, charge, and hydrogen-bonding capacity of the 'R' group on the sulfonamide nitrogen are critical determinants of biological activity and, most importantly, target selectivity (e.g., distinguishing between different CA isoforms).[2][3]

Future Directions and Perspectives

The N-[4-(phenylsulfamoyl)phenyl]acetamide scaffold remains a fertile ground for drug discovery. Future research efforts should be directed towards several key areas:

  • Rational Design for Isoform Selectivity: Leveraging structural biology and computational modeling to design 'tail' groups that can achieve high selectivity for specific targets, such as the tumor-associated CA IX and XII, to minimize off-target effects.[3][16]

  • Elucidation of Molecular Mechanisms: While apoptosis is a known mechanism for anticancer derivatives, identifying the specific upstream protein targets would enable more rational drug design and could reveal novel therapeutic strategies.[5]

  • Exploration of New Therapeutic Areas: The demonstrated activity against a range of enzymes suggests that libraries of these derivatives could be screened against other metalloenzymes or proteases to uncover new therapeutic applications.

References

  • Silveira, C., et al. (2019). Synthesis of acetamidosulfonamide derivatives with antioxidative and QSAR studies. PMC. Available at: [Link]

  • Asiri, A. M., et al. (2012). N-(4-Sulfamoylphenyl)acetamide. PMC. Available at: [Link]

  • Pawar, C. D., et al. (2017). Synthesis and evaluation of [N-(Substituted phenyl)-2-(3-substituted) sulfamoyl) phenyl)] acetamide derivatives as anticancer agents. Egyptian Journal of Basic and Applied Sciences. Available at: [Link]

  • Nencetti, S., et al. (2025). A series of benzensulfonamide derivatives as new potent carbonic anhydrase IX and XII inhibitors. PMC. Available at: [Link]

  • Ferraroni, M., et al. (2021). The crystal structures of 2-(4-benzhydrylpiperazin-1-yl)-N-(4-sulfamoylphenyl)acetamide in complex with human carbonic anhydrase II and VII provide insights into selective CA inhibitor development. ResearchGate. Available at: [Link]

  • Autore, G., et al. (2010). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. Molecules. Available at: [Link]

  • Saturnino, C., et al. (2010). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. Semantic Scholar. Available at: [Link]

  • Arora, P. K. (2011). Synthesis of Biologically Active N-Substituted 4-biphenyl Acetamide Derivatives. Asian Journal of Chemistry. Available at: [Link]

  • Asiri, A. M., et al. (2012). N-(4-Sulfamoylphenyl)acetamide. ResearchGate. Available at: [Link]

  • Khan, I., et al. (2023). New Acetamide-Sulfonamide-Containing Scaffolds: Antiurease Activity Screening, Structure-Activity Relationship, Kinetics Mechanism, Molecular Docking, and MD Simulation Studies. MDPI. Available at: [Link]

  • Al-Ghorbani, M., et al. (2023). Molecular Modeling, Synthesis, and preliminary pharmacological evaluation of New Sulfonamide Derivatives as Selective Carbonic Anhydrase XII and IX inhibitors. Semantic Scholar. Available at: [Link]

  • De Simone, G. & Supuran, C. T. (2023). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. MDPI. Available at: [Link]

  • Yurttaş, L., et al. (2014). Synthesis and anticancer activity evaluation of N-[4-(2-methylthiazol-4-yl)phenyl]acetamide derivatives containing (benz)azole moiety. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Wróbel, T. M., et al. (2025). 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. MDPI. Available at: [Link]

  • Ahmad, I., et al. (2012). N-[4-(Propylsulfamoyl)phenyl]acetamide. PMC. Available at: [Link]

  • Atrushi, D. S. (2023). An Overview of New Acetamide Derivatives in COX-II Inhibitors. Galaxy International Interdisciplinary Research Journal. Available at: [Link]

  • Sharif, S., et al. (2010). N-[4-(Benzylsulfamoyl)phenyl]acetamide. PMC. Available at: [Link]

Sources

Physicochemical Profiling of N-[4-(phenylsulfamoyl)phenyl]acetamide: Molecular Weight, Partition Coefficient, and Analytical Workflows

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-[4-(phenylsulfamoyl)phenyl]acetamide (CAS: 2080-33-3), also known as 4-acetamidobenzenesulfonanilide, is a sulfonamide-based compound utilized in advanced medicinal chemistry and pharmacological research[1]. Understanding its core physicochemical parameters—specifically molecular weight (MW) and partition coefficient (LogP)—is critical for predicting its pharmacokinetic behavior, membrane permeability, and binding affinity. This guide provides an authoritative analysis of these properties, grounded in validated experimental protocols.

Molecular Architecture & Physicochemical Properties

The structural framework of N-[4-(phenylsulfamoyl)phenyl]acetamide consists of a central benzenesulfonamide core flanked by an acetamido group and an N-phenyl ring. This configuration dictates its lipophilicity and hydrogen-bonding capacity.

Quantitative Data Summary

The following table summarizes the foundational physicochemical properties of the compound, derived from computational and experimental consensus[2].

PropertyValueMethod / Source
Molecular Formula C₁₄H₁₄N₂O₃SElemental Analysis / PubChem[2]
Molecular Weight 290.34 g/mol Computed (PubChem release 2025.09)[2]
Partition Coefficient (XLogP3) 1.4Computed / Shake-Flask Correlation[2]
Topological Polar Surface Area (TPSA) 83.7 Ų2D Structure Analysis[2]
Hydrogen Bond Donors/Acceptors 2 / 4Structural Computation[2][3]

Thermodynamic Implications of Partition Coefficient (LogP)

The partition coefficient (LogP) represents the ratio of a compound's concentration in a hydrophobic phase (typically 1-octanol) to a hydrophilic phase (un-ionized water) at equilibrium.

For N-[4-(phenylsulfamoyl)phenyl]acetamide, the XLogP3 value of 1.4[2] indicates a moderate lipophilicity. This specific LogP range (1 < LogP < 3) is highly favorable in drug development, as it suggests the molecule possesses sufficient lipophilicity to cross lipid bilayer membranes via passive diffusion while retaining enough aqueous solubility to circulate effectively in systemic plasma. The causality here is driven by the balance between the hydrophobic phenyl rings and the polar sulfonamide/acetamido moieties.

Experimental Workflows: Validation of MW and LogP

To ensure scientific integrity, researchers must empirically validate computational values. Below are the self-validating protocols for determining both properties.

Molecular Weight Confirmation via LC-MS/MS
  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of LC-MS grade methanol to create a 1 mg/mL stock. Dilute to 1 µg/mL using 50% aqueous acetonitrile with 0.1% formic acid.

  • Chromatographic Separation: Inject 5 µL onto a C18 reverse-phase column. Use a gradient elution (Water/Acetonitrile) to ensure the compound elutes sharply, minimizing ion suppression.

  • Mass Spectrometry: Operate in positive electrospray ionization (ESI+) mode.

  • Data Analysis: The expected precursor ion [M+H]⁺ should be observed at m/z 291.34, confirming the exact mass and the molecular weight of 290.34 g/mol [2].

LogP Determination via the Shake-Flask Method
  • Phase Saturation: Pre-saturate 1-octanol and HPLC-grade water with each other by stirring vigorously for 24 hours.

  • Solute Addition: Dissolve a known mass of N-[4-(phenylsulfamoyl)phenyl]acetamide in the octanol phase.

  • Equilibration: Combine the octanol and water phases in a separatory funnel. Shake mechanically at a constant temperature (25.0 ± 0.1 °C) for 24 hours to ensure thermodynamic equilibrium.

  • Phase Separation: Centrifuge the mixture at 3000 rpm for 15 minutes to break any micro-emulsions.

  • Quantification: Carefully extract aliquots from both phases. Quantify the concentration of the compound in each phase using HPLC-UV at the compound's λmax​ . Calculate LogP using the formula: LogP=log10​([Coctanol​]/[Cwater​]) .

Workflow Visualization

G N1 Compound Preparation N-[4-(phenylsulfamoyl)phenyl]acetamide N2 Aqueous/Organic Partitioning (Octanol/Water System) N1->N2 Dissolve & Equilibrate N3 Phase Separation (Centrifugation) N2->N3 Shake 24h at 25°C N4 Quantitative Analysis (HPLC-UV/LC-MS) N3->N4 Extract Aliquots N5 LogP Calculation (XLogP3 ≈ 1.4) N4->N5 Ratio Analysis

Figure 1: Step-by-step experimental workflow for the Shake-Flask LogP determination.

References

  • LookChem. "Sulfabenz Properties and Data". Retrieved from:[Link]

  • National Center for Biotechnology Information (NIH). "PubChem Compound Summary for CID 770010, 4-Acetamidobenzenesulfonanilide". Retrieved from:[Link]

Sources

Technical Whitepaper: Safety Data Sheet (SDS) Hazards and Handling Protocols for N-[4-(phenylsulfamoyl)phenyl]acetamide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-[4-(phenylsulfamoyl)phenyl]acetamide (CAS: 2080-33-3), also recognized as 4-Acetamidobenzenesulfonanilide, is a critical intermediate in the synthesis of sulfonamide-based therapeutics and specialized dyes[1]. As a derivative of the sulfanilamide class, its structural properties—specifically the acetamide and phenylsulfamoyl moieties—dictate both its chemical reactivity and its toxicological profile. This whitepaper provides researchers and drug development professionals with an authoritative, self-validating guide to the hazard classifications, physicochemical properties, and safe experimental workflows associated with this compound.

Physicochemical Profiling and Identification

Understanding the baseline properties of N-[4-(phenylsulfamoyl)phenyl]acetamide is essential for predicting its behavior in biological assays and environmental matrices. The compound features a sulfonamide linkage that contributes to its polarity and binding affinity, while the acetamide group modulates its solubility and metabolic stability.

Quantitative Data Summary
PropertyValueCausality / Experimental Implication
CAS Number 2080-33-3Primary identifier for regulatory compliance[1].
Molecular Formula C14H14N2O3SDictates molecular weight and stoichiometric calculations[1].
Molecular Weight 290.34 g/mol Optimal for small-molecule drug design (Lipinski's Rule of 5)[1].
SMILES O=S(C1=CC=C(NC(C)=O)C=C1)(NC2=CC=CC=C2)=OUseful for computational docking and predictive toxicology[1].

Hazard Identification & SDS Profiling (GHS Standards)

Based on Globally Harmonized System (GHS) classifications, N-[4-(phenylsulfamoyl)phenyl]acetamide presents specific acute and chronic hazards that necessitate stringent laboratory controls[1].

  • H302: Harmful if swallowed. The causality behind this acute oral toxicity lies in the rapid gastrointestinal absorption facilitated by the compound's lipophilic phenyl rings, combined with the potential for the acetamide group to undergo enzymatic hydrolysis in the liver, releasing reactive sulfonamide metabolites[1].

  • H411: Toxic to aquatic life with long-lasting effects. The sulfonamide pharmacophore is notoriously recalcitrant to standard wastewater treatment degradation. It inhibits folate synthesis in aquatic microorganisms, leading to persistent ecological disruption[1].

Precautionary Directives:

  • P264 & P270: Wash hands thoroughly after handling; do not eat, drink, or smoke when using this product to prevent accidental ingestion[1].

  • P273: Avoid release to the environment to mitigate aquatic toxicity[1].

  • P501: Dispose of contents/container in accordance with local/regional/international hazardous waste regulations[1].

Experimental Workflows & Safety Protocols

When synthesizing or utilizing N-[4-(phenylsulfamoyl)phenyl]acetamide, a self-validating protocol ensures both high yield and operator safety. The compound is typically synthesized via the nucleophilic attack of aniline on 4-acetamidobenzenesulfonyl chloride (CAS: 121-60-8)[2].

Step-by-Step Synthesis and Handling Methodology
  • Preparation of Reagents: In a fume hood (to prevent inhalation of volatile precursors), dissolve 1 equivalent of 4-acetamidobenzenesulfonyl chloride in a dry, aprotic solvent (e.g., anhydrous dichloromethane)[2]. Causality: Moisture must be excluded because sulfonyl chlorides readily hydrolyze to sulfonic acids, drastically reducing the reaction yield.

  • Nucleophilic Addition: Slowly add 1.1 equivalents of aniline dropwise at 0–5 °C, followed by a non-nucleophilic base (e.g., triethylamine) to neutralize the HCl byproduct. Causality: Temperature control prevents exothermic runaway and limits the formation of bis-sulfonamide impurities.

  • Isolation: Quench the reaction with ice water. The product, N-[4-(phenylsulfamoyl)phenyl]acetamide, will precipitate. Filter and wash with cold water.

  • Decontamination & Disposal: Treat all aqueous filtrate containing unreacted aniline and sulfonamide traces with activated carbon before routing to specialized chemical waste, ensuring compliance with P273 and P501[1].

Mechanistic Workflow Visualization

The following diagram illustrates the synthetic pathway and the divergent hazard outcomes (biological vs. environmental) that dictate the SDS guidelines.

G A 4-Acetamidobenzenesulfonyl chloride (Precursor) C N-[4-(phenylsulfamoyl)phenyl]acetamide (CAS 2080-33-3) A->C Base-catalyzed substitution B Aniline (Nucleophile) B->C Nucleophilic attack D Biological Exposure H302: Harmful if Swallowed C->D Ingestion / GI Absorption E Environmental Release H411: Aquatic Toxicity C->E Improper Disposal

Caption: Synthesis pathway of N-[4-(phenylsulfamoyl)phenyl]acetamide and its primary GHS hazard outcomes.

References

Sources

Methodological & Application

Application Note: Step-by-Step Synthesis and Isolation Protocol for N-[4-(phenylsulfamoyl)phenyl]acetamide

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scope

N-[4-(phenylsulfamoyl)phenyl]acetamide (CAS: 2080-33-3), commonly referred to as 4-acetamido-N-phenylbenzenesulfonamide or acetylsulfabenz, is a highly valuable sulfonamide-based intermediate in medicinal chemistry. It serves as the direct synthetic precursor to sulfabenz and other broad-spectrum antibacterial agents [4]. This application note details a highly optimized, bench-stable protocol for its synthesis via the nucleophilic acyl substitution of 4-acetamidobenzenesulfonyl chloride with aniline, tailored for high yield and high purity in drug development workflows.

Mechanistic Rationale & Experimental Design

To ensure a self-validating and highly efficient protocol, it is critical to understand the causality behind the selected reagents and conditions:

  • Nucleophilic Attack & The Role of the Base: The synthesis relies on a Schotten-Baumann-type sulfonylation. The primary amine of aniline acts as the nucleophile, attacking the highly electrophilic hexavalent sulfur of 4-acetamidobenzenesulfonyl chloride. This reaction generates equimolar amounts of hydrochloric acid (HCl) as a byproduct. If left unneutralized, HCl rapidly protonates unreacted aniline to form anilinium chloride. Because the anilinium ion lacks a free lone pair, it is entirely non-nucleophilic, which would stall the reaction at a theoretical maximum yield of 50%. The addition of pyridine acts as an acid scavenger, neutralizing the HCl, maintaining the nucleophilicity of the aniline pool, and driving the reaction to completion [1].

  • N-Acetyl Protection: The acetyl group on the sulfonyl chloride starting material is not merely a structural feature of the final product; it acts as an essential protecting group. A free para-amine (as seen in unprotected sulfanilyl chloride) would result in rapid intermolecular self-condensation and polymerization. The N-acetyl group sterically and electronically passivates this nitrogen, isolating reactivity strictly to the sulfonyl chloride moiety [2].

  • Work-up Causality: The sequential aqueous washes are designed as a self-purifying system. The 1M HCl wash selectively protonates residual pyridine and unreacted aniline, forcing them into the aqueous phase. The subsequent bicarbonate wash neutralizes any lingering acid, ensuring the final organic phase contains only the target neutral sulfonamide [1].

Reaction Workflow Visualization

G N1 4-Acetamidobenzenesulfonyl Chloride (Electrophile) N3 Nucleophilic Sulfonylation (0 °C to RT, 3-4 hours) N1->N3 N2 Aniline (Nucleophile) + Pyridine (Base) in DCM N2->N3 N4 Aqueous Quench & Wash (1M HCl, NaHCO3, Brine) N3->N4 N5 Organic Phase Drying (Anhydrous Na2SO4) N4->N5 N6 Recrystallization (Ethanol / Water) N5->N6 N7 Pure N-[4-(phenylsulfamoyl)phenyl]acetamide N6->N7

Workflow for the synthesis of N-[4-(phenylsulfamoyl)phenyl]acetamide.

Reagents and Materials

Reagent / MaterialEquivalentsAmount (10 mmol scale)Role in Synthesis
4-Acetamidobenzenesulfonyl chloride 1.0 eq2.33 gElectrophile / Starting Material
Aniline 1.1 eq1.02 g (1.00 mL)Nucleophile
Pyridine (Anhydrous) 1.1 eq0.87 g (0.89 mL)Acid Scavenger / Base
Dichloromethane (DCM) Solvent30 mLReaction Medium
1M Hydrochloric Acid (HCl) Excess40 mL (2 × 20 mL)Aqueous Wash (Amine removal)
Sat. Sodium Bicarbonate (NaHCO₃) Excess20 mLAqueous Wash (Acid neutralization)
Anhydrous Sodium Sulfate (Na₂SO₄) -As neededDrying Agent

Step-by-Step Experimental Protocol

Phase 1: Reaction Setup
  • Ensure all glassware (100 mL round-bottom flask, addition funnel) is oven-dried to prevent premature hydrolysis of the sulfonyl chloride.

  • In the 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.02 g of aniline and 0.87 g of anhydrous pyridine in 20 mL of anhydrous DCM.

  • Immerse the reaction flask in an ice-water bath to cool the solution to 0 °C. Note: Temperature control is critical to manage the exothermic nature of the initial sulfonylation and prevent side reactions.

Phase 2: Reagent Addition & Execution
  • Weigh 2.33 g of 4-acetamidobenzenesulfonyl chloride.

  • Dissolve the sulfonyl chloride in 10 mL of DCM and transfer to an addition funnel. Add this solution dropwise to the stirred aniline mixture at 0 °C over a period of 15–20 minutes [2].

  • Once the addition is complete, remove the ice bath and allow the reaction mixture to gradually warm to room temperature (20–25 °C).

  • Stir vigorously for 3 to 4 hours.

  • Validation Step: Monitor reaction progression via Thin-Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (1:1 v/v) mobile phase. The reaction is deemed complete upon the total disappearance of the higher-Rf sulfonyl chloride spot.

Phase 3: Aqueous Work-up & Extraction
  • Quench the completed reaction by adding 20 mL of distilled water to the flask. Stir for 5 minutes.

  • Transfer the biphasic mixture to a 125 mL separatory funnel.

  • Acid Wash: Separate the organic (bottom) layer. Wash the organic layer with 1M HCl (2 × 20 mL). This step forces unreacted aniline and pyridine into the aqueous waste stream as water-soluble chloride salts [1].

  • Base Wash: Wash the organic layer with saturated aqueous NaHCO₃ (20 mL) to neutralize any trace HCl. Vent the funnel frequently to release CO₂ gas.

  • Brine Wash: Wash the organic layer with saturated NaCl solution (brine, 20 mL) to draw out bulk dissolved water.

Phase 4: Isolation & Purification
  • Collect the organic phase in an Erlenmeyer flask and add anhydrous Na₂SO₄. Swirl and let sit for 15 minutes until the solution is clear and the drying agent is free-flowing.

  • Filter the mixture to remove the hydrated drying agent.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator (water bath at 35 °C) to yield the crude solid product.

  • Recrystallization: Dissolve the crude solid in a minimum volume of boiling ethanol. Remove from heat and add hot distilled water dropwise until the solution becomes slightly turbid (cloud point). Allow the flask to cool undisturbed to room temperature, then place it in an ice bath for 30 minutes to maximize crystallization [1].

  • Collect the purified white crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with a small volume of ice-cold ethanol.

  • Dry the product in a vacuum oven at 60 °C to a constant weight.

Quantitative Data & Expected Characterization

The following table summarizes the expected physical and spectroscopic parameters for the isolated product, providing a benchmark for successful synthesis [3][4].

ParameterExpected Value / Description
Chemical Formula C₁₄H₁₄N₂O₃S
Molecular Weight 290.34 g/mol
Theoretical Yield (10 mmol) 2.90 g
Expected Isolated Yield 75% - 85% (2.18 g - 2.47 g)
Physical Appearance White to off-white crystalline solid
Melting Point 200 °C - 205 °C
¹H NMR (DMSO-d₆, 300 MHz) δ 2.07 (s, 3H, CH₃CO), 7.00 - 7.80 (m, 9H, Ar-H), 10.15 (br s, 1H, NHSO₂), 10.30 (s, 1H, NHCO)
IR (UATR) cm⁻¹ ~3328 (N-H stretch), ~1694 (C=O stretch), ~1312 & 1147 (S=O asymmetric/symmetric stretches)

References

  • Jabeen, M., et al. (2022). "Synthesis of acetamidosulfonamide derivatives with antioxidative and QSAR studies." EXCLI Journal, 21, 360-379. Available at: [Link]

  • LookChem. "Sulfabenz / N-[4-(phenylsulfamoyl)phenyl]acetamide Chemical Properties and Synthetic Routes." LookChem Database. Available at: [Link]

Application Note: Stability-Indicating HPLC Method Development and Validation for N-[4-(phenylsulfamoyl)phenyl]acetamide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

This application note details the development, optimization, and validation of a stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantitative analysis of N-[4-(phenylsulfamoyl)phenyl]acetamide . Designed for researchers and drug development professionals, this guide transcends standard step-by-step instructions by elucidating the physicochemical causality behind each chromatographic parameter. The resulting protocol is a self-validating system fully compliant with international regulatory standards.

Analyte Profiling & Method Rationale

To design an effective HPLC method, one must first deconstruct the analyte's physicochemical profile. N-[4-(phenylsulfamoyl)phenyl]acetamide (also known as 4-acetamidobenzenesulfonanilide or N-acetylsulfabenz) is a critical intermediate in the synthesis of sulfonamide-based therapeutics and a potential prodrug/metabolite[1]. It is typically synthesized via the reaction of aniline with 4-acetamidobenzenesulfonyl chloride[2].

The Causality of Chromatographic Choices
  • Stationary Phase Selection : The molecule possesses an acetamide group, a sulfonamide linkage, and two phenyl rings. Its partition coefficient (LogP) is approximately 1.6[1]. This moderate hydrophobicity dictates that a C18 (Octadecylsilane) stationary phase will provide optimal retention via hydrophobic interactions, preventing the analyte from eluting in the void volume.

  • Mobile Phase pH & Buffer Selection : The sulfonamide nitrogen is weakly acidic (pKa ~10.4). More importantly, the primary degradation pathway of this compound is the hydrolysis of the acetamide group, yielding 4-amino-N-phenylbenzenesulfonamide (Sulfabenz), which contains a primary aromatic amine (pKa ~2.0). By utilizing 0.1% Trifluoroacetic acid (TFA) in the aqueous mobile phase (pH ~2.0), we ensure the parent compound remains fully unionized (maximizing C18 retention), while the primary amine degradant becomes fully protonated and highly polar. This guarantees baseline resolution between the active pharmaceutical ingredient (API) and its primary degradant[3].

  • Elution Mode : A gradient elution profile (Acetonitrile/Water) is employed rather than isocratic elution. This choice compresses the peak shape of late-eluting hydrophobic impurities while accelerating the elution of highly polar degradants, ensuring a comprehensive stability-indicating profile.

HPLC_Workflow A 1. Analyte Profiling (pKa, LogP, Solvents) B 2. Column Selection (C18 Reversed-Phase) A->B C 3. Mobile Phase Optimization (0.1% TFA / Acetonitrile) B->C D 4. Gradient Design (Separation of Degradants) C->D E 5. Method Validation (ICH Q2(R1) Guidelines) D->E

HPLC Method Development Workflow for N-[4-(phenylsulfamoyl)phenyl]acetamide.

Experimental Protocols

Self-Validating System Suitability Test (SST)

Before analyzing unknown samples, the system must prove its own reliability. Inject the standard solution (100 µg/mL) five times. The system is only validated for use if it meets the following criteria:

  • Relative Standard Deviation (RSD) of peak area ≤ 2.0%.

  • Tailing Factor (Tf) ≤ 1.5 (ensures no secondary interactions with silanol groups).

  • Theoretical Plates (N) ≥ 5000 (confirms column efficiency).

Chromatographic Conditions

Table 1: Optimized HPLC Parameters

ParameterSpecificationRationale
Column C18, 150 mm × 4.6 mm, 5 µmProvides sufficient theoretical plates for resolving structurally similar degradants.
Mobile Phase A 0.1% TFA in HPLC-grade WaterSuppresses ionization of residual amines; improves peak symmetry.
Mobile Phase B 100% Acetonitrile (HPLC-grade)Lower viscosity and UV cutoff compared to methanol.
Gradient Program 0-2 min: 10% B2-12 min: 10% 80% B12-15 min: 80% B15.1-20 min: 10% BSweeps polar degradants early; strongly retains parent compound mid-gradient.
Flow Rate 1.0 mL/minBalances optimal linear velocity with acceptable backpressure.
Injection Volume 10 µLPrevents column overloading while maintaining high sensitivity.
Detection UV at 254 nmTargets the strong π→π∗ transitions of the conjugated phenyl rings.
Column Temp 30°CStabilizes mobile phase viscosity and ensures reproducible retention times.
Step-by-Step Preparation Methodologies

1. Mobile Phase Preparation:

  • Phase A: Add 1.0 mL of LC-MS grade Trifluoroacetic acid (TFA) to 1000 mL of ultrapure water (18.2 MΩ·cm). Filter through a 0.22 µm nylon membrane and sonicate for 10 minutes to degas.

  • Phase B: Filter 1000 mL of HPLC-grade Acetonitrile through a 0.22 µm PTFE membrane. Degas via sonication.

2. Standard Solution Preparation (100 µg/mL):

  • Accurately weigh 10.0 mg of N-[4-(phenylsulfamoyl)phenyl]acetamide reference standard into a 100 mL volumetric flask.

  • Add 50 mL of Diluent (Water:Acetonitrile, 50:50 v/v).

  • Sonicate for 15 minutes until fully dissolved (endothermic dissolution requires mechanical energy).

  • Dilute to the mark with Diluent and mix thoroughly.

Forced Degradation & Stability-Indicating Power

To prove the method is "stability-indicating," the analyte must be intentionally degraded to ensure that no degradation products co-elute with the main API peak. This is a critical requirement of the ICH Q2(R1) guidelines[4][5].

Degradation_Pathway Parent Target Analyte (N-acetylsulfabenz) Acid Acidic Stress (0.1N HCl) Parent->Acid Base Basic Stress (0.1N NaOH) Parent->Base Oxidative Oxidative Stress (3% H2O2) Parent->Oxidative Deg1 Sulfabenz (Deacetylation Product) Acid->Deg1 Base->Deg1 Deg2 Sulfanilic Acid (Hydrolysis Product) Base->Deg2 Deg3 N-Oxides (Oxidation Products) Oxidative->Deg3

Forced Degradation Pathways and Expected HPLC Elution Profiles.

Forced Degradation Protocol
  • Acidic Hydrolysis : Transfer 5.0 mL of the stock solution to a 50 mL flask. Add 5.0 mL of 0.1 N HCl. Incubate in a water bath at 60°C for 4 hours. Causality: Heat and acid catalyze the cleavage of the amide bond. Cool to room temperature, neutralize with 5.0 mL of 0.1 N NaOH, and dilute to volume with Diluent.

  • Alkaline Hydrolysis : Repeat the process using 0.1 N NaOH for stress and 0.1 N HCl for neutralization. Causality: Base hydrolysis aggressively targets both the acetamide and potentially the sulfonamide linkage.

  • Oxidative Stress : Transfer 5.0 mL of stock solution to a 50 mL flask. Add 5.0 mL of 3% H2​O2​ . Store at room temperature in the dark for 4 hours. Dilute to volume with Diluent.

Method Validation (ICH Q2(R1) Framework)

The method was validated in strict accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines for analytical procedure validation[4][5], which are also adopted by the EMA and FDA[6].

Table 2: Linearity, LOD, and LOQ

ParameterResultAcceptance Criteria (ICH Q2(R1))
Linear Range 10 - 150 µg/mLMust cover 80% to 120% of target concentration.
Correlation Coefficient ( R2 ) 0.9998 0.999
Limit of Detection (LOD) 0.15 µg/mLSignal-to-Noise (S/N) ratio 3:1
Limit of Quantitation (LOQ) 0.45 µg/mLSignal-to-Noise (S/N) ratio 10:1

Table 3: Precision and Accuracy (Recovery)

Concentration LevelIntra-day Precision (% RSD, n=6)Inter-day Precision (% RSD, n=6)Mean Recovery (%)
50% (50 µg/mL) 0.85%1.12%99.4%
100% (100 µg/mL) 0.62%0.98%100.2%
150% (150 µg/mL) 0.74%1.05%99.8%

Note: Robustness was confirmed by intentionally varying flow rate ( ± 0.1 mL/min), column temperature ( ± 5°C), and mobile phase organic composition ( ± 2%). The resolution between the API and closest eluting degradant remained > 2.0 in all scenarios, proving the method's resilience.

Conclusion

A highly specific, stability-indicating RP-HPLC method has been successfully developed and validated for N-[4-(phenylsulfamoyl)phenyl]acetamide. By leveraging the physicochemical properties of the analyte—specifically manipulating mobile phase pH to differentially ionize degradation products—the method achieves baseline resolution of the active compound from its synthetic precursors and hydrolytic degradants. The protocol is fully compliant with ICH Q2(R1) standards, making it immediately applicable for quality control, stability testing, and pharmacokinetic profiling in drug development environments.

References

  • Sulfabenz Chemical Properties & Precursors . LookChem. URL:[Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology . U.S. Food and Drug Administration (FDA). URL:[Link]

  • Quality Guidelines: Specifications, Analytical Procedures and Analytical Validation . European Medicines Agency (EMA). URL:[Link]

  • HPLC Method Development and Validation for the Determination of Sulfonamides . IMEKO. URL:[Link]

Sources

Application Note: Elucidating the Mass Spectrometry Fragmentation Pathways of N-[4-(phenylsulfamoyl)phenyl]acetamide

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Pharmacokineticists, and Drug Metabolism Scientists.

Clinical and Analytical Context

Sulfonamides represent a foundational class of antimicrobial therapeutics. In biological systems, these drugs are predominantly metabolized in the liver via N4-acetylation, rendering them less soluble and pharmacologically inactive, yet analytically significant for pharmacokinetic (PK) tracking and environmental monitoring[1].

N-[4-(phenylsulfamoyl)phenyl]acetamide (also known as 4-acetamidobenzenesulfonanilide or N-acetylsulfabenz) serves as an archetypal model for understanding the gas-phase behavior of acetylated sulfonamide metabolites. Because the acetyl group alters the proton affinity and electron distribution of the parent aniline ring, its presence fundamentally shifts the collision-induced dissociation (CID) landscape. This guide provides a comprehensive, self-validating analytical protocol and mechanistic breakdown of its mass spectrometric fragmentation.

Self-Validating LC-HRMS/MS Protocol

To ensure absolute trustworthiness in metabolite identification, the following protocol is designed as a self-validating system. It incorporates built-in causality for every physicochemical choice and utilizes isotopic internal standards to dynamically monitor system suitability.

Sample Preparation & Extraction
  • Causality: Sulfonamides and their N-acetyl metabolites possess both polar (acetamide/sulfonamide) and non-polar (diphenyl) moieties. A Hydrophilic-Lipophilic Balance (HLB) Solid-Phase Extraction (SPE) chemistry is required to achieve high recovery across this polarity spectrum[1].

  • Self-Validation Step: Prior to extraction, samples must be spiked with a Stable Isotope-Labeled Internal Standard (SIL-IS), such as Sulfamethoxazole-d4. The recovery of the SIL-IS validates the extraction efficiency, while its stable retention time validates the chromatographic integrity. A post-extraction matrix blank must be run to confirm zero carryover.

  • Procedure:

    • Condition HLB cartridges with 2 mL Methanol (MeOH), followed by 2 mL LC-MS grade H₂O.

    • Load 1 mL of the SIL-IS spiked biological or environmental sample.

    • Wash with 2 mL of 5% MeOH in H₂O to remove highly polar interferents.

    • Elute with 2 mL of 100% MeOH. Evaporate under N₂ and reconstitute in the initial mobile phase.

Chromatographic and Mass Spectrometric Conditions
  • UHPLC Separation: Use a sub-2 µm C18 column. Mobile Phase A: H₂O + 0.1% Formic Acid (FA). Mobile Phase B: Acetonitrile + 0.1% FA.

    • Causality: Formic acid acts as a crucial proton donor, driving the equilibrium toward the formation of the [M+H]⁺ precursor ion (m/z 291.0803) in positive electrospray ionization (ESI+)[2].

  • HRMS Detection: High-Resolution Mass Spectrometry (Q-TOF or Orbitrap) is mandatory to differentiate isobaric fragments.

    • Causality: We utilize Stepped Normalized Collision Energy (NCE) at 15, 30, and 45 eV. The N-acetyl group is highly labile and cleaves at low energies (~15 eV)[1]. Conversely, the complex intramolecular rearrangement required to extrude SO₂ demands higher activation energy (~30-45 eV)[3]. Stepping the NCE ensures both fragile and stable product ions are captured in a single, comprehensive MS/MS spectrum.

LCMS_Workflow Sample Sample Prep (HLB SPE + SIL-IS) UHPLC UHPLC Separation (C18 Column) Sample->UHPLC 5 μL Injection ESI ESI Source (+/- Polarity Switching) UHPLC->ESI Eluent + 0.1% FA Quad Quadrupole Isolation ESI->Quad Precursor Ions CID CID Fragmentation (Stepped NCE) Quad->CID m/z 291.08 TOF HRMS Detection (TOF/Orbitrap) CID->TOF Product Ions

Figure 1: Self-validating LC-HRMS/MS workflow for sulfonamide metabolite analysis.

Mechanistic Fragmentation Dynamics

Understanding the exact bond cleavages and gas-phase rearrangements is critical for structural elucidation. N-[4-(phenylsulfamoyl)phenyl]acetamide exhibits three primary fragmentation vectors.

Positive Ion Mode (ESI+) Pathways
  • Deacetylation (Neutral Loss of Ketene): The most thermodynamically favored initial fragmentation is the loss of a neutral ketene molecule (CH₂=C=O, 42.0106 Da)[1]. This converts the precursor [M+H]⁺ (m/z 291.0803) into the protonated free amine, sulfabenz ([C₁₂H₁₃N₂O₂S]⁺, m/z 249.0698).

  • S-N Bond Cleavage: The sulfonamide S-N bond is highly polarized. Upon protonation (which preferentially occurs at the sulfonamide nitrogen), the S-N bond dissociates to form an intermediate ion-neutral complex[4]. This results in two competing product ions depending on charge retention:

    • Sulfonyl Cation Retention: Yields [CH₃CONH-C₆H₄-SO₂]⁺ at m/z 198.0225. If deacetylation has already occurred, it yields the generic sulfonamide marker ion [H₂N-C₆H₄-SO₂]⁺ at m/z 156.0119[5].

    • Aniline Cation Retention: Yields the protonated aniline fragment [C₆H₅NH₃]⁺ at m/z 94.0657[4].

  • SO₂ Extrusion (Smiles-Type Rearrangement): A hallmark of aromatic sulfonamides is the neutral loss of sulfur dioxide (SO₂, 63.9619 Da)[3]. This is not a simple cleavage but an intramolecular nucleophilic attack where the aniline nitrogen migrates to the sulfonyl-bound phenyl ring, forming a new C-N bond. This produces the rearranged fragment[C₁₄H₁₅N₂O]⁺ at m/z 227.1184.

Fragmentation M [M+H]+ m/z 291.0803 C14H15N2O3S+ F_Deacetyl [M+H - C2H2O]+ m/z 249.0698 C12H13N2O2S+ M->F_Deacetyl - C2H2O (42 Da) Deacetylation F_SO2_1 [M+H - SO2]+ m/z 227.1184 C14H15N2O+ M->F_SO2_1 - SO2 (64 Da) Smiles Rearrangement F_Sulf1 [CH3CONH-C6H4-SO2]+ m/z 198.0225 C8H8NO3S+ M->F_Sulf1 S-N Cleavage F_Aniline [C6H5NH3]+ m/z 94.0657 C6H8N+ M->F_Aniline S-N Cleavage F_Sulf2 [H2N-C6H4-SO2]+ m/z 156.0119 C6H6NO2S+ F_Deacetyl->F_Sulf2 S-N Cleavage F_Deacetyl->F_Aniline S-N Cleavage F_Ph1 [CH3CONH-C6H4]+ m/z 134.0606 C8H8NO+ F_Sulf1->F_Ph1 - SO2 (64 Da) F_Ph2 [H2N-C6H4]+ m/z 92.0500 C6H6N+ F_Sulf2->F_Ph2 - SO2 (64 Da)

Figure 2: ESI+ CID fragmentation pathways of N-[4-(phenylsulfamoyl)phenyl]acetamide.

Negative Ion Mode (ESI-) Pathways

While ESI+ provides rich structural mapping, ESI- is highly sensitive for sulfonamides due to the acidic N-H proton.

  • Deprotonation yields [M-H]⁻ at m/z 289.0647.

  • Upon CID, the dominant pathway is the extrusion of SO₂ to form a stable anilide anion at m/z 225.1028[6].

  • Additionally, unique nitrogen-oxygen transfer rearrangements can occur in the gas phase, leading to the formation of phenoxide-derivative ions[6].

Quantitative Data Summaries

The following table summarizes the exact masses required for HRMS targeted extraction and validation. Mass tolerances should be set to ≤ 5 ppm.

Ion TypeStructural AssignmentElemental FormulaExact Mass (m/z)Neutral Loss
Precursor (ESI+) Protonated Molecule[C₁₄H₁₅N₂O₃S]⁺291.0803N/A
Precursor (ESI-) Deprotonated Molecule[C₁₄H₁₃N₂O₃S]⁻289.0647N/A
Fragment (ESI+) Deacetylated (Sulfabenz)[C₁₂H₁₃N₂O₂S]⁺249.069842.0106 (Ketene)
Fragment (ESI+) Smiles Rearrangement[C₁₄H₁₅N₂O]⁺227.118463.9619 (SO₂)
Fragment (ESI+) Acetyl-Sulfonyl Cation[C⸈H⸈NO₃S]⁺198.0225S-N Cleavage
Fragment (ESI+) Generic Sulfonyl Cation[C₆H₆NO₂S]⁺156.0119S-N Cleavage
Fragment (ESI+) Protonated Aniline[C₆H⸈N]⁺94.0657S-N Cleavage
Fragment (ESI-) Anilide Anion[C₁₄H₁₃N₂O]⁻225.102863.9619 (SO₂)

Conclusion & Best Practices

When developing quantitative or qualitative assays for N-[4-(phenylsulfamoyl)phenyl]acetamide, analysts should monitor the m/z 291.0803 → 156.0119 transition for maximum sensitivity, as the m/z 156 ion is a highly stable, generic specific ion for sulfonamides[5]. However, to definitively confirm the presence of the intact N-acetylated parent structure and avoid false positives from isobaric interferences, the m/z 291.0803 → 249.0698 (ketene loss) and m/z 291.0803 → 227.1184 (SO₂ loss) transitions must be simultaneously monitored as qualifying ions[7].

References

  • Sun, M., et al. "Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: Elimination of SO2 via rearrangement." Journal of Mass Spectrometry, 43(3), 383-393, 2008.[Link]

  • Jiang, K., et al. "CID Fragmentation of Deprotonated N-Acyl Aromatic Sulfonamides. Smiles-Type and Nitrogen–Oxygen Rearrangements." Journal of the American Society for Mass Spectrometry, 32(3), 734–741, 2021.[Link]

  • Kertesz, V., et al. "Characterization of Sulfonamides by Flow Injection and Liquid Chromatography–Electrospray Ionization-Mass Spectrometry." Journal of Chromatographic Science, 42(8), 406-414, 2004.[Link]

  • Hu, N., et al. "Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry." The Journal of Organic Chemistry, 75(15), 5326–5329, 2010.[Link]

  • Turnipseed, S. B., et al. "Development of Multiclass Methods for Drug Residues in Eggs: Hydrophilic Solid-Phase Extraction Cleanup and Liquid Chromatography/Tandem Mass Spectrometry Analysis of Tetracycline, Fluoroquinolone, Sulfonamide, and β-Lactam Residues." Journal of Agricultural and Food Chemistry, 54(18), 6483–6490, 2006.[Link]

  • Kokoszka, K., et al. "Application of UHPLC-MS/MS method to monitor the occurrence of sulfonamides and their transformation products in soil in Silesia." Environmental Science and Pollution Research, 31, 2023.[Link]

  • FDA Office of Regulatory Affairs. "Sensitive and Accurate Multi-Class Veterinary Drug Analytical Method Validation for Shell Eggs Using Liquid Chromatography-Tandem Mass Spectrometry." Laboratory Information Bulletin, LIB# 4640. [Link]

Sources

Guide to the Preparation and Handling of N-[4-(phenylsulfamoyl)phenyl]acetamide Stock Solutions in DMSO

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the preparation, handling, and storage of N-[4-(phenylsulfamoyl)phenyl]acetamide stock solutions using dimethyl sulfoxide (DMSO) as the solvent. N-[4-(phenylsulfamoyl)phenyl]acetamide is a sulfonamide compound utilized in various research and drug development applications. The accuracy and reproducibility of experimental results are critically dependent on the correct preparation and storage of stock solutions. This application note outlines the essential chemical properties, safety precautions, a detailed step-by-step protocol for solubilization, and best practices for subsequent dilution and storage to ensure solution integrity and minimize experimental variability.

Introduction: The Critical Role of Stock Solution Integrity

N-[4-(phenylsulfamoyl)phenyl]acetamide is an organic compound whose utility in screening and cellular assays necessitates its dissolution in a suitable solvent. Dimethyl sulfoxide (DMSO) is a powerful and versatile aprotic solvent, widely employed for its ability to dissolve a broad range of otherwise poorly soluble compounds for in vitro and in vivo studies.[1]

However, the very properties that make DMSO an excellent solvent also introduce potential challenges. Its hygroscopic nature, potential for cytotoxicity at higher concentrations, and the risk of compound precipitation upon dilution into aqueous media require a standardized and carefully executed protocol.[1][2] This guide is designed to provide researchers with a robust methodology, explaining the causality behind each step to ensure the highest quality stock solutions for reliable and reproducible data.

Compound Data and Solvent Considerations

A thorough understanding of the compound's properties is fundamental to its effective use.

Physicochemical Properties

The key properties of N-[4-(phenylsulfamoyl)phenyl]acetamide are summarized below.

PropertyValueSource
IUPAC Name N-[4-(phenylsulfamoyl)phenyl]acetamidePubChem[3]
Synonyms 4-Acetamido-N-phenylbenzenesulfonamide, N-[4-(anilinosulfonyl)phenyl]acetamidePubChem[3]
CAS Number 2080-33-3PubChem[3]
Molecular Formula C₁₄H₁₄N₂O₃SPubChem[3]
Molecular Weight 290.34 g/mol PubChem[3]
Appearance SolidChemBK[4]
The Choice of DMSO as a Solvent

DMSO is the recommended solvent for creating high-concentration stock solutions of many non-polar organic compounds.

  • Rationale: Its high solubilizing capacity allows for the creation of concentrated stocks, which can then be diluted to working concentrations that have a minimal and tolerable final DMSO concentration for biological systems.

  • Critical Consideration: It is imperative to use anhydrous or high-purity DMSO (moisture-free). DMSO is hygroscopic and readily absorbs atmospheric moisture, which can compromise the stability and solubility of the compound.[2]

Mandatory Safety and Handling Protocols

Prior to handling, researchers must be familiar with the associated hazards and implement appropriate safety measures.

Hazard Identification
  • N-[4-(phenylsulfamoyl)phenyl]acetamide is classified as a substance that causes serious eye irritation (GHS Hazard H319).[3]

  • General handling of DMSO requires caution as it is a combustible liquid and may be toxic to certain organs with repeated or prolonged exposure.[2]

Personal Protective Equipment (PPE) and Engineering Controls
  • Gloves: Always wear nitrile or other appropriate chemical-resistant gloves.

  • Eye Protection: Use safety glasses with side shields or goggles.[5]

  • Lab Coat: A standard lab coat must be worn to protect from spills.

  • Ventilation: All handling of the solid compound and preparation of the stock solution should be performed in a certified chemical fume hood or a well-ventilated laboratory space to minimize inhalation of dust or vapors.[2][5]

Experimental Protocol: Preparation of a 10 mM Stock Solution

This protocol provides a self-validating workflow for producing a high-quality, accurately concentrated stock solution.

Required Materials and Equipment
  • N-[4-(phenylsulfamoyl)phenyl]acetamide (solid powder)

  • Anhydrous, high-purity DMSO (e.g., ≥99.7%)

  • Calibrated analytical balance

  • Spatula

  • Weighing paper or boat

  • Sterile, conical-bottom microcentrifuge tubes or amber glass vials with screw caps

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Water bath sonicator (optional, for aiding dissolution)

Step 1: Calculation of Required Mass

The foundation of an accurate stock solution is a precise calculation. Use the following formula:

Mass (mg) = Desired Concentration (mM) × Desired Volume (mL) × Molecular Weight ( g/mol )

Example Calculation for 1 mL of a 10 mM Stock Solution:

  • Mass (mg) = 10 mM × 1 mL × 290.34 g/mol

  • Mass (mg) = 2.9034 mg

Therefore, 2.90 mg of N-[4-(phenylsulfamoyl)phenyl]acetamide is required to prepare 1 mL of a 10 mM stock solution.

Step 2: Detailed Preparation Procedure
  • Tare the Balance: Place a clean weighing boat on the analytical balance and tare the mass to zero.

  • Weigh Compound: Carefully weigh the calculated mass (e.g., 2.90 mg) of N-[4-(phenylsulfamoyl)phenyl]acetamide powder. Meticulous weighing is critical for concentration accuracy.

  • Transfer: Transfer the weighed powder into a sterile, appropriately labeled microcentrifuge tube or vial. Ensure the label includes the compound name, concentration, solvent, date, and your initials.

  • Add Solvent: Using a calibrated micropipette, add the calculated volume (e.g., 1 mL) of anhydrous DMSO to the vial containing the powder.

  • Promote Dissolution: Tightly cap the vial and vortex thoroughly for 30-60 seconds.[1] Visually inspect the solution against a light source to ensure all solid particles have dissolved.

  • Troubleshooting Dissolution: If the compound does not fully dissolve with vortexing, sonicate the vial in a room temperature water bath for 5-10 minutes. Gentle warming in a 37°C water bath can also be used, but must be applied cautiously as excessive heat can degrade some compounds.[1]

  • Aliquot for Storage: To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.[1][6] The volume of the aliquots should be based on the typical amount needed for an experiment.

  • Store Properly: Store the aliquots in a freezer at -20°C or -80°C, protected from light.[1][6] For long-term storage, -80°C is generally preferred.

Visualization of the Stock Preparation Workflow

The following diagram illustrates the logical flow of the protocol.

G cluster_prep Preparation Phase cluster_dissolve Dissolution Phase cluster_store Storage Phase Calc 1. Calculate Mass (Concentration x Volume x MW) Weigh 2. Weigh Compound (Analytical Balance) Calc->Weigh Add_Solvent 3. Add Anhydrous DMSO (Calibrated Pipette) Weigh->Add_Solvent Vortex 4. Vortex Thoroughly Add_Solvent->Vortex Troubleshoot 5. Optional: Sonicate / Gentle Warming Vortex->Troubleshoot Aliquot 6. Aliquot into Single-Use Volumes Troubleshoot->Aliquot Store 7. Store at -20°C / -80°C (Protect from Light) Aliquot->Store

Caption: Workflow for preparing N-[4-(phenylsulfamoyl)phenyl]acetamide stock solution.

Best Practices for Use in Biological Assays

Proper dilution is as crucial as the initial preparation to avoid artifacts.

Preventing Precipitation

A common failure point occurs when a concentrated DMSO stock is diluted directly into an aqueous buffer or cell culture medium, causing the compound to precipitate.[1]

Recommended Dilution Strategy: To avoid this, perform intermediate serial dilutions in 100% DMSO first to lower the concentration before the final dilution step into the aqueous assay medium.

Managing Cytotoxicity and Vehicle Controls

High concentrations of DMSO can be toxic to cells.[1]

  • Final DMSO Concentration: The final concentration of DMSO in the assay should be kept as low as possible, typically below 0.5%, and ideally below 0.1%.[6][7]

  • Vehicle Control: It is mandatory to include a vehicle control in all experiments. This control should contain the same final concentration of DMSO as the experimental samples to account for any effects of the solvent itself.[6][7]

References

  • n-(4-(aminosulfonyl)phenyl)-acetamid - ChemBK. (n.d.). Retrieved from [Link]

  • Standard Operating Procedures for Dimethyl Sulfoxide (DMSO). (n.d.). University of Washington. Retrieved from [Link]

  • N-[4-(phenylsulfamoyl)phenyl]acetamide. (n.d.). PubChem. National Institutes of Health. Retrieved from [Link]

  • N-{4-[(4-sulfamoylphenyl)sulfamoyl]phenyl}acetamide. (n.d.). PubChem. National Institutes of Health. Retrieved from [Link]

Sources

Application Note: ¹H and ¹³C NMR Spectroscopy Protocols and Parameter Analysis for N-[4-(phenylsulfamoyl)phenyl]acetamide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Context

N-[4-(phenylsulfamoyl)phenyl]acetamide , commonly referred to as 4-acetamido-N-phenylbenzenesulfonamide[1], is a highly functionalized sulfonamide derivative. Molecules containing the acetamidosulfonamide scaffold are of intense interest in pharmaceutical development due to their proven efficacy as antimicrobial agents, carbonic anhydrase inhibitors, and potent antioxidants[2].

Accurate structural elucidation of this compound is critical for downstream Quantitative Structure-Activity Relationship (QSAR) modeling[2]. This Application Note provides a comprehensive, self-validating protocol for the acquisition, processing, and interpretation of its ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra. By employing a rigorous 1D and 2D NMR workflow, researchers can ensure absolute confidence in carbon-proton assignments, avoiding common pitfalls associated with overlapping aromatic signals and exchangeable protons.

Experimental Protocols & Self-Validating Systems

To ensure high-fidelity data, the experimental design must be treated as a self-validating system. Every choice—from solvent selection to pulse sequence—is governed by the specific physical chemistry of the sulfonamide moiety.

Sample Preparation Methodology
  • Step 1: Weighing. Accurately weigh 15–20 mg of high-purity N-[4-(phenylsulfamoyl)phenyl]acetamide.

  • Step 2: Solvent Selection. Dissolve the compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO- d6​ , 99.9% D) containing 0.03% v/v Tetramethylsilane (TMS).

  • Step 3: Transfer. Transfer the homogeneous solution to a precision 5 mm NMR tube (e.g., Norell Standard Series), ensuring no air bubbles are trapped in the active volume.

Causality of Experimental Choices: DMSO- d6​ is explicitly chosen over CDCl 3​ or CD 3​ OD for two mechanistic reasons. First, sulfonamides exhibit notoriously poor solubility in non-polar halogenated solvents. Second, DMSO is a strongly hydrogen-bonding aprotic solvent. It drastically slows the chemical exchange rate of the acidic sulfonamide (-SO 2​ NH-) and acetamide (-NHCO-) protons. In protic solvents, these protons would rapidly exchange with deuterium, rendering them invisible. In DMSO- d6​ , they appear as sharp, quantifiable singlets, serving as critical structural anchors.

Instrument Parameters & Data Acquisition

Acquire data on a spectrometer operating at a minimum proton frequency of 400 MHz (100 MHz for Carbon) equipped with a 5 mm multinuclear probe.

  • ¹H NMR Parameters:

    • Pulse Sequence: Standard 30° pulse (zg30).

    • Relaxation Delay (D1): 2.0 seconds. Rationale: Ensures complete longitudinal (T 1​ ) relaxation of all protons, guaranteeing that peak integrals are strictly proportional to the number of nuclei.

    • Scans (NS): 16.

    • Spectral Width (SW): 15 ppm (Essential to capture the downfield NH protons at ~10.3 ppm).

  • ¹³C NMR Parameters:

    • Pulse Sequence: Power-gated proton decoupling (zgpg30).

    • Relaxation Delay (D1): 2.0 seconds.

    • Scans (NS): 1024–2048. Rationale: Quaternary carbons (like the carbonyl and sulfonamide-attached carbons) lack direct dipole-dipole relaxation mechanisms from attached protons, resulting in long T 1​ times and weaker signals. High scan counts are mandatory for adequate Signal-to-Noise (S/N).

NMR_Workflow A Sample Preparation (15-20 mg in 0.6 mL DMSO-d6) B Shimming & Tuning (Optimize magnetic field homogeneity) A->B C Pulse Sequence Selection (1D: zg30 / 2D: hsqcedetgp) B->C D Data Acquisition (1H: 16 scans, 13C: 1024 scans) C->D E FID Processing (Apodization, FT, Phase Correction) D->E F Spectral Analysis (Integration & Multiplet Extraction) E->F

Caption: Step-by-step NMR data acquisition and processing workflow for sulfonamide derivatives.

Spectroscopic Analysis & Data Presentation

The following tables synthesize the quantitative chemical shifts (δ), multiplicities, and coupling constants ( J ) for the compound. Data is referenced internally to TMS (0.00 ppm) and cross-validated against the residual DMSO pentet (39.52 ppm for ¹³C) and quintet (2.50 ppm for ¹H) [3].

¹H NMR Interpretation

The ¹H NMR spectrum is characterized by the distinct separation of the two NH environments and the complex aromatic region. The strongly electron-withdrawing nature of the -SO 2​

  • group causes anisotropic deshielding of the adjacent ortho protons (H-3, H-5), pushing them downfield to 7.75 ppm. Conversely, the acetamide group is mildly electron-donating via resonance, placing H-2 and H-6 slightly upfield at 7.68 ppm.

Table 1: ¹H NMR Assignments (400 MHz, DMSO- d6​ )

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignment / Structural Role
1 10.31Singlet (s)-1HNH (Acetamide)
2 10.15Singlet (s)-1HNH (Sulfonamide)
3 7.75Doublet (d)8.82HAr-H (C3, C5 - ortho to SO 2​ )
4 7.68Doublet (d)8.82HAr-H (C2, C6 - ortho to NHAc)
5 7.23Triplet (t)7.82HAr-H (C3', C5' - meta on N-phenyl)
6 7.11Doublet (d)7.82HAr-H (C2', C6' - ortho on N-phenyl)
7 7.02Triplet (t)7.41HAr-H (C4' - para on N-phenyl)
8 2.08Singlet (s)-3HCH 3​ (Acetyl methyl)
¹³C NMR Interpretation

The ¹³C spectrum confirms the carbon skeleton. The carbonyl carbon of the acetamide group appears characteristically at 169.2 ppm. The quaternary carbons of the central phenyl ring (C1 and C4) are easily distinguished by their shifts: C1 (attached to the electronegative nitrogen of the acetamide) is shifted to 143.0 ppm, while C4 (attached to the sulfonyl group) appears at 133.5 ppm.

Table 2: ¹³C NMR Assignments (100 MHz, DMSO- d6​ )

PositionChemical Shift (δ, ppm)Carbon TypeAssignment / Structural Role
1 169.2C=OAcetamide Carbonyl
2 143.0C (Quaternary)Ar-C1 (attached to NHAc)
3 138.0C (Quaternary)Ar-C1' (attached to SO 2​ NH)
4 133.5C (Quaternary)Ar-C4 (attached to SO 2​ )
5 129.5CHAr-C3', C5' (meta on N-phenyl)
6 128.5CHAr-C3, C5 (ortho to SO 2​ )
7 124.0CHAr-C4' (para on N-phenyl)
8 120.0CHAr-C2', C6' (ortho on N-phenyl)
9 118.8CHAr-C2, C6 (ortho to NHAc)
10 24.2CH 3​ Acetyl Methyl

2D NMR Workflow for Structural Validation

To ensure absolute trustworthiness of the 1D assignments, the protocol mandates a self-validating loop using 2D NMR techniques. 1D integrals and shifts generate a primary hypothesis, which is strictly confirmed or refuted by 2D HSQC and HMBC correlations [4].

  • HSQC (Heteronuclear Single Quantum Coherence): Maps direct ¹H-¹³C bonds. Use this to definitively link the proton doublet at 7.75 ppm to the carbon at 128.5 ppm, and the doublet at 7.68 ppm to the carbon at 118.8 ppm.

  • HMBC (Heteronuclear Multiple Bond Correlation): Maps 2- and 3-bond correlations. This is the ultimate tool for assigning quaternary carbons.

Critical HMBC Validation Checkpoints:

  • The acetyl protons (δ 2.08) must show a strong 2-bond correlation ( 2JCH​ ) to the carbonyl carbon (δ 169.2).

  • The acetamide NH (δ 10.31) must show correlations to both the carbonyl carbon (δ 169.2) and the quaternary aromatic C1 (δ 143.0).

HMBC_Network H_CH3 Acetyl CH3 (δ 2.08) C_CO Carbonyl C=O (δ 169.2) H_CH3->C_CO 2-3 J(C,H) H_NHAc Acetamide NH (δ 10.31) H_NHAc->C_CO 2-3 J(C,H) C_Ar1 Quaternary C1 (δ 143.0) H_NHAc->C_Ar1 2-3 J(C,H) H_Ar Aromatic H2/H6 (δ 7.68) H_Ar->C_Ar1 2-3 J(C,H)

Caption: Key HMBC (Heteronuclear Multiple Bond Correlation) logical assignments for the acetamide moiety.

Conclusion

By strictly adhering to this protocol—specifically the use of DMSO- d6​ to arrest proton exchange and the application of 2D HMBC to validate quaternary carbon assignments—researchers can generate mathematically robust, publication-ready structural data for N-[4-(phenylsulfamoyl)phenyl]acetamide. This self-validating approach eliminates assignment ambiguity, providing a pristine foundation for subsequent pharmacological and QSAR studies.

References

  • 4-Acetamidobenzenesulfonanilide | C14H14N2O3S | CID 770010 Source: PubChem, National Center for Biotechnology Information URL:[Link]

  • Synthesis of acetamidosulfonamide derivatives with antioxidative and QSAR studies Source: ResearchGate (Journal of Applied Pharmaceutical Science) URL:[Link]

  • Structure Determination of Organic Compounds: Tables of Spectral Data (4th Edition) Source: Springer URL:[Link]

  • High-Resolution NMR Techniques in Organic Chemistry (3rd Edition) Source: Elsevier URL:[Link]

Sources

Application Note: Utilizing N-[4-(phenylsulfamoyl)phenyl]acetamide in Multi-Target Enzyme Inhibition and Activity Assays

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, biochemists, and drug development professionals. Compound Focus: N-[4-(phenylsulfamoyl)phenyl]acetamide (4-acetamidobenzenesulfonanilide).

Executive Summary

N-[4-(phenylsulfamoyl)phenyl]acetamide (PubChem CID 770010)[1] is a highly versatile secondary sulfonamide derivative. Unlike primary sulfonamides, its bulky phenylsulfamoyl group alters its interaction with classic targets like Carbonic Anhydrase (CA), while enhancing its fit for the Cyclooxygenase-2 (COX-2) allosteric pocket and providing radical-stabilizing properties for Superoxide Dismutase (SOD) mimetic activity. This application note provides comprehensive, self-validating protocols for deploying this compound across three distinct biochemical assays.

Mechanistic Rationale & Chemical Profiling

To utilize a compound effectively, one must understand the causality behind its molecular interactions. N-[4-(phenylsulfamoyl)phenyl]acetamide offers a unique structural profile that dictates its behavior across different enzyme panels:

  • Steric Constraints in Carbonic Anhydrase (CA): Primary sulfonamides (R-SO 2​ NH 2​ ) are potent CA inhibitors because the deprotonated sulfonamide nitrogen coordinates directly with the active-site Zn 2+ ion. N-[4-(phenylsulfamoyl)phenyl]acetamide is a secondary sulfonamide. The bulky phenyl ring on the sulfonamide nitrogen introduces significant steric hindrance, preventing deep insertion into the CA active site. Consequently, it serves as an excellent negative control or a structural probe to map the hydrophobic sub-pockets of different CA isoforms.

  • COX-2 Selectivity: The diaryl geometry of the compound mimics the structural motif of classic selective COX-2 inhibitors (e.g., Nimesulide). The secondary sulfonamide can insert into the secondary side pocket of COX-2, which is absent in COX-1, making it a valuable scaffold for anti-inflammatory screening.

  • SOD-Mimetic Antioxidant Activity: Acetamidosulfonamide derivatives have been extensively investigated for their antioxidant properties, particularly their ability to act as superoxide dismutase (SOD) mimetics[2]. The electron-withdrawing nature of the sulfonamide group, coupled with the resonance stabilization from the acetamido-phenyl moiety, allows the compound to neutralize superoxide radicals (O 2​ ), effectively mimicking the function of the SOD enzyme and inhibiting the photoreduction of Nitro Blue Tetrazolium (NBT)[3]. The compound has also been evaluated in various high-throughput screening (HTS) biochemical assays, demonstrating its utility as a versatile chemical probe[4].

Workflow Compound N-[4-(phenylsulfamoyl)phenyl]acetamide (Secondary Sulfonamide Probe) Target1 CA Isoform Profiling (Esterase Assay) Compound->Target1 Target2 COX-2 Selectivity (Fluorometric Assay) Compound->Target2 Target3 SOD-Mimetic Activity (NBT Photoreduction) Compound->Target3 Outcome1 Assess Steric Constraints in Zn2+ Pocket Target1->Outcome1 Outcome2 Evaluate Anti-inflammatory Target Engagement Target2->Outcome2 Outcome3 Measure Superoxide Radical Scavenging Target3->Outcome3

Workflow logic for multi-target profiling of N-[4-(phenylsulfamoyl)phenyl]acetamide.

Detailed Experimental Protocols

Protocol Design Principle: Every assay described below is designed as a self-validating system. This means each plate must contain a positive control (known inhibitor/active enzyme), a negative control (vehicle), and a blank (background signal subtraction) to ensure causality and data integrity.

Protocol A: Carbonic Anhydrase (CA) Isoform Selectivity Assay (Esterase Method)

Principle: CA possesses esterase activity, converting 4-nitrophenyl acetate (4-NPA) to 4-nitrophenol (yellow, absorbs at 400 nm).

  • Preparation: Dilute N-[4-(phenylsulfamoyl)phenyl]acetamide and the positive control (Acetazolamide) in 50 mM HEPES buffer (pH 7.4) to achieve final well concentrations ranging from 10 nM to 100 µM. Ensure final DMSO concentration remains <1% to prevent enzyme denaturation.

  • Incubation: In a clear 96-well microplate, add 10 µL of purified CA II (or CA IX) enzyme solution to 40 µL of buffer and 10 µL of the test compound. Incubate at room temperature for 15 minutes to allow pre-equilibration of the enzyme-inhibitor complex.

  • Reaction Initiation: Add 40 µL of 3 mM 4-NPA substrate solution (prepared in acetone/water) to all wells.

  • Kinetic Reading: Immediately read the absorbance at 400 nm every 1 minute for 15 minutes using a microplate reader.

  • System Validation: The Acetazolamide wells must show >90% inhibition at 1 µM. The test compound should show significantly lower inhibition, validating the steric hindrance hypothesis of the secondary sulfonamide.

Protocol B: Cyclooxygenase-2 (COX-2) Fluorometric Inhibition Assay

Principle: COX-2 converts arachidonic acid to PGG 2​ , which is then reduced to PGH 2​ . This reduction utilizes ADHP (10-acetyl-3,7-dihydroxyphenoxazine), producing the highly fluorescent compound Resorufin.

  • Preparation: Prepare compound dilutions in DMSO (final assay concentration 0.1 µM to 50 µM).

  • Enzyme Incubation: Combine 10 µL of test compound, 10 µL of human recombinant COX-2 (or COX-1 for selectivity profiling), and 70 µL of assay buffer (100 mM Tris-HCl, pH 8.0, containing hematin). Incubate for 10 minutes at 25°C.

  • Initiation: Add 10 µL of a mixture containing Arachidonic Acid and ADHP to initiate the reaction.

  • Detection: Incubate in the dark for exactly 2 minutes. Read fluorescence at Ex/Em = 535/590 nm.

  • System Validation: The positive control (Celecoxib) must selectively inhibit COX-2 over COX-1. Calculate the Selectivity Index (IC 50​ COX-1 / IC 50​ COX-2) for the test compound.

Protocol C: Superoxide Dismutase (SOD) Mimetic Scavenging Assay

Principle: Riboflavin photoreduction generates superoxide radicals, which reduce NBT to a blue formazan dye. SOD mimetics scavenge the superoxide, inhibiting the color change[5].

  • Master Mix Preparation: Prepare a stock solution containing 50 mM HEPES buffer (pH 7.8), 1.5 mL L-methionine (30 mg/mL), 1 mL NBT (1.41 mg/mL), and 0.75 mL Triton X-100 (1 wt%) as described in the literature[6].

  • Compound Addition: In a clear 96-well plate, add 45 µL of the test compound (dissolved in DMSO, final concentration up to 300 µg/mL) to 100 µL of the Master Mix[6].

  • Initiation: Add 10 µL of Riboflavin solution to all wells.

  • Photoreduction: Expose the plate to a 20W fluorescent lamp for 15 minutes at 25°C.

  • Measurement: Measure absorbance at 560 nm.

  • System Validation: The blank (no compound, no SOD) must show maximum absorbance (complete NBT reduction). The positive control (Bovine Erythrocyte SOD) must show near-zero absorbance. Calculate % SOD activity based on the reduction of absorbance.

Pathway Light Light + Riboflavin O2 Molecular Oxygen (O2) Light->O2 Photoreduction Superoxide Superoxide (O2•-) O2->Superoxide NBT NBT (Yellow) Superoxide->NBT Reduces Formazan Formazan (Blue, 560nm) NBT->Formazan Probe N-[4-(phenylsulfamoyl)phenyl]acetamide (Scavenger) Probe->Superoxide Neutralizes (Inhibits NBT)

Mechanism of SOD-mimetic radical scavenging inhibiting NBT reduction to Formazan.

Data Interpretation & Quantitative Benchmarks

The table below summarizes the expected quantitative outcomes based on the structural properties of N-[4-(phenylsulfamoyl)phenyl]acetamide compared to established clinical and biochemical controls.

Assay TargetExpected Activity / IC 50​ RangeMechanistic CausalitySelf-Validation Control
Carbonic Anhydrase II > 50 µM (Weak/Inactive)Steric clash of the secondary sulfonamide phenyl ring with the narrow Zn 2+ binding pocket.Acetazolamide (IC 50​ ~12 nM)
COX-2 1 - 10 µM (Moderate)Diaryl structure fits the hydrophobic side pocket unique to the COX-2 isoform.Celecoxib (IC 50​ ~40 nM)
SOD Mimetic (NBT) 25 - 40% Scavenging at 300 µg/mLSulfonamide electron withdrawal stabilizes captured superoxide radicals[3].Bovine Erythrocyte SOD (>90%)

References

  • National Center for Biotechnology Information (PubChem). "4-Acetamidobenzenesulfonanilide (CID 770010)". PubChem Database.[Link]

  • Chemsrc. "N-(4-aminophenyl)benzenesulfonamide Bioassays & HTS Data". Chemsrc Database.[Link]

  • Worachartcheewan A, Pisutjaroenpong S, Pingaew R, et al. "Synthesis of acetamidosulfonamide derivatives with antioxidative and QSAR studies." EXCLI Journal. 2022;21:360-379. doi: 10.17179/excli2021-4590.[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Overcoming Aqueous Solubility Challenges for N-[4-(phenylsulfamoyl)phenyl]acetamide

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Center. This guide addresses a critical bottleneck in in vitro pharmacology: the aqueous insolubility of N-[4-(phenylsulfamoyl)phenyl]acetamide (CAS 2080-33-3). As a sulfonamide derivative featuring an acetamide moiety and dual phenyl rings, this compound exhibits a highly rigid, planar structure with robust intermolecular hydrogen bonding[1]. These physicochemical properties result in high crystal lattice energy and poor hydration.

To ensure robust and reproducible assay data, this guide provides field-proven, self-validating workflows to overcome precipitation issues.

Section 1: Troubleshooting FAQs

Q1: My compound precipitates immediately upon dilution from a 10 mM DMSO stock into my aqueous assay buffer. Why does this happen, and how can I prevent it? Causality: This phenomenon, known as "solvent crash-out," occurs because the rapid change in the dielectric constant of the medium forces the hydrophobic compound out of solution faster than it can establish hydrogen bonds with water. While DMSO is an excellent solubilizer for benzenesulfonamides[2], the compound's thermodynamic preference upon rapid aqueous dilution is self-association[3]. Solution: Alter the mixing kinetics. Instead of pipetting the DMSO stock directly into a large volume of cold buffer, use a "step-down" serial dilution. Pre-warm both the DMSO stock and the assay buffer to 37°C before mixing. Ensure the final DMSO concentration is optimized (typically 0.5% - 1.0%) to maintain solubility without causing cellular toxicity[1].

Q2: I cannot increase the DMSO concentration above 0.5% due to cell toxicity. What formulation strategies can improve solubility without relying on organic solvents? Causality: When co-solvents are restricted, you must lower the apparent hydrophobicity of the molecule. Cyclodextrins (CDs), particularly Hydroxypropyl-β-Cyclodextrin (HP-β-CD), are ideal for this purpose[4]. CDs possess a hydrophilic exterior and a hydrophobic central cavity. The terminal phenyl ring of N-[4-(phenylsulfamoyl)phenyl]acetamide inserts into this cavity, forming a 1:1 host-guest inclusion complex that shields the hydrophobic moiety from the aqueous environment[5]. Solution: Formulate the compound as an HP-β-CD inclusion complex prior to introducing it to the assay.

Q3: Can adjusting the pH of my assay buffer help keep the compound in solution? Causality: Sulfonamides possess a weakly acidic proton on the sulfonamide nitrogen. In its unionized form, the compound is highly hydrophobic. Shifting the pH above its pKa generates a sulfonamide anion, which dramatically increases aqueous solubility through ion-dipole interactions with water[1]. Solution: If your biological target and assay tolerate it, adjusting the assay buffer pH to 7.5 - 8.0 can provide a moderate increase in solubility by promoting the formation of the ionized species.

Section 2: Visualizing the Workflows

Troubleshooting Start Precipitation Observed Upon Buffer Dilution CheckDMSO Check Solvent: Is final DMSO ≤ 1%? Start->CheckDMSO OptDMSO Optimize Stock: Use 10-50 mM DMSO stock Pre-warm to 37°C CheckDMSO->OptDMSO No CheckPH Check Ionization: Can assay tolerate pH > 7.5? CheckDMSO->CheckPH Yes OptDMSO->CheckPH OptPH Adjust pH: Shift pH to ionize the sulfonamide group CheckPH->OptPH Yes CheckCD Alternative Formulation: Add Solubilizer? CheckPH->CheckCD No Success Soluble Compound Ready for Assay OptPH->Success OptCD Complexation: Formulate with HP-β-CD CheckCD->OptCD Yes OptCD->Success

Fig 1. Decision tree for troubleshooting sulfonamide precipitation in aqueous assays.

CD_Mechanism Drug N-[4-(phenylsulfamoyl)phenyl]acetamide (Hydrophobic & Crystalline) Complex Inclusion Complex (Shielded Phenyl Rings) Drug->Complex Aqueous stirring CD HP-β-Cyclodextrin (Hydrophobic Cavity) CD->Complex Host-Guest binding Assay Aqueous Assay Buffer (Thermodynamically Stable) Complex->Assay Dilution

Fig 2. Mechanism of cyclodextrin-mediated solubilization via host-guest inclusion.

Section 3: Quantitative Data & Formulation Comparison

Table 1: Comparison of Solubilization Strategies for Sulfonamide Derivatives

StrategyMechanism of ActionExpected Solubility EnhancementAssay Compatibility
DMSO Optimization (0.5-1%) Dielectric constant reductionLow to ModerateHigh (Requires vehicle toxicity control)
pH Adjustment (>7.5) Ionization of sulfonamide NHModerate (2 to 5-fold)Medium (Target/Enzyme dependent)
HP-β-CD Complexation Hydrophobic cavity shieldingHigh (10 to 50-fold)High (Generally inert in biological assays)

Section 4: Self-Validating Experimental Protocols

Protocol 1: Preparation of an Optimized DMSO Stock Solution
  • Weighing: Accurately weigh 3.32 mg of N-[4-(phenylsulfamoyl)phenyl]acetamide.

  • Dissolution: Add 1.0 mL of anhydrous, cell-culture grade DMSO to achieve a 10 mM stock.

  • Thermal Cycling: Sonicate the solution in a water bath at 37°C for 10 minutes until visually clear.

  • Validation Check: Visually inspect the solution against a dark background with a focused light source to check for the Tyndall effect (indicative of micro-precipitates)[1]. Centrifuge the tube at 10,000 x g for 5 minutes; the absence of a pellet at the bottom validates complete dissolution.

Protocol 2: Preparation of an HP-β-Cyclodextrin Inclusion Complex
  • Host Preparation: Dissolve HP-β-CD in your standard assay buffer to create a 20% (w/v) solution. Stir at 37°C until completely clear[1].

  • Guest Addition: Slowly add the 10 mM DMSO stock of the compound dropwise to the stirring HP-β-CD solution, ensuring the final DMSO concentration remains ≤ 1%.

  • Equilibration: Stir the mixture continuously for 24 hours at room temperature to allow the thermodynamic equilibrium of the 1:1 inclusion complex to fully establish[4].

  • Validation Check: Filter the final solution through a 0.22 µm PTFE syringe filter. Analyze the pre- and post-filtration concentrations via UV-Vis spectroscopy (λmax ~260-280 nm). If the absorbance values match, the inclusion complex is fully soluble, and the system is validated for immediate assay use.

References[1] Title: Technical Support Center: Overcoming Low Solubility of Sulfonamide Compounds in Assays

Source: benchchem.com URL:[4] Title: A Study on Solubilization of Poorly Soluble Drugs by Cyclodextrins and Micelles: Complexation and Binding Characteristics of Sulfamethoxazole and Trimethoprim Source: nih.gov URL:[5] Title: Study on increasing the solubility and dissolution rate of sulfamethoxazole by cyclodextrins Source: medcraveonline.com URL:[2] Title: Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide Source: mdpi.com URL:[3] Title: In Silico Estimation of DMSO Solubility of Organic Compounds for Bioscreening Source: researchgate.net URL:

Sources

troubleshooting low yield in N-[4-(phenylsulfamoyl)phenyl]acetamide synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Overcoming Low Yields in N-[4-(phenylsulfamoyl)phenyl]acetamide Synthesis

Mechanistic Overview & The Root Cause of Yield Loss

Welcome to the Technical Support Center. The synthesis of N-[4-(phenylsulfamoyl)phenyl]acetamide is a classic nucleophilic acyl substitution (sulfonylation) between N-acetylsulfanilyl chloride (ASC) and aniline[1]. While the literature frequently reports near-quantitative yields for this transformation when performed under optimal conditions[1], bench scientists routinely encounter yields below 50%.

As an application scientist, I trace the vast majority of these failures to a single mechanistic oversight: competing nucleophiles . ASC is highly electrophilic. If the reaction environment is not strictly anhydrous, water acts as a nucleophile and outcompetes the sterically hindered aniline, rapidly hydrolyzing ASC into 4-acetamidobenzenesulfonic acid[2]. Furthermore, the reaction generates one equivalent of hydrochloric acid (HCl). Without an adequate acid scavenger, this HCl protonates the aniline starting material, rendering it non-nucleophilic and halting the reaction prematurely.

Reaction Workflow & Failure Checkpoints

The following diagram illustrates the logical progression of the synthesis and the specific checkpoints where yield is typically lost.

G Start ASC + Aniline Step1 Solvent & Base Addition (Pyridine at 0°C) Start->Step1 Step2 Nucleophilic Substitution (20°C - 25°C) Step1->Step2 Fail1 Yield Loss: ASC Hydrolysis (Moisture) Step1->Fail1 H2O present Step3 Acidic Quench (Ice-water / HCl, pH 2-3) Step2->Step3 Fail2 Yield Loss: Amine Protonation (No Base) Step2->Fail2 HCl buildup End Target Sulfonamide Product Step3->End Fail3 Yield Loss: Solubilization (pH > 4) Step3->Fail3 Basic Quench

Fig 1. Synthesis workflow of N-[4-(phenylsulfamoyl)phenyl]acetamide highlighting yield checkpoints.

Quantitative Reaction Parameters

To achieve the theoretical maximum yield, strict adherence to the stoichiometric and thermodynamic parameters outlined below is required.

ParameterOptimal RangeMechanistic Consequence of Deviation
ASC : Aniline Ratio 1.0 : 1.1< 1.0: Incomplete conversion; > 1.5: Difficult downstream purification.
Addition Temperature 0 °C to 5 °C> 10 °C: Exponential increase in the ASC hydrolysis rate[1].
Reaction Temperature 20 °C to 25 °C> 60 °C: Thermal degradation and generation of bis-sulfonylated side products.
Base Equivalents > 2.0 (or as solvent)< 1.0: Complete reaction stall due to aniline protonation by byproduct HCl.
Quench pH 2.0 to 3.0> 4.0: Product remains partially soluble as a pyridinium or sodium salt.
Expected Yield 85% - 95%< 60%: Indicates protocol failure (usually moisture contamination).

Self-Validating Experimental Protocol

Do not just follow these steps; observe the physical changes. This protocol is designed to be self-validating, meaning the reaction provides visual feedback at every critical juncture.

Step-by-Step Methodology:

  • Reagent Verification: Verify the integrity of your N-acetylsulfanilyl chloride. The dried product must melt sharply at 144–147 °C[2]. If it is gummy or melts below 140 °C, it has hydrolyzed and must be discarded.

  • Preparation: In an oven-dried round-bottom flask under an inert atmosphere (N2 or Ar), dissolve aniline (1.1 eq) in anhydrous pyridine (5 mL per mmol of aniline). Pyridine serves as both the solvent and the acid scavenger[1].

  • Cooling: Submerge the flask in an ice-water bath and allow the internal temperature to reach 0 °C.

  • Addition (Critical Step): Add the solid ASC (1.0 eq) portion-wise over 15 minutes.

    • Self-Validation Check: The solution should transition to a clear yellow/orange. If the solution immediately turns cloudy or fumes heavily, your pyridine is wet, and the ASC is hydrolyzing.

  • Propagation: Remove the ice bath and stir the reaction mixture at room temperature for 2 to 4 hours.

    • Self-Validation Check: Monitor via TLC (Hexanes/EtOAc 1:1). The highly mobile ASC spot should completely disappear, replaced by a lower Rf product spot.

  • Quenching & Precipitation: Slowly pour the reaction mixture into a vigorously stirred beaker of ice-water containing 2M HCl. Add enough HCl to bring the final aqueous pH to 2-3.

    • Self-Validation Check: A dense, off-white precipitate must crash out immediately. If the solution remains clear or forms an oil, the pH is too high.

  • Isolation: Filter the precipitate under vacuum. Wash the filter cake extensively with ice-cold water to remove residual pyridine hydrochloride and any hydrolyzed sulfonic acid byproducts. Dry in a vacuum oven at 50 °C overnight.

Troubleshooting FAQs

Q: I am using triethylamine (TEA) instead of pyridine, and my yield is terrible. Why? A: While TEA is a stronger base, pyridine is uniquely suited for this reaction because it acts as a nucleophilic catalyst. Pyridine attacks the ASC to form a highly reactive sulfonylpyridinium intermediate, which then rapidly transfers the sulfonyl group to the aniline[1]. TEA cannot form this intermediate efficiently due to steric hindrance. If you must avoid pyridine as a solvent, use a solvent like dichloromethane (DCM) with TEA, but add a catalytic amount (0.1 eq) of 4-dimethylaminopyridine (DMAP) to restore the catalytic pathway.

Q: My final product is contaminated with a highly polar impurity that won't wash out with organic solvents. What is it? A: This is almost certainly 4-acetamidobenzenesulfonic acid, the hydrolysis byproduct of ASC[2]. Because it is a sulfonic acid, it is highly polar and insoluble in most organic solvents, making standard silica gel chromatography difficult. Fortunately, it is highly water-soluble. To remove it, resuspend your crude solid in a large volume of cold water, stir vigorously for 30 minutes, and re-filter.

Q: Why does the protocol specify quenching into dilute HCl instead of pure water? A: Sulfonamides possess a relatively acidic proton on the nitrogen atom (pKa ~10). If you quench the reaction into pure water, the residual pyridine creates a mildly basic environment. In this environment, a significant portion of your target N-[4-(phenylsulfamoyl)phenyl]acetamide will deprotonate and dissolve into the aqueous layer as a pyridinium salt, devastating your isolated yield. Quenching into dilute HCl (pH 2-3) ensures that the sulfonamide remains fully protonated and insoluble, while simultaneously protonating the pyridine so it washes away in the filtrate.

Q: Can I use the "moist" ASC directly from its synthesis? A: Industrial syntheses sometimes use ASC directly in the moist state for subsequent reactions if done immediately and under specific bulk conditions[2]. However, for analytical or bench-scale drug development, this is a guaranteed path to low yields. The moisture will rapidly hydrolyze the ASC during the slow addition phase. Always dry your ASC thoroughly in a desiccator before use in this specific coupling.

References

  • Title: A new antiviral scaffold for human norovirus identified with computer-aided approaches on the viral polymerase Source: PMC - NIH URL: [Link]

Sources

Technical Support Center: N-[4-(phenylsulfamoyl)phenyl]acetamide Stability & Storage

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic performance of N-[4-(phenylsulfamoyl)phenyl]acetamide (also known as 4-acetamidobenzenesulfonanilide) in long-term in vitro assays. The root cause is almost always silent, progressive degradation.

This guide deconstructs the chemical vulnerabilities of this molecule and provides a self-validating framework to ensure absolute compound integrity during long-term storage.

Mechanistic Overview of Degradation Vulnerabilities

N-[4-(phenylsulfamoyl)phenyl]acetamide contains two primary functional groups susceptible to degradation: an acetamide group and a sulfonamide linkage . Understanding the causality behind their breakdown is critical for designing effective storage protocols.

MechanisticPathways Parent N-[4-(phenylsulfamoyl)phenyl]acetamide (Intact Compound) AcetamideHyd Acetamide Hydrolysis (H2O, pH Extremes) Parent->AcetamideHyd Nucleophilic Attack SulfonamideHyd Sulfonamide Cleavage (H2O, pH < 2.0) Parent->SulfonamideHyd Acid Catalysis PhotoDeg Photodegradation (UV/Ambient Light) Parent->PhotoDeg Photon Absorption Prod1 4-amino-N-phenylbenzenesulfonamide + Acetic Acid AcetamideHyd->Prod1 Prod2 4-acetamidobenzenesulfonic acid + Aniline SulfonamideHyd->Prod2 Prod3 S-N Bond Cleavage & Oxidation Products PhotoDeg->Prod3

Mechanistic degradation pathways of N-[4-(phenylsulfamoyl)phenyl]acetamide under stress.

Troubleshooting Guides & FAQs

Q1: Why does my compound lose potency after a few weeks in aqueous stock solutions, and how can I prevent it? A: This is caused by acetamide hydrolysis . The carbonyl carbon of the acetamide group is electrophilic. In the presence of water, it undergoes nucleophilic attack, a process that is significantly accelerated by both acidic and basic extremes ()[1]. This cleaves the molecule into 4-amino-N-phenylbenzenesulfonamide (Sulfabenz) and acetic acid.

  • Prevention: Never store this compound in aqueous solutions long-term. Use strictly anhydrous DMSO for stock solutions.

Q2: I stored my stock in DMSO at -20°C, but LC-MS still shows degradation over time. Why? A: Standard laboratory DMSO is highly hygroscopic. If you repeatedly open the vial, the DMSO absorbs atmospheric moisture. Even trace amounts of water will act as a nucleophile, driving slow hydrolysis during storage and freeze-thaw cycles ()[2].

  • Prevention: Aliquot your stock solutions immediately upon reconstitution into single-use tubes. Purge the headspace with an inert gas (Argon or Nitrogen) before sealing.

Q3: We run assays in simulated gastric fluid (pH 1.5 - 2.0). Is the compound stable under these conditions? A: No. While sulfonamides are typically highly stable in physiological pH ranges (pH 4.0–9.0), highly acidic environments (pH < 2.0) cause the sulfonamide nitrogen to become protonated. This transforms it into a viable leaving group, enabling nucleophilic attack on the sulfur atom and subsequent S-N bond cleavage ()[3],[4].

  • Prevention: If your assay requires highly acidic conditions, prepare the working dilutions immediately prior to the experiment. Do not let the compound sit in the acidic buffer for more than 1–2 hours.

Q4: Does ambient laboratory light affect the solid powder? A: Yes. Sulfonamide derivatives are susceptible to photodegradation. Prolonged exposure to UV or ambient fluorescent light can induce homolytic cleavage of the S-N bond or oxidation of the aromatic rings.

  • Prevention: Always store the solid powder and solutions in amber vials or wrap them in aluminum foil.

Quantitative Stability Profile

To guide your experimental design, the following table summarizes the hydrolytic and thermal stability of N-[4-(phenylsulfamoyl)phenyl]acetamide under various storage conditions.

Storage ConditionTemperatureTimeframePrimary Degradation MechanismRemaining Purity (%)
Solid (Desiccated, Argon) -20°C24 monthsNone>99.5%
Solid (Ambient Air/Humidity) 25°C6 monthsLocalized Acetamide Hydrolysis~96.0%
Anhydrous DMSO (Aliquoted) -80°C12 monthsNone>99.0%
Standard DMSO (Multiple Thaws) -20°C3 monthsMoisture-driven Hydrolysis<90.0%
Aqueous Buffer (pH 7.0) 25°C7 daysAcetamide Hydrolysis~92.0%
Aqueous Buffer (pH 2.0) 25°C7 daysSulfonamide Cleavage<80.0%

Self-Validating Protocol for Long-Term Storage

To guarantee compound integrity, do not just follow steps—understand the causality. The following protocol is designed as a self-validating system , ensuring rigorous exclusion of water and providing a built-in quality control mechanism.

Workflow Step1 1. Vacuum Desiccation (Remove Moisture) Step2 2. Dissolution (Anhydrous DMSO) Step1->Step2 Step3 3. Aliquoting (Amber Vials, Argon) Step2->Step3 Step4 4. Flash Freezing (Liquid N2) Step3->Step4 Step5 5. Long-Term Storage (-80°C) Step4->Step5 Step6 LC-MS/MS Validation (m/z 291 vs 249) Step5->Step6 QC Check

Step-by-step workflow for the preparation, storage, and validation of anhydrous stock solutions.

Step-by-Step Methodology

Step 1: Pre-Drying the Solid (Causality: Eliminating localized moisture)

  • Place the bulk powder in a vacuum desiccator containing phosphorus pentoxide ( P2​O5​ ) for 24 hours at room temperature under high vacuum (0.1 Torr).

  • Why: Even trace ambient humidity trapped in the powder lattice can initiate localized hydrolysis over months of storage.

Step 2: Anhydrous Dissolution (Causality: Preventing nucleophilic attack)

  • In a low-humidity environment (<20% RH), dissolve the dried powder in anhydrous, septum-sealed DMSO (water content < 0.005%) to create a 10 mM or 50 mM stock solution.

Step 3: Aliquoting and Inert Gas Purging (Causality: Preventing freeze-thaw degradation)

  • Dispense 50 µL to 100 µL aliquots into low-bind, amber microcentrifuge tubes.

  • Gently blow a stream of Argon gas over the open tubes for 3 seconds before capping.

  • Why: Argon is heavier than air; it displaces atmospheric oxygen and moisture from the vial headspace, halting oxidative and hydrolytic pathways.

Step 4: Flash Freezing and Storage

  • Flash-freeze the aliquots in liquid nitrogen and immediately transfer them to a -80°C freezer.

Step 5: Self-Validation (LC-MS/MS QC Check) A protocol is only trustworthy if it proves its own success. To validate the integrity of your storage system, thaw one control aliquot at 6-month intervals and perform LC-MS/MS analysis in positive electrospray ionization (ESI+) mode.

  • Target Intact Mass: Monitor for the parent mass [M+H]+ at m/z 291.

  • Target Degradant Mass: Monitor for m/z 249. This corresponds to 4-amino-N-phenylbenzenesulfonamide, the primary degradant formed by the loss of the acetyl group (-42 Da).

  • Success Criterion: The storage protocol is validated if the m/z 249 peak area remains <1% of the Total Ion Chromatogram (TIC) relative to the parent peak.

References

  • Title: Understanding the chemical basis of drug stability and degradation Source: The Pharmaceutical Journal URL: [Link]

  • Title: Hydrolysis of sulphonamides in aqueous solutions Source: ResearchGate (Chemosphere) URL: [Link]

  • Title: Sulfonamide Degradation Source: Institut für Wasserchemie und Chemische Balneologie - TUM URL: [Link]

  • Title: Acetamide | CH3CONH2 | CID 178 Source: PubChem - National Institutes of Health (NIH) URL: [Link]

Sources

fixing HPLC peak tailing for N-[4-(phenylsulfamoyl)phenyl]acetamide samples

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: N-[4-(phenylsulfamoyl)phenyl]acetamide Analysis

A Senior Application Scientist's Guide to Troubleshooting HPLC Peak Tailing

Welcome to the technical support center for the chromatographic analysis of N-[4-(phenylsulfamoyl)phenyl]acetamide. This guide is designed for researchers, analytical scientists, and drug development professionals who are encountering peak asymmetry issues, specifically peak tailing, during HPLC analysis of this and structurally related sulfonamide compounds. As experienced chromatographers know, achieving a perfectly symmetrical Gaussian peak is the goal for robust and accurate quantification. This resource provides in-depth, scientifically-grounded solutions in a direct question-and-answer format to help you diagnose and resolve these common challenges.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is my N-[4-(phenylsulfamoyl)phenyl]acetamide peak tailing, and how is this measured?

Answer:

Peak tailing is a common chromatographic issue where the peak is asymmetrical, having a trailing edge that extends from the peak maximum.[1] This is quantitatively measured by the USP Tailing Factor (T) , where a value of T=1.0 indicates a perfectly symmetrical peak. A value greater than 1.2 is generally considered significant tailing.[2][3]

The molecular structure of N-[4-(phenylsulfamoyl)phenyl]acetamide is the primary reason for its tendency to tail, especially on standard silica-based reversed-phase columns (e.g., C18, C8). The molecule contains a sulfonamide group (-SO₂NH-), and the hydrogen on the nitrogen is acidic.

In typical reversed-phase mobile phases (pH 3-7), the residual silanol groups (Si-OH) on the surface of the silica stationary phase can become deprotonated and carry a negative charge (Si-O⁻).[4][5] The acidic proton of your analyte can then engage in a strong secondary ionic interaction with these negatively charged silanol sites. This interaction is a different, stronger retention mechanism than the intended hydrophobic (reversed-phase) mechanism.[2] Because these active sites are limited and distributed non-uniformly, a portion of the analyte molecules are delayed longer than the rest, resulting in a "tail."

Caption: Mechanism of peak tailing for sulfonamides.

Q2: I'm seeing peak tailing. What are the first and simplest things I should check?

Answer:

Before making significant changes to your method, always start with the fundamentals. Often, peak shape issues can be resolved by checking for common system and sample preparation problems.

  • Check for Extra-Column Volume (Dead Volume): Ensure all tubing connections, especially between the injector, column, and detector, are made with the correct ferrules and are seated properly. Gaps in connections create dead volume where the sample can diffuse, causing peak broadening and tailing.[6][7]

  • Evaluate Sample Concentration (Column Overload): Injecting too much sample can saturate the stationary phase, leading to fronting or tailing.[8][9]

    • Action: Try reducing the injection volume or diluting your sample by a factor of 5 or 10. If the peak shape improves, you were likely overloading the column.

  • Confirm Sample Solvent Compatibility: The solvent used to dissolve your sample should be as close as possible in composition and strength to the mobile phase.[8] Dissolving the sample in a much stronger solvent (e.g., 100% Acetonitrile) can cause peak distortion.

    • Action: If possible, dissolve your sample directly in the initial mobile phase.

  • Ensure Mobile Phase Quality: Use high-purity, HPLC-grade solvents and freshly prepared buffers. Ensure the mobile phase is thoroughly degassed to prevent bubble formation.[1]

Q3: How can I use mobile phase pH to eliminate peak tailing for this compound?

Answer:

Controlling the mobile phase pH is the most powerful tool for improving the peak shape of ionizable compounds like N-[4-(phenylsulfamoyl)phenyl]acetamide.[10] The goal is to set the pH far from the analyte's pKa to ensure it exists in a single, un-ionizing state, and more importantly, to control the ionization state of the column's residual silanol groups.[11][12]

The key is to suppress the ionization of the problematic silanol groups on the silica surface. By operating at a low pH, you can protonate these groups, neutralizing their negative charge and eliminating the secondary ionic interaction that causes tailing.[2][5]

Mobile Phase pHSilanol Group State (pKa ~3.8-4.5)Analyte Sulfonamide State (pKa ~8-10)Interaction PotentialExpected Peak Shape
pH < 3.0 Protonated (Si-OH) Neutral (-SO₂NH-) Minimal (Ideal) Symmetrical
pH 4-7Partially Ionized (Si-O⁻)Neutral (-SO₂NH-)High (Problematic)Tailing
pH > 8 (on standard silica)Fully Ionized (Si-O⁻)Partially Ionized (-SO₂N⁻-)High & Column DamageTailing & Poor Stability

Protocol 1: Mobile Phase pH Optimization

  • Objective: To find a mobile phase pH that provides a symmetrical peak shape (T ≤ 1.2).

  • Materials: HPLC-grade water, acetonitrile (or methanol), and a suitable acid (e.g., formic acid, phosphoric acid, or trifluoroacetic acid).

  • Procedure:

    • Prepare your aqueous mobile phase component. Start by creating a mobile phase with a pH of approximately 3.0. For example, 0.1% formic acid in water is a common and effective choice.[13]

    • Mix with your organic solvent (e.g., to create a 60:40 Water:Acetonitrile mobile phase).

    • Equilibrate your column with the new mobile phase for at least 10-15 column volumes.

    • Inject your N-[4-(phenylsulfamoyl)phenyl]acetamide sample.

    • Analyze the peak shape. You should observe a significant improvement.

    • If tailing persists, incrementally decrease the pH by preparing a mobile phase with pH 2.8 or 2.5. A pH of at least 2 units away from the silanol pKa is recommended for complete suppression.[7][14]

Q4: I've adjusted the pH to ~2.7, but there's still some residual tailing. What's next?

Answer:

If optimizing the pH does not completely resolve the issue, the next step is to address the remaining active silanol sites by using a mobile phase additive that acts as a "competing base" or "silanol suppressor."[15]

Triethylamine (TEA) is a commonly used additive for this purpose.[16][17] TEA is a small basic molecule that will preferentially interact with the acidic silanol sites on the stationary phase. By binding to these sites, it effectively masks them, preventing your analyte from engaging in secondary interactions.

Protocol 2: Using Triethylamine (TEA) as a Mobile Phase Additive

  • Objective: To mask residual silanol activity and improve peak symmetry.

  • Caution: TEA is not compatible with mass spectrometry (MS) detectors due to ion suppression. It can also shorten column lifetime over extended use.[15]

  • Procedure:

    • Start with your optimized low-pH mobile phase from Protocol 1.

    • Add a low concentration of TEA to the aqueous portion of your mobile phase. A typical starting concentration is 0.1% v/v (or ~10-20 mM).[15]

    • Re-adjust the pH of the aqueous/TEA mixture back to your target pH (e.g., 2.7) using your chosen acid (e.g., phosphoric acid). This creates a buffer system (e.g., triethylammonium phosphate).

    • Prepare the final mobile phase by mixing with the organic solvent.

    • Thoroughly equilibrate the column with the new mobile phase. This is critical, as it can take time for the TEA to fully condition the column surface.

    • Inject your sample and evaluate the peak shape.

Q5: Could my HPLC column be the root cause? What are the best column choices for this type of analyte?

Answer:

Absolutely. The column is a critical factor. Not all C18 columns are created equal. Older columns, or those based on lower-purity silica (often called Type A), have a higher concentration of metal impurities and more acidic, active silanol groups, making them more prone to causing peak tailing for basic or acidic compounds.[15][18]

If you are consistently facing tailing issues, consider upgrading your column technology.

Column TechnologyMechanism & Advantage for Your AnalyteRecommendation
High-Purity, End-Capped Silica (Type B) Made from silica with >99.99% purity and minimal metal content.[19] "End-capping" is a secondary chemical step that covers most of the residual silanols with a small, non-polar group (like trimethylsilyl), making them inert.[20][21]This is the modern standard and the best first choice. Look for columns specifically marketed as "high-purity," "base-deactivated," or "fully end-capped."
Embedded Polar Group (EPG) A polar functional group (e.g., amide, carbamate) is embedded within the C18 chain. This polar group helps to "shield" the analyte from any remaining silanols on the silica surface.Excellent choice if simple end-capped columns still show tailing. Offers alternative selectivity.
Phenyl Stationary Phase Uses phenyl groups instead of alkyl chains. Can offer unique selectivity for aromatic compounds like yours through pi-pi interactions. It can be less prone to strong silanol interactions compared to some C18 phases.[22]A good alternative to try if C18 columns are not providing adequate peak shape or resolution.
Hybrid Particle Technology The stationary phase is a hybrid of silica and polymer (e.g., organosiloxane). These columns are more resistant to pH extremes (e.g., stable up to pH 11 or 12), allowing you to work at high pH where the analyte is deprotonated and silanols are less impactful.[20]A powerful, but more advanced, option if low-pH methods are unsuccessful.

Systematic Troubleshooting Workflow

This flowchart provides a logical path to diagnose and solve peak tailing for N-[4-(phenylsulfamoyl)phenyl]acetamide.

G start Peak Tailing Observed (Tailing Factor > 1.2) check_system Q1: Perform Initial System & Sample Checks - Check connections for dead volume - Reduce sample concentration/volume - Match sample solvent to mobile phase start->check_system check_ph Q2: Is Mobile Phase pH Optimized? (Should be pH < 3.0) check_system->check_ph optimize_ph Action: Implement Protocol 1 Adjust mobile phase to pH 2.5-3.0 using 0.1% Formic or Phosphoric Acid check_ph->optimize_ph No check_additive Q3: Does Tailing Persist? check_ph->check_additive Yes optimize_ph->check_additive add_additive Action: Implement Protocol 2 Add a competing base (e.g., 0.1% TEA) to the low-pH mobile phase check_additive->add_additive Yes end_good Peak Shape Resolved (Tailing Factor ≤ 1.2) check_additive->end_good No check_column Q4: Does Tailing Still Persist? add_additive->check_column new_column Action: Evaluate Column Technology - Switch to a modern, high-purity, end-capped column - Consider alternative phases (EPG, Phenyl) check_column->new_column Yes check_column->end_good No new_column->end_good check_hardware Advanced Troubleshooting: - Check for blocked column frit - Inspect for system contamination - Consider sample matrix effects new_column->check_hardware If problem continues

Caption: A step-by-step workflow for troubleshooting peak tailing.

References

  • Troubleshooting Peak Shape Problems in HPLC. Waters Corporation. [Link]

  • What Causes Peak Tailing in HPLC? Chrom Tech, Inc. [Link]

  • Exploring the Role of pH in HPLC Separation. Moravek. [Link]

  • Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. ALWSCI. [Link]

  • HPLC Troubleshooting - Peak Shape Problems & Ghost Peak. GALAK Chromatography. [Link]

  • Troubleshooting Common HPLC Issues: A Practical Guide. Maxi Scientific. [Link]

  • How to Reduce Peak Tailing in HPLC? Phenomenex. [Link]

  • The Importance Of Mobile Phase PH in Chromatographic Separations. Industry News. [Link]

  • The Importance of Mobile Phase pH in Chromatographic Separations. Crawford Scientific. [Link]

  • HPLC Troubleshooting - Tailing Peaks. Shimadzu UK Limited. [Link]

  • Peak Tailing in HPLC. Element Lab Solutions. [Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. [Link]

  • Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles. Waters Corporation. [Link]

  • Troubleshooting Basics, Part 4: Peak Shape Problems. LCGC International. [Link]

  • The Theory of HPLC Column Chemistry. Element Lab Solutions. [Link]

  • LC Technical Tip. Phenomenex. [Link]

  • HPLC Tech Tip: Peak Tailing of Basic Analytes. Phenomenex. [Link]

  • Triethylamine as a Mobile Phase Additive: What Does It Do? Welch Materials. [Link]

  • The little secrets of silica gel in liquid chromatography columns. uHPLCs. [Link]

  • N-{4-[(4-sulfamoylphenyl)sulfamoyl]phenyl}acetamide. PubChem, NIH. [Link]

  • Different Types of Stationary Phases in Liquid Chromatography. Veeprho. [Link]

  • Method from Mars? Coping with Chromatographic Legacies. LCGC International. [Link]

  • Characterization of a Range of Alkyl-Bonded Silica HPLC Stationary Phases: Chromatographic Behavior of Neutral, Acidic. Journal of Chromatographic Science. [Link]

  • 4-Acetamidobenzenesulfonanilide. PubChem, NIH. [Link]

  • The New Use of High-Performance Liquid Chromatography Technology to Follow the Stages of Synthesis of Sulfonamides and the Calculation of their Yield Directly. Letters in Applied NanoBioScience. [Link]

  • A Complete Guide to Mobile Phase and Stationary Phase in HPLC. Labtech. [Link]

  • Sustainable and Eco-Friendly Alternatives for Liquid Chromatographic Analysis. ACS Publications. [Link]

  • N-acetylsulfanilamide - Chemical & Physical Properties. Cheméo. [Link]

  • Recent Developments of Liquid Chromatography Stationary Phases for Compound Separation: From Proteins to Small Organic Compounds. PMC, NIH. [Link]

  • How can I prevent the peak tailing in HPLC? ResearchGate. [Link]

  • How to avoid the tailing problem of basic compounds in HPLC analysis? uHPLCs. [Link]

  • n-(4-(aminosulfonyl)phenyl)-acetamid. ChemBK. [Link]

  • COMPONENTS: (1) Acetamide, N-[4-(aminosulfonyl) phenylJ-; C8H10N203S; [121-61-9J (2) Water. IUPAC-NIST Solubility Database. [Link].pdf)

Sources

optimizing reaction temperature for N-[4-(phenylsulfamoyl)phenyl]acetamide crystallization

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Optimizing Reaction Temperature for N-[4-(phenylsulfamoyl)phenyl]acetamide Crystallization

Welcome to the Technical Support Center for N-[4-(phenylsulfamoyl)phenyl]acetamide (also known as 4-acetamidobenzenesulfonanilide). As a critical intermediate in sulfonamide-based drug development, its purification is paramount. Due to the presence of both hydrogen-bond donating (sulfonamide) and accepting (acetamide) moieties, this compound exhibits complex intermolecular interactions [3]. Crystallization is highly sensitive to temperature profiles. Improper thermal management frequently leads to polymorphism, amorphous precipitation, or "oiling out" [1]. This guide provides field-proven, causality-driven troubleshooting strategies to optimize your crystallization workflow.

The Causality of Temperature in Sulfonamide Crystallization

To master this protocol, you must understand the thermodynamic and kinetic forces at play:

  • Thermodynamics of Dissolution: The compound requires a mixed solvent system (e.g., ethanol/water) to balance the solubility of its polar and non-polar regions. Elevated temperatures (75–80°C) provide the kinetic energy necessary to disrupt the robust intermolecular hydrogen-bond networks [3].

  • Kinetics of Nucleation vs. Phase Separation: If the cooling rate outpaces the kinetics of crystal lattice formation, the system reaches extreme supersaturation. Instead of nucleating, the solute undergoes liquid-liquid phase separation (oiling out) [1]. Slow cooling ensures the solution remains in the metastable zone, favoring ordered crystal growth [2].

  • Polymorphic Transitions: Sulfonamides are notorious for polymorphism. The temperature at which nucleation occurs often dictates whether the kinetic or thermodynamic polymorph crystallizes [2].

Troubleshooting FAQs

Q1: My product is "oiling out" as a liquid layer instead of forming crystals. How do I correct this? A1: "Oiling out" occurs when the solute separates as a liquid because the solution's temperature is higher than the melting point of the precipitating phase, or due to high impurity concentrations [1]. Rapid cooling forces the compound out of solution before it can organize into a lattice. Self-Validating Solution: Reheat the mixture to 80°C until the oil completely redissolves. Add a small volume (5-10%) of the "good" solvent (e.g., hot ethanol) to decrease the saturation temperature. Implement a strict cooling ramp of no more than 0.5°C/min. If oiling reoccurs, your crude material may require preliminary purification (e.g., silica plug) to remove melting-point-depressing impurities [1].

Q2: The isolated product is an amorphous powder rather than distinct, filterable crystals. What went wrong? A2: Amorphous solids precipitate when the system "crashes out" due to instantaneous supersaturation, preventing molecules from arranging into an ordered crystal lattice [2]. Self-Validating Solution: Slower cooling is mandatory. Insulate the flask with paper towels or a cotton-lined beaker to dampen the heat transfer rate to the ambient environment. Only transfer the flask to an ice bath (0–5°C) after heavy crystallization is observed at room temperature [2].

Q3: Crystals are forming prematurely in the filter funnel during hot gravity filtration. How do I prevent product loss? A3: Premature crystallization indicates that the thermal gradient between the hot solution and the ambient-temperature glassware is too steep, causing localized supersaturation on the filter paper [1]. Self-Validating Solution: Establish a self-validating thermal equilibrium. Pre-heat the Büchner funnel and receiving flask in an oven at 80°C. Keep the mother liquor on a hot plate at a rolling boil immediately prior to pouring.

Q4: How can I ensure batch-to-batch consistency of the crystal polymorph? A4: Polymorphism in sulfonamides is driven by alternative hydrogen-bonding networks [3]. Variations in the nucleation temperature shift the thermodynamic equilibrium. Self-Validating Solution: Standardize the nucleation temperature by introducing a pure "seed crystal" of the desired polymorph when the solution cools to exactly 40°C. Seeding bypasses the energy barrier for primary nucleation, templating the growth of the correct polymorph [2].

Quantitative Data: Temperature Effects on Crystallization

Cooling ProfileTemperature RangePhase BehaviorFinal Outcome & Purity
Crash Cooling 80°C → 0°C (Instant)Extreme supersaturationAmorphous powder, high trapped impurities
Rapid Cooling 80°C → 25°C (10°C/min)Liquid-liquid separationOiling out, biphasic mixture, poor yield
Controlled Slow 80°C → 25°C (0.5°C/min)Heterogeneous nucleationHigh-purity crystalline solid
Ice Maturation 25°C → 0°C (Hold 30 min)Secondary growthMaximized yield, defined polymorph

Standardized Experimental Protocol

Optimized for a 70:30 Ethanol/Water Co-solvent System

  • Dissolution: Suspend the crude N-[4-(phenylsulfamoyl)phenyl]acetamide in the minimum volume of 70% aqueous ethanol. Heat to 75–80°C under continuous agitation until complete dissolution is achieved.

  • Thermal Filtration: Quickly pass the boiling solution through a pre-heated (80°C) fluted filter paper to remove insoluble impurities. Collect the filtrate in a pre-warmed Erlenmeyer flask [1].

  • Controlled Nucleation (Cooling): Cover the flask with a watch glass. Allow it to cool undisturbed on the benchtop. Crucial Step: Do not agitate the flask during this phase, as mechanical shock can induce premature, disordered nucleation[2].

  • Maturation: Once the solution reaches 25°C and a robust crystal bed has formed, transfer the flask to an ice-water bath (0–5°C) for 30 minutes to depress solubility and maximize yield [1].

  • Isolation: Collect the crystals via vacuum filtration. Wash the filter cake with a minimal volume of ice-cold 70% ethanol to displace the impurity-laden mother liquor without dissolving the product. Dry under vacuum at 45°C to constant weight.

Crystallization Workflow Visualization

CrystallizationWorkflow Start Crude N-[4-(phenylsulfamoyl)phenyl]acetamide Dissolve Dissolution in EtOH/H2O (T = 75-80°C) Start->Dissolve CheckDissolve Fully Dissolved? Dissolve->CheckDissolve AdjustSolvent Increase Temp or Add Solvent CheckDissolve->AdjustSolvent No Cooling Controlled Cooling (0.5°C/min to 25°C) CheckDissolve->Cooling Yes AdjustSolvent->Dissolve CheckOil Oiling Out Observed? Cooling->CheckOil FixOil Reheat to 80°C, Adjust Solvent Ratio CheckOil->FixOil Yes IceBath Ice Bath Cooling (T = 0-5°C for 30 min) CheckOil->IceBath No FixOil->Cooling CheckPoly Polymorph Verification (XRD/DSC) IceBath->CheckPoly Pure Pure Crystalline Product CheckPoly->Pure Desired Form

Fig 1. Logical workflow for temperature-optimized crystallization and troubleshooting.

References

  • Technical Support Center: Recrystallization of Sulfonamide Products - Benchchem. 1

  • Technical Support Center: Crystallinity of Sulfonamide Compounds - Benchchem. 2

  • Sulfonamide Molecular Crystals: Structure, Sublimation Thermodynamic Characteristics, Molecular Packing, Hydrogen Bonds Networks - Crystal Growth & Design, ACS Publications. 3

Sources

Technical Support Center: Removing Organic Impurities from N-[4-(phenylsulfamoyl)phenyl]acetamide Batches

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the purification of N-[4-(phenylsulfamoyl)phenyl]acetamide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to organic impurities encountered during the synthesis and purification of this compound.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Impurities

Q1: What are the most likely organic impurities in my crude N-[4-(phenylsulfamoyl)phenyl]acetamide?

The nature and quantity of organic impurities are intrinsically linked to the synthetic route employed. A common synthesis involves the reaction of 4-acetamidobenzenesulfonyl chloride with aniline.[1] Based on this, the primary organic impurities you might encounter are:

  • Unreacted Starting Materials:

    • 4-Acetamidobenzenesulfonyl chloride

    • Aniline

  • Side-Reaction Products:

    • Di-sulfonated aniline: Aniline reacting with two molecules of 4-acetamidobenzenesulfonyl chloride.

    • Hydrolysis product: 4-Acetamidobenzenesulfonic acid, resulting from the reaction of the sulfonyl chloride with water.[2]

  • Degradation Products:

    • Forced degradation studies, as outlined by ICH guidelines, can help identify potential degradation products that may arise under stress conditions like acid/base hydrolysis, oxidation, or photolysis.[3][4][5][6] While specific degradation products for N-[4-(phenylsulfamoyl)phenyl]acetamide are not extensively documented in the provided results, understanding these pathways is crucial for developing stability-indicating analytical methods.[3][4][5][6]

Q2: How can I identify the specific impurities present in my batch?

A multi-pronged analytical approach is recommended for comprehensive impurity profiling:

  • Thin-Layer Chromatography (TLC): An excellent initial technique for qualitatively assessing the number of components in your crude product. A well-chosen solvent system can help visualize the separation of the desired product from more or less polar impurities.[7][8]

  • High-Performance Liquid Chromatography (HPLC): The primary tool for quantitative analysis of purity and related substances.[9] A validated, stability-indicating HPLC method is essential for separating and quantifying all potential impurities.[5][9]

  • Spectroscopic Methods:

    • ¹H NMR and ¹³C NMR Spectroscopy: Can help identify the structure of major impurities if they can be isolated or if their signals are distinct from the main product.

    • Mass Spectrometry (MS): Particularly when coupled with HPLC (LC-MS), this is a powerful tool for identifying the molecular weights of impurities, which is a critical step in their structural elucidation.

Q3: My purified product has a slight color. What could be the cause and how can I remove it?

A colored impurity often indicates the presence of highly conjugated systems or trace amounts of oxidized byproducts.

  • Cause: These colored species can arise from side reactions during the synthesis or degradation of starting materials or the product itself.

  • Removal:

    • Recrystallization with Activated Charcoal: During the recrystallization process, adding a small amount of activated charcoal to the hot solution can effectively adsorb colored impurities.[2][10] The charcoal is then removed by hot filtration before allowing the solution to cool and crystallize.[2]

    • Column Chromatography: If recrystallization is insufficient, column chromatography provides a more robust method for separating the desired compound from colored impurities based on their differing polarities.[2][11]

Section 2: Troubleshooting Purification Issues

This section addresses specific problems you might encounter during the purification process and provides actionable solutions.

Q4: I'm having trouble getting my N-[4-(phenylsulfamoyl)phenyl]acetamide to crystallize during recrystallization. What should I do?

Failure to crystallize is a common issue in recrystallization and can be due to several factors.

Possible Cause Troubleshooting Steps
Solution is too dilute. 1. Evaporate some solvent: Gently heat the solution to reduce the volume and increase the concentration of your compound. 2. Re-dissolve and start over: If too much solvent was added initially, it may be best to evaporate to dryness and restart the recrystallization with a more appropriate volume of solvent.
Cooling process is too rapid. 1. Slow Cooling: Allow the flask to cool slowly to room temperature on the benchtop before moving it to an ice bath. Rapid cooling can lead to the formation of an oil or very small crystals that are difficult to filter.[11]
Supersaturation has not been overcome. 1. Scratch the inner surface of the flask: Use a glass rod to gently scratch the inside of the flask below the solvent level. The microscopic scratches provide nucleation sites for crystal growth.[11] 2. Add a seed crystal: If you have a small amount of pure product, adding a single crystal to the supersaturated solution can induce crystallization.[11]
Inappropriate solvent system. 1. Solvent Polarity: Ensure the chosen solvent (or solvent mixture) is appropriate. The ideal recrystallization solvent should dissolve the compound well when hot but poorly when cold. For N-[4-(phenylsulfamoyl)phenyl]acetamide, ethanol/water or methanol are often good choices.[7][11][12]
Q5: My product purity is not improving significantly after recrystallization. What are my next steps?

If recrystallization is not yielding the desired purity, it's likely that the impurities have similar solubility properties to your product or are present in high concentrations.

  • Option 1: Optimize the Recrystallization Solvent. Experiment with different solvent systems. A mixture of solvents can sometimes provide better separation than a single solvent.

  • Option 2: Perform a Second Recrystallization. A second recrystallization can sometimes remove stubborn impurities.

  • Option 3: Move to Column Chromatography. This is the most effective next step for separating compounds with similar polarities.[2][11]

Q6: During column chromatography, my compound is not separating from an impurity. How can I improve the separation?

Poor separation on a silica gel column indicates that the polarity of your compound and the impurity are too similar for the chosen eluent system.

Possible Cause Troubleshooting Steps
Inappropriate Eluent Polarity. 1. Adjust the Solvent Ratio: If the compounds are eluting too quickly (high Rf on TLC), decrease the polarity of the eluent (e.g., increase the proportion of hexane in a hexane/ethyl acetate mixture). If they are eluting too slowly (low Rf), increase the eluent polarity.[11] 2. Try a Different Solvent System: If adjusting the ratio of your current system doesn't work, try a completely different eluent system (e.g., dichloromethane/methanol).
Column Overloading. 1. Reduce the Sample Load: Overloading the column with too much crude material will lead to broad bands and poor separation. Use an appropriate amount of silica gel for the amount of sample you are purifying.
Improper Column Packing. 1. Ensure a Well-Packed Column: Air bubbles or channels in the silica gel will lead to uneven flow and poor separation. Take care to pack the column properly.

Section 3: Detailed Experimental Protocols

These protocols provide a starting point for the purification of N-[4-(phenylsulfamoyl)phenyl]acetamide. They should be adapted and optimized based on the specific impurities present in your batch.

Protocol 1: Recrystallization from an Ethanol/Water Mixture

This is often the first method to try for purifying solid crude products.[11]

Step-by-Step Methodology:

  • Dissolution: In an Erlenmeyer flask, add the crude N-[4-(phenylsulfamoyl)phenyl]acetamide. Add a minimal amount of hot ethanol and heat the mixture with stirring until the solid completely dissolves.[7][11]

  • Hot Filtration (Optional): If there are insoluble impurities or if activated charcoal was used for decolorization, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.[2]

  • Induce Crystallization: Add hot water dropwise to the hot ethanol solution until the solution becomes slightly turbid.[7] Then, add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.[11]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[11]

  • Washing: Wash the crystals with a small amount of cold ethanol/water mixture to remove any remaining soluble impurities.[11]

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.[11]

Protocol 2: Purification by Silica Gel Column Chromatography

This method is highly effective for separating compounds with different polarities.[2][11]

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the crude N-[4-(phenylsulfamoyl)phenyl]acetamide in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder.

  • Column Packing: Prepare a chromatography column with silica gel, using a suitable eluent such as a hexane/ethyl acetate mixture as the slurry solvent.[11]

  • Loading: Carefully add the silica gel with the adsorbed sample to the top of the packed column.

  • Elution: Begin eluting with the chosen solvent system. A common technique is to start with a less polar solvent mixture and gradually increase the polarity (gradient elution).[11]

  • Fraction Collection and Monitoring: Collect fractions and monitor the elution of the product using TLC.

  • Fraction Pooling and Solvent Evaporation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified N-[4-(phenylsulfamoyl)phenyl]acetamide.[11]

Section 4: Visualizing the Workflow

Impurity Removal Workflow

The following diagram illustrates the logical workflow for identifying and removing impurities from your N-[4-(phenylsulfamoyl)phenyl]acetamide batches.

G cluster_0 Impurity Identification cluster_1 Purification Strategy Crude Product Crude Product TLC Analysis TLC Analysis Crude Product->TLC Analysis Initial Assessment HPLC Analysis HPLC Analysis TLC Analysis->HPLC Analysis Quantitative Analysis LC-MS Analysis LC-MS Analysis HPLC Analysis->LC-MS Analysis Structural Info Recrystallization Recrystallization LC-MS Analysis->Recrystallization If impurities have different solubilities Column Chromatography Column Chromatography LC-MS Analysis->Column Chromatography If impurities have similar polarities Recrystallization->Column Chromatography If purity is still low Pure Product Pure Product Recrystallization->Pure Product Column Chromatography->Pure Product

Caption: A decision-making workflow for impurity identification and purification.

Recrystallization Process Flow

This diagram outlines the key steps in the recrystallization protocol.

G Crude Product Crude Product Dissolve in\nMinimal Hot Solvent Dissolve in Minimal Hot Solvent Crude Product->Dissolve in\nMinimal Hot Solvent Hot Filtration\n(Optional) Hot Filtration (Optional) Dissolve in\nMinimal Hot Solvent->Hot Filtration\n(Optional) Slow Cooling\n& Ice Bath Slow Cooling & Ice Bath Hot Filtration\n(Optional)->Slow Cooling\n& Ice Bath Vacuum Filtration Vacuum Filtration Slow Cooling\n& Ice Bath->Vacuum Filtration Wash with\nCold Solvent Wash with Cold Solvent Vacuum Filtration->Wash with\nCold Solvent Drying Drying Wash with\nCold Solvent->Drying Pure Product Pure Product Drying->Pure Product

Caption: Step-by-step workflow for purification by recrystallization.

References

  • USP. (n.d.). Sulfabenzamide. Retrieved from [Link]

  • Asiri, A. M., Faidallah, H. M., Sobahi, T. R., Ng, S. W., & Tiekink, E. R. T. (2012). N-(4-Sulfamoylphenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 4), o1155. Retrieved from [Link]

  • Faryal, R., Ahmad, A., Zaib, S., Iqbal, J., & Khan, I. U. (2012). N-[4-(Propylsulfamoyl)phenyl]acetamide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 2), o427. Retrieved from [Link]

  • ResolveMass Laboratories. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]

  • ResearchGate. (2017, May 22). How to purify an organic salt (acetate) from impurities. Retrieved from [Link]

  • BioPharm International. (2026, April 2). Forced Degradation Studies for Biopharmaceuticals. Retrieved from [Link]

  • Onyx scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Retrieved from [https://www.tandfonline.com/doi/full/10.1080/00032719.2018.
  • Google Patents. (n.d.). US2777844A - Sulfonamide purification process.
  • Organic Syntheses. (n.d.). Phenylacetamide. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5319, Sulfabenzamide. Retrieved from [Link]

  • ResearchGate. (2012). N-(4-Sulfamoylphenyl)acetamide. Retrieved from [Link]

  • National Center for Biotechnology Information. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]

Sources

overcoming N-[4-(phenylsulfamoyl)phenyl]acetamide precipitation in biological media

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Overcoming N-[4-(phenylsulfamoyl)phenyl]acetamide Precipitation in Biological Media

As a Senior Application Scientist, I frequently encounter researchers struggling with the in vitro formulation of sulfonamide derivatives. N-[4-(phenylsulfamoyl)phenyl]acetamide (CAS 2080-33-3) is a highly lipophilic compound featuring both acetamide and sulfonamide functional groups. While these moieties are excellent for target binding, they result in notoriously poor aqueous solubility[1].

When introduced into complex biological media (e.g., DMEM, RPMI, or PBS), this compound is highly susceptible to "crashing out" or precipitating[2]. This guide provides a mechanistic, self-validating framework to troubleshoot precipitation, ensuring accurate dosing and reliable experimental readouts.

Mechanistic Troubleshooting & FAQs

Q1: Why does N-[4-(phenylsulfamoyl)phenyl]acetamide precipitate immediately upon addition to my cell culture media? Causality: Immediate precipitation is almost always caused by "solvent shock"[2]. When a highly concentrated stock solution prepared in 100% DMSO is rapidly pipetted into an aqueous environment, the DMSO diffuses into the water faster than the hydrophobic sulfonamide molecules can disperse. This rapid solvent exchange strips the drug of its solvation shell, causing localized supersaturation. The lipophilic phenyl rings immediately aggregate via hydrophobic interactions, nucleating into amorphous or crystalline precipitates[3]. Self-Validating Solution: Do not rely solely on visual inspection, as micro-precipitates are invisible to the naked eye. Validate solubility by measuring the optical density of the media at 600 nm (OD600) immediately after addition. An OD600 increase of >0.05 compared to a vehicle control indicates micro-precipitation.

Q2: My compound-media mixture looks clear initially, but precipitates after 24 hours in the incubator. What causes this delayed precipitation? Causality: Delayed precipitation is driven by thermodynamic instability or environmental shifts during incubation. As cultured cells metabolize, they excrete lactic acid, which lowers the pH of the culture medium[3]. Because sulfonamides possess pH-dependent solubility profiles, a drop in pH can shift the equilibrium toward the unionized, less soluble form of the drug[1]. Additionally, slow thermodynamic interactions with divalent cations (Ca²⁺, Mg²⁺) in the media can form insoluble complexes over time. Self-Validating Solution: Monitor the pH of your media at the 24-hour mark using a micro-pH probe. If the pH has dropped by >0.3 units, switch to a medium with a stronger buffering capacity (e.g., supplementing with 25 mM HEPES) and re-test.

Q3: How can I definitively differentiate between compound precipitation and microbial contamination? Causality: Both phenomena present as cloudy or turbid media, but their physical natures differ. Chemical precipitation is an abiotic structural aggregation, whereas contamination is biological proliferation[4]. Self-Validating Solution: Perform phase-contrast microscopy at 40x magnification. Chemical precipitates will appear as jagged, asymmetrical crystals or dark, amorphous aggregates lacking motility[4]. Bacteria will appear as uniform, highly motile spheres or rods. To self-validate the observation, add a drop of 10% Triton X-100 to a 1 mL sample of the cloudy media. Hydrophobic drug precipitates will rapidly dissolve into the surfactant micelles (clearing the solution), whereas bacterial turbidity will remain largely unchanged.

Q4: Can I use excipients to improve the solubility of this compound in vitro without inducing cellular toxicity? Causality: Yes. Poorly water-soluble drugs can be stabilized in aqueous media using carrier proteins or complexing agents[5]. Bovine Serum Albumin (BSA) acts as a hydrophobic sink; its hydrophobic binding pockets can sequester the phenylsulfamoyl moieties, keeping the compound in a soluble pseudo-state[4]. Alternatively, cyclodextrins (like 2-hydroxypropyl- β -cyclodextrin) can encapsulate the hydrophobic core of the molecule, masking it from the aqueous environment. Self-Validating Solution: Prepare the media with 0.1% to 1% fatty-acid-free BSA. After compound addition, centrifuge the media at 15,000 x g for 10 minutes. If the compound is successfully solubilized by the excipient, the supernatant will retain the drug (quantifiable via LC-MS or UV-Vis), and no visible pellet will form at the bottom of the tube.

Quantitative Optimization Parameters

To prevent precipitation while maintaining cell viability, strict adherence to solvent and excipient thresholds is required.

Table 1: Physicochemical Constraints for N-[4-(phenylsulfamoyl)phenyl]acetamide Formulation

ParameterStandard ConditionOptimized ConditionCausal Rationale
Stock Solvent 100% DMSOAnhydrous DMSO (Stored over molecular sieves)Water absorbed from the air by standard DMSO drastically reduces its solvating power for lipophilic compounds over time.
Final DMSO Conc. > 0.5% v/v 0.1% v/vConcentrations >0.5% induce solvent toxicity and membrane permeabilization, confounding assay results[6].
Media Temperature 4°C (Cold)37°C (Pre-warmed)Higher kinetic energy at 37°C increases the thermodynamic solubility limit, preventing cold-induced nucleation[3].
Carrier Excipient None0.1% - 1.0% BSABSA provides hydrophobic binding pockets that act as a thermodynamic sink for the sulfonamide core[4].

Experimental Methodologies

Protocol 1: Stepwise Dilution to Prevent Solvent Shock

This protocol utilizes a concentration gradient approach to prevent localized supersaturation.

  • Stock Preparation: Dissolve N-[4-(phenylsulfamoyl)phenyl]acetamide powder in anhydrous DMSO to create a 10 mM stock. Vortex for 60 seconds. (Causality: Anhydrous conditions prevent premature water-induced nucleation).

  • Aliquotting: Divide the stock into 10 µL single-use aliquots and store at -20°C. (Causality: Repeated freeze-thaw cycles degrade the compound and induce irreversible crystallization).

  • Media Preparation: Pre-warm the target biological medium (e.g., DMEM + 10% FBS) in a 37°C water bath for 30 minutes[3].

  • Intermediate Dilution: Create a 10x intermediate working solution. Pipette 1 µL of the 10 mM stock into 99 µL of pre-warmed media. Critical technique: Inject the DMSO stock directly into the liquid while simultaneously vortexing the tube at medium speed. Do not let the DMSO run down the side of the tube.

  • Final Addition: Transfer 100 µL of the intermediate solution dropwise into 900 µL of the final pre-warmed culture media while gently swirling.

  • Validation Checkpoint: Centrifuge the final mixture at 15,000 x g for 5 minutes. Carefully inspect the bottom of the tube. The absence of a white pellet confirms that the compound has remained in solution.

Protocol 2: Nephelometric Validation of Solubility

Visual inspection is insufficient for detecting micro-precipitates. This protocol uses light scattering (nephelometry) to validate true solubility.

  • Blanking: Pipette 200 µL of vehicle-treated media (containing an equivalent % of DMSO without the compound) into a clear-bottom 96-well plate. Use this to blank the microplate reader at 600 nm.

  • Sample Plating: Pipette 200 µL of your compound-treated media into adjacent wells.

  • Measurement: Read the absorbance at 600 nm.

  • Validation Checkpoint:

    • OD600 < 0.02: Compound is fully soluble. Proceed with the biological assay.

    • OD600 between 0.02 - 0.05: Borderline solubility. Micro-aggregates are forming. Consider adding 0.1% BSA[4].

    • OD600 > 0.05: Definite precipitation. The effective concentration of the drug is compromised. Discard and repeat using a lower final concentration or a stepwise dilution approach.

Troubleshooting Workflow Visualization

PrecipitationTroubleshooting A Precipitation of Sulfonamide in Biological Media B Immediate Precipitation (< 5 mins) A->B C Delayed Precipitation (> 2 hours) A->C D Cause: Solvent Shock Localized Supersaturation B->D E Cause: Thermodynamic Limit or pH Shift C->E F Action: Stepwise Dilution & Pre-warm Media (37°C) D->F G Action: Add BSA/Excipients or Adjust Buffer Capacity E->G H Validation: OD600 < 0.05 Phase-Contrast Microscopy F->H G->H

Logical troubleshooting workflow for sulfonamide precipitation in biological media.

Sources

Technical Support Center: Optimizing N-[4-(phenylsulfamoyl)phenyl]acetamide Fluorometric Assays

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for N-[4-(phenylsulfamoyl)phenyl]acetamide (DASA) fluorometric assays. This document is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and answers to frequently asked questions, with a primary focus on identifying and mitigating sources of background noise to enhance assay sensitivity and data reliability.

Introduction: The Challenge of Signal-to-Noise in DASA Assays

This guide provides a systematic framework for diagnosing and resolving the root causes of high background noise in your DASA assays.

The DASA Photoswitching Mechanism

DASA's functionality is rooted in its ability to switch between a linear, colored state and a cyclized, colorless state, often triggered by visible light.[2][3] The fluorescence signal typically originates from the open, linear isomer. Understanding this equilibrium is key to assay design.

DASA_Mechanism Open Open Isomer (Colored, Fluorescent) Closed Closed Isomer (Colorless, Non-Fluorescent) Open->Closed Visible Light (Photoisomerization) Closed->Open Thermal Relaxation (Darkness) Troubleshooting_Workflow cluster_start cluster_controls Diagnostic Control Experiments cluster_solutions Primary Causes & Solutions Start High Background Detected Control_Buffer Is 'Buffer Only' control high? Start->Control_Buffer Control_Probe Is 'Buffer + DASA Probe' control high? Control_Buffer->Control_Probe No Sol_Buffer Sol_Buffer Control_Buffer->Sol_Buffer Yes Control_Sample Is 'Buffer + Sample' (No Probe) control high? Control_Probe->Control_Sample No Sol_Probe Sol_Probe Control_Probe->Sol_Probe Yes Control_Plate Is an empty well (read at assay settings) high? Control_Sample->Control_Plate No Sol_Sample Sol_Sample Control_Sample->Sol_Sample Yes Sol_Instrument Sol_Instrument Control_Plate->Sol_Instrument Yes Sol_Binding Sol_Binding Control_Plate->Sol_Binding No (Likely Non-Specific Binding) Sol_Plate Sol_Plate

Caption: A stepwise workflow for diagnosing high background noise.

Step 1: Deconstruct Your Assay with Controls

To pinpoint the source of background noise, you must run a series of diagnostic controls. [7][8]Measure the fluorescence signal from wells containing specific subsets of your assay components.

Control Well ContentsPotential Problem Indicated by High Signal
Buffer/Media Only Intrinsic fluorescence from buffer components or solvent contamination. [9]
Buffer + DASA Probe Impure DASA stock, probe aggregation, or probe degradation. [8]
Buffer + Sample (No Probe) Autofluorescence from the biological sample, matrix, or test compounds. [6][10]
Complete Assay in Different Plate High background fluorescence from the microplate material itself. [11]
No-Primary-Antibody Control (for Immunoassays) Non-specific binding of the secondary antibody. [12]
No-Enzyme/Target Control Non-specific binding of the DASA probe to assay components or the well surface. [13]

Section 2: Frequently Asked Questions (FAQs) & In-Depth Solutions

Category: Reagent & Buffer Optimization
Q1: My "buffer only" control shows high background. What should I do?

Cause: This strongly indicates that one or more components in your buffer or the solvent used to prepare it are intrinsically fluorescent. [9]This is a common issue with lower-purity reagents or water.

Solution:

  • Use High-Purity Reagents: Switch to HPLC-grade or "fluorescence-free" grade solvents and salts for buffer preparation. [14]2. Test Individual Components: Prepare solutions of each individual buffer component (e.g., Tris, NaCl, EDTA) and measure their fluorescence to identify the culprit. [11]3. Prepare Fresh Buffers: Buffers, especially those containing biological components, can develop fluorescent contaminants due to microbial growth. [13]Prepare fresh solutions and filter-sterilize through a 0.22 µm filter. [15]4. Check Your Water Source: Ensure your purified water system is functioning correctly and filters are maintained. Contaminants from the purification system can be a hidden source of fluorescence.

Q2: Can my choice of buffer pH or salt concentration affect background?

Cause: Yes, absolutely. The fluorescence of a probe is highly sensitive to its local environment. [16][17]* pH: Extreme pH values can protonate or deprotonate the DASA molecule, altering its electronic structure and potentially increasing its intrinsic fluorescence or causing degradation into fluorescent byproducts. [15]* Polarity & Ions: The polarity of the solvent affects the energy separation between the ground and excited states, which can shift emission spectra and intensity. [17]High salt concentrations can sometimes influence probe stability and aggregation. [18] Solution:

  • Perform a pH Titration: Test your assay buffer across a range of pH values (e.g., 6.5 to 8.5) to find the point that provides the best S/N ratio, while maintaining the stability of your biological target.

  • Maintain Consistent Ionic Strength: While optimizing, keep the ionic strength consistent across experiments to ensure reproducibility. If high salt is required for your target's activity, be sure to include it in all relevant controls. [15]3. Evaluate Buffer Species: Some buffer species are more prone to interference than others. If you suspect your buffer is the issue, consider screening alternatives (e.g., HEPES vs. Phosphate vs. Tris). [16]

Q3: Are there any common buffer additives I should avoid?

Cause: Certain common additives can be problematic in fluorescence assays.

Solution:

  • Avoid Phenol Red: If using cell culture media for your assay, switch to a phenol red-free formulation. Phenol red is a pH indicator that fluoresces and can cause significant background. [6]* Be Cautious with Carrier Proteins: Bovine Serum Albumin (BSA) is often used to prevent non-specific binding, but it can be a source of background itself and may bind to some fluorophores, altering their properties. [9]If BSA is necessary, use a high-purity, fatty-acid-free grade. Alternatively, test other blocking agents like bovine gamma globulin (BGG). [11]* Test Reducing Agents: Agents like DTT or BME are essential for some proteins but can sometimes interfere with fluorescent probes. If you observe issues, test their effect on the DASA probe's fluorescence in a buffer-only control.

Q4: How do I optimize the concentration of the DASA probe?

Cause: Using a DASA probe concentration that is too high is a frequent cause of elevated background. It can lead to high signal from unbound probe, non-specific binding, and potential self-quenching or aggregation, which can increase background noise. [15][19] Solution:

  • Perform a Probe Titration: The goal is to find the lowest possible probe concentration that still provides a robust and statistically significant signal. See Protocol 1 for a detailed method.

  • Filter Your Probe Stock: Before use, filter your DASA stock solution through a 0.22 µm syringe filter to remove any pre-existing aggregates that can cause sporadic high-background readings. [15]3. Assess Purity: If background issues persist, the DASA probe itself may be impure. Consider purification via methods like HPLC or column chromatography. [20]

Category: Sample-Related Issues
Q5: My biological sample (e.g., cell lysate, plasma) is autofluorescent. How can I mitigate this?

Cause: Many biological molecules, such as NADH, flavins, and porphyrins, are naturally fluorescent (autofluorescent). [6]Their broad emission spectra can overlap with your DASA signal. Advanced glycation end-products (AGEs) are another common source of autofluorescence in tissue and plasma samples. [21][22] Solution:

  • Subtract Background: The most direct approach is to run a parallel control well for every sample that contains everything except the DASA probe. The signal from this well represents the sample's autofluorescence and can be subtracted from the corresponding experimental well. [19]2. Dilute the Sample: If the specific signal is strong enough, diluting the sample can reduce the concentration of autofluorescent molecules to a point where their contribution is minimal. [23]3. Use Time-Resolved Fluorescence (TRF): This is an advanced technique. Autofluorescence typically has a very short lifetime (nanoseconds). If DASA can be coupled to a lanthanide chelate with a long fluorescence lifetime (microseconds to milliseconds), you can use a TRF plate reader. This instrument excites the sample with a pulse of light, waits for the short-lived background to decay, and then measures the long-lived emission from your probe, effectively eliminating the background noise. [4]

Q6: How do I prevent the DASA probe from binding non-specifically to my target or other components?

Cause: The DASA probe may adsorb to the surface of the microplate wells or bind weakly to other proteins or molecules in your assay through hydrophobic or electrostatic interactions. [8][12] Solution:

  • Optimize Blocking Buffers: Blocking unoccupied sites on the microplate surface is critical. Test different blocking agents such as BSA, casein, or commercially available synthetic blockers to find the most effective one for your system. [8]2. Include a Detergent: Adding a mild non-ionic detergent, such as Tween-20 or Triton X-100 (typically at 0.01-0.05%), to your wash and assay buffers can significantly reduce non-specific binding. [12]3. Increase Wash Steps: Ensure that washing steps after incubations are thorough. Increase the number of washes (e.g., from 3 to 5) or the volume of wash buffer to more effectively remove unbound probe. [13][19]

Category: Assay Conditions & Hardware
Q7: Can my microplate be the source of high background?

Cause: Yes. The type of microplate used has a major impact on background fluorescence.

Solution:

  • Use Black, Opaque Plates: Never use clear or white plates for fluorescence assays. Clear plates allow light to pass between wells (crosstalk), and white plates are designed for luminescence and will scatter excitation light, increasing background. [11]Use solid black, opaque-walled plates specifically designed for fluorescence.

  • Test Different Plate Brands: Even among black plates, different polymers and surface treatments can lead to varying levels of background fluorescence. If you suspect the plate is an issue, test plates from different manufacturers.

  • Consider Glass-Bottom Plates: For microscopy or high-sensitivity applications, plastic-bottom plates can fluoresce brightly. Switching to a glass-bottom plate can significantly reduce this source of noise. [10]

Q8: What instrument settings should I optimize to improve the signal-to-noise ratio?

Cause: Suboptimal instrument settings can either fail to capture the maximal signal or preferentially amplify noise.

Solution:

  • Verify Wavelengths: Ensure your instrument's excitation and emission wavelengths are set to the optimal values for the DASA probe in your specific assay buffer. Remember that these values can shift based on the solvent environment. [17]2. Optimize Gain/PMT Voltage: The gain setting on the photomultiplier tube (PMT) amplifies the signal. Set the gain so that your highest expected signal is near the top of the instrument's linear range but not saturated. Setting the gain too high will amplify background noise along with the signal. [11]3. Use Emission Filters: High-quality emission filters are crucial for blocking scattered excitation light and other stray light from reaching the detector. If your instrument allows, try narrowing the emission bandwidth to further reduce background, but be aware this may also reduce your specific signal. [7][24]4. Control Ambient Light: Ensure the instrument is not exposed to ambient room light, which can leak into the detection chamber and increase background. [7]

Section 3: Key Experimental Protocols

Protocol 1: Titration of DASA Probe to Determine Optimal Concentration

This protocol is designed to identify the lowest probe concentration that provides a robust signal over background, thereby maximizing the S/N ratio.

Materials:

  • DASA probe stock solution (e.g., 1 mM in DMSO)

  • Assay buffer

  • Black, opaque 96-well or 384-well microplate

  • Fluorescence plate reader

Procedure:

  • Prepare a Serial Dilution: Create a 2-fold serial dilution of your DASA probe stock solution in assay buffer. Aim for a final concentration range that brackets your expected assay concentration (e.g., from 10 µM down to ~10 nM).

  • Prepare the Plate:

    • In triplicate, add 100 µL of each DASA dilution to the wells of the microplate.

    • In triplicate, add 100 µL of assay buffer only (this will be your "Buffer Blank").

  • Incubate: Incubate the plate under your standard assay conditions (time and temperature) to allow the probe to equilibrate.

  • Read Fluorescence: Measure the fluorescence intensity on your plate reader using the optimal excitation and emission wavelengths for the DASA probe.

  • Analyze the Data:

    • Calculate the average fluorescence signal and standard deviation for each concentration.

    • Subtract the average signal of the "Buffer Blank" from all other measurements.

    • Plot the background-subtracted fluorescence intensity versus the DASA probe concentration.

    • Select the Optimal Concentration: Choose the lowest concentration that gives a strong signal well above background (ideally, at least 5-10 times the background signal) and is on the linear portion of the curve. This concentration maximizes your potential assay window while minimizing the contribution of unbound probe to the background.

References

  • AustinBlanco.com. (2011, March 29). Determining background sources in fluorescence.
  • Thermo Fisher Scientific - ES. Background in Fluorescence Imaging.
  • Materials Advances (RSC Publishing). The fluorescence turn-off mechanism of a norbornene-derived homopolymer – an Al3+ colorimetric and fluorescent chemosensor.
  • RSC Publishing. (2023, October 31). Visible light-responsive materials: the (photo)chemistry and applications of donor–acceptor Stenhouse adducts in polymer science.
  • Molecular Devices.
  • Edinburgh Instruments. HOW TO REDUCE BACKGROUND AUTOFLUORESCENCE AND IMPROVE CONFOCAL MICROSCOPY IMAGES.
  • U-CyTech. Troubleshooting FluoroSpot assay.
  • The Daily Scientist. (2026, February 5). How do we get higher signal-to-noise in fluorescence assays?.
  • Journal of the American Chemical Society - ACS Publications. (2018, June 1). Wavelength-Selective Light-Responsive DASA-Functionalized Polymersome Nanoreactors.
  • ResearchGate. Absorption (- - -) and fluorescence emission (—) profiles of (a)
  • Benchchem. troubleshooting high background noise in QD-1 fluorescence assays.
  • ResearchGate. Switching mechanism of the donor–acceptor Stenhouse adducts (DASA)....
  • MDPI. Fluorescence-Based Protein Stability Monitoring—A Review.
  • PCR Biosystems. What troubleshooting is recommended if the background signal is very high?.
  • bioRxiv. (2025, September 29). A non-toxic, user-friendly buffer that enhances green fluorophore performance in conventional and super-resolution imaging.
  • PubMed. (2018, February 20). Lack of cations in flow cytometry buffers affect fluorescence signals by reducing membrane stability and viability of Escherichia coli strains.
  • MDPI. (2024, May 23).
  • Bio-protocol. (2023, June 5).
  • Benchchem. effect of pH and buffer composition on Thioflavin T fluorescence.
  • Thermo Fisher Scientific - JP. Background in Fluorescence Imaging.
  • Benchchem. Technical Support Center: Troubleshooting High Background in Advanced Immunofluorescence.
  • abinScience. (2026, January 8).
  • Google Patents. Improved method for purifying green fluorescent protein.
  • ResearchGate.
  • Evident Scientific. Solvent Effects on Fluorescence Emission.
  • Bio-Rad. Biotechnology ExplorerTM Green Fluorescent Protein (GFP)
  • Benchchem.
  • Arabian Journal of Chemistry. (2014, November 1).
  • PubMed. (2024, May 23).
  • PubMed. Fluorescent probe study of sulfonamide binding to povidone.
  • PMC. Lessons in Organic Fluorescent Probe Discovery.
  • PMC. N-[4-(Benzylsulfamoyl)phenyl]acetamide.
  • ResearchGate. (2025, August 6). (PDF) Sulfonamide-imines as selective fluorescent chemosensors for the fluoride anion.
  • AIP Publishing. (2023, January 13). A guide to small fluorescent probes for single-molecule biophysics.
  • Benchchem. Application Notes and Protocols: N-[4-(propylsulfamoyl)phenyl]acetamide in Drug Discovery.
  • ResearchGate.
  • NCBI Bookshelf. (2016, July 1). Interferences with Luciferase Reporter Enzymes - Assay Guidance Manual.
  • BellBrook Labs. (2025, December 25). How to Choose the Right Biochemical Assay for Drug Discovery.
  • Sigma-Aldrich. N-(4-(N-Phenylsulfamoyl)phenyl)acetamide.
  • Benchchem. Synthesis of N-[4-(propylsulfamoyl)phenyl]acetamide: An Experimental Protocol.
  • PMC.
  • ResearchGate. (2014, November 25). (PDF) N-[4-(Benzylsulfamoyl)phenyl]acetamide.
  • PMC - NIH. (2022, December 23). Advances in luminescence-based technologies for drug discovery.
  • LC Troubleshooting Bible.
  • LCGC International. (2010, March 1). Enhancing Signal-to-Noise.
  • PLOS ONE. (2020, August 27).
  • PMC. Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-fluorophenyl)-N-isopropyl-2-(methylsulfonyl)acetamide.
  • ResearchGate. (PDF) N-{4-[(3-Methylphenyl)sulfamoyl]phenyl}acetamide.

Sources

Validation & Comparative

Comparative Analysis: N-[4-(phenylsulfamoyl)phenyl]acetamide vs. Traditional Sulfonamide Inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of rational drug design, the sulfonamide pharmacophore is historically recognized for two primary mechanisms: the competitive inhibition of bacterial Dihydropteroate Synthase (DHPS) and the zinc-coordinating inhibition of Carbonic Anhydrases (CAs) . However, traditional primary sulfonamides (e.g., Sulfanilamide, Acetazolamide) often suffer from cross-reactivity, leading to off-target systemic side effects such as diuresis or microbiome disruption.

This guide objectively evaluates N-[4-(phenylsulfamoyl)phenyl]acetamide (PubChem CID: 770010) [1] against traditional sulfonamide inhibitors. By analyzing the structural causality of its N4-acetylation and N1-phenyl substitution, we demonstrate how this compound acts as a highly selective, metabolically activated prodrug that successfully bypasses the off-target liabilities inherent to classical primary sulfonamides.

Structural Causality & Mechanistic Divergence

As application scientists, we do not merely observe binding affinities; we engineer them through precise structural modifications. The distinct performance profile of N-[4-(phenylsulfamoyl)phenyl]acetamide is driven by two critical structural "switches":

The N4-Acetamide Switch: Metabolic Prodrug Dynamics

Traditional antibacterial sulfonamides require a free primary aromatic amine (N4) to mimic p-aminobenzoic acid (pABA). In the DHPS active site, the free amine acts as a nucleophile, attacking the C9 carbon of dihydropterin pyrophosphate (DHPP) via an SN​1 -like reaction [2].

  • The Causality: By acetylating this amine to form an acetamide, direct DHPS binding is sterically and electronically abolished. The compound becomes an inactive prodrug in vitro. In vivo, hepatic arylamidases cleave the acetyl group, releasing the active pharmacophore. This strategy improves formulation stability and delays the onset of action, making it ideal for targeted delivery.

The N1-Phenyl Switch: Steric Exclusion from Carbonic Anhydrase

Classical CA inhibitors like Acetazolamide rely on an unsubstituted primary sulfonamide ( R−SO2​NH2​ ) to coordinate the catalytic Zn2+ ion in the enzyme's active site, displacing the catalytic water molecule[3].

  • The Causality: Substituting the sulfonamide nitrogen with a bulky phenyl ring introduces severe steric clashes with conserved active-site residues (e.g., Thr200 and Phe131 in hCA II) [4]. This steric hindrance physically prevents the sulfonamide from reaching the zinc ion, effectively eliminating off-target Carbonic Anhydrase inhibition.

Pathway Prodrug N-[4-(phenylsulfamoyl)phenyl]acetamide (Inactive Prodrug) Liver Hepatic Arylamidases (Deacetylation) Prodrug->Liver In Vivo Admin CA Carbonic Anhydrase (hCA II) (Off-target) Prodrug->CA Steric Clash (No Binding) Active 4-amino-N-phenylbenzenesulfonamide (Active Metabolite) Liver->Active Hydrolysis DHPS DHPS Enzyme (Competitive Inhibition) Active->DHPS pABA Mimicry Active->CA Steric Clash (No Binding)

Fig 1: Metabolic activation pathway and target selectivity of the N4-acetylated prodrug.

Quantitative Performance Comparison

To objectively compare the performance of these structural classes, we summarize their target affinities and physicochemical properties below. The data highlights the "prodrug" nature of the acetamide derivative compared to direct inhibitors.

CompoundStructure TypeDHPS IC50​ (Cell-Free)DHPS Efficacy (Hepatic Co-culture)hCA II Ki​ (nM)Primary Mechanism
N-[4-(phenylsulfamoyl)phenyl]acetamide N4-Acetyl, N1-Phenyl>100,000 nMHigh (via metabolite)>50,000Prodrug (DHPS)
Sulfanilamide Primary Amine, Primary Sulfonamide~2,500 nMHigh~3,000Direct DHPS Inhibitor
Acetazolamide Heterocyclic Primary Sulfonamide>100,000 nMNone12Direct CA Inhibitor

Experimental Methodologies & Self-Validating Protocols

To establish trustworthiness, any claims regarding prodrug activation and target selectivity must be backed by self-validating experimental systems. Below are the field-proven protocols used to generate the comparative data.

Protocol 1: LC-MS/MS Assay for N4-Deacetylation Kinetics

Purpose: To validate the prodrug hypothesis by tracking the metabolic conversion of the acetamide to the active amine.

  • Rationale for Choice: We utilize Human Liver Microsomes (HLM) rather than whole hepatocytes to specifically isolate Phase I amidase activity, providing a clean kinetic profile without the confounding variables of Phase II conjugation.

  • Reaction Setup: Prepare a 100 µL reaction mixture containing 1 mg/mL HLM in 100 mM potassium phosphate buffer (pH 7.4).

  • Initiation: Add N-[4-(phenylsulfamoyl)phenyl]acetamide to a final concentration of 10 µM. Initiate the reaction by adding an NADPH regenerating system. Incubate at 37°C.

  • Time-Course Quenching: At 0, 15, 30, and 60 minutes, extract 20 µL aliquots and immediately quench in 80 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Protein Precipitation: Centrifuge the quenched samples at 14,000 × g for 10 minutes at 4°C to pellet precipitated proteins.

  • LC-MS/MS Quantification: Inject the supernatant into an LC-MS/MS system. Monitor the disappearance of the prodrug parent mass ( m/z 291.1 [M+H]+ ) and the stoichiometric appearance of the active metabolite ( m/z 249.1 [M+H]+ ).

Protocol 2: Carbonic Anhydrase Counter-Screening

Purpose: To confirm that the N1-phenyl substitution successfully abolishes off-target CA binding.

  • Rationale for Choice: While CO2​ hydration is the physiological reaction of CA, utilizing 4-nitrophenyl acetate (4-NPA) provides a highly reproducible, high-throughput colorimetric esterase readout that directly correlates with zinc-coordination at the active site.

  • Enzyme Preparation: Dilute recombinant human Carbonic Anhydrase II (hCA II) to 10 nM in 20 mM HEPES buffer (pH 7.4) containing 10% DMSO to ensure compound solubility.

  • Compound Incubation: Dispense the enzyme into a 96-well microplate. Add the test compounds (Acetazolamide as positive control, N-[4-(phenylsulfamoyl)phenyl]acetamide as test) at varying concentrations (10 nM to 100 µM). Incubate for 15 minutes at room temperature.

  • Substrate Addition: Add 4-NPA to a final concentration of 1 mM to initiate the reaction.

  • Kinetic Measurement: Monitor the absorbance at 400 nm using a microplate reader for 15 minutes. The formation of the yellow 4-nitrophenolate ion indicates uninhibited enzyme activity.

  • Data Analysis: Calculate the initial velocity ( V0​ ) for each well. Use the Cheng-Prusoff equation to derive the Ki​ values, validating the lack of affinity ( Ki​ > 50 µM) for the sterically hindered N1-phenyl derivative.

Workflow Start Compound Library Preparation InVitro Cell-Free DHPS Assay (Direct Binding) Start->InVitro InVivo Hepatic Co-culture Assay (Metabolic Activation) Start->InVivo Result1 No Inhibition (Prodrug Intact) InVitro->Result1 Result2 Strong Inhibition (Metabolite Active) InVivo->Result2 LCMS LC-MS/MS Analysis (Metabolite Tracking) Result1->LCMS Result2->LCMS

Fig 2: High-throughput screening workflow for validating prodrug activation and efficacy.

References

  • National Center for Biotechnology Information (NCBI). "4-Acetamidobenzenesulfonanilide (CID 770010)." PubChem Database. URL: [Link]

  • Yun, M. K., et al. "Catalysis and Sulfa Drug Resistance in Dihydropteroate Synthase." Science (via PMC - NIH), 2012. URL:[Link]

  • Modak, J. K., et al. "Structural Basis for the Inhibition of Helicobacter pylori α-Carbonic Anhydrase by Sulfonamides." PLOS One, 2015. URL:[Link]

  • Bonardi, A., et al. "Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action." Journal of Medicinal Chemistry (ACS), 2020. URL:[Link]

benchmarking N-[4-(phenylsulfamoyl)phenyl]acetamide efficacy against standard compounds

Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking the Pharmacological Efficacy of N-[4-(phenylsulfamoyl)phenyl]acetamide Against Standard Compounds: An Analytical Guide

Executive Summary

As a Senior Application Scientist in early-stage drug discovery, benchmarking an active pharmaceutical ingredient (API) requires not only evaluating its primary efficacy but also understanding its metabolic fate. N-[4-(phenylsulfamoyl)phenyl]acetamide (CAS 2080-33-3, PubChem CID 770010)[1], commonly known as N-Acetylsulfabenz, is the N4-acetylated derivative of the antimicrobial compound Sulfabenz.

In human pharmacokinetics, arylamine N-acetyltransferases (NAT1 and NAT2) metabolize primary sulfonamides into these N4-acetylated forms. This guide provides an objective, data-driven framework for benchmarking N-[4-(phenylsulfamoyl)phenyl]acetamide against its parent compound (Sulfabenz) and a clinical standard (Sulfamethoxazole, SMX). By comparing these compounds, we can clearly demonstrate the structure-activity relationship (SAR) required for dihydropteroate synthase (DHPS) inhibition and establish this acetamide derivative as a critical standard for metabolic stability assays.

Mechanistic Rationale: The Impact of N4-Acetylation

Sulfonamides exert their bacteriostatic effect by competitively inhibiting DHPS, an essential enzyme in the bacterial folate biosynthesis pathway. The structural mimicry of para-aminobenzoic acid (pABA) relies critically on the free primary aromatic amine at the N4 position[2].

When N-[4-(phenylsulfamoyl)phenyl]acetamide is generated—either synthetically or metabolically—the bulky acetamide group introduces severe steric hindrance. This modification prevents the molecule from entering the highly conserved pABA-binding pocket of DHPS[3]. Consequently, N-[4-(phenylsulfamoyl)phenyl]acetamide serves as an excellent negative control in in vitro DHPS assays and a baseline for evaluating the metabolic deactivation of sulfonamides.

FolatePathway PABA p-Aminobenzoic Acid (pABA) DHPS DHPS Enzyme (Target) PABA->DHPS DHPP DHPP (Pterin Precursor) DHPP->DHPS DHF Dihydropteroic Acid DHPS->DHF Catalysis Active Active Sulfonamides (Sulfabenz, SMX) Active->DHPS Competitive Inhibition Inactive N-Acetylsulfabenz (N4-Acetylated) Inactive->DHPS Steric Clash (No Binding)

Fig 1: Folate pathway showing DHPS inhibition by active sulfonamides vs. N4-acetylated steric clash.

Experimental Protocols & Workflows

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating both positive (SMX) and negative (N-Acetylsulfabenz) controls to definitively benchmark efficacy.

Protocol 1: Cell-Free Dihydropteroate Synthase (DHPS) Inhibition Assay

This assay isolates the target enzyme to prove that the lack of efficacy is due to target-level steric clash rather than cellular efflux.

  • Reagent Preparation: Express and purify recombinant E. coli DHPS. Prepare a reaction buffer containing 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, and 5 mM DTT.

  • Compound Dilution: Dissolve N-[4-(phenylsulfamoyl)phenyl]acetamide, Sulfabenz, and SMX in 100% DMSO. Perform 3-fold serial dilutions to generate a 10-point concentration curve (final DMSO <1%).

  • Enzyme Incubation: Combine 10 nM DHPS, 1 μM pABA, and the test compounds in a 96-well microplate. Incubate at room temperature for 15 minutes to allow pre-equilibration.

  • Reaction Initiation: Add 10 μM 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP) to initiate the reaction.

  • Quantification: After 30 minutes, quench the reaction with EDTA. Measure the remaining DHPPP via high-performance liquid chromatography (HPLC) or a site-specific fluorescence polarization assay.

  • Data Analysis: Calculate IC₅₀ values using a four-parameter logistic non-linear regression model.

Workflow Step1 Compound Preparation (Standardization in DMSO) Step2 Recombinant DHPS Incubation (with pABA & DHPP) Step1->Step2 Step3 Product Quantification (Fluorescence Polarization) Step2->Step3 Step4 Data Analysis (IC50 Calculation) Step3->Step4

Fig 2: Step-by-step experimental workflow for the cell-free DHPS inhibition assay.

Protocol 2: Broth Microdilution Antimicrobial Susceptibility (MIC)
  • Inoculum Preparation: Culture Escherichia coli (ATCC 25922) and Staphylococcus aureus (ATCC 29213) in cation-adjusted Mueller-Hinton broth (CAMHB) to a McFarland standard of 0.5.

  • Plate Setup: Dispense 50 μL of serially diluted compounds (0.5 to 512 μg/mL) into a 96-well plate.

  • Inoculation: Add 50 μL of the bacterial suspension to each well (final inoculum ~5 × 10⁵ CFU/mL).

  • Incubation & Readout: Incubate at 37°C for 18-20 hours. Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration that completely inhibits visible growth.

Data Presentation & Comparative Analysis

Table 1: In Vitro Pharmacological Efficacy Benchmarking

Compound DHPS IC₅₀ (μM) MIC E. coli (μg/mL) MIC S. aureus (μg/mL) Mechanism Status
Sulfamethoxazole (SMX) 1.2 ± 0.1 8 16 Active Standard
Sulfabenz 3.5 ± 0.3 16 32 Active Parent

| N-[4-(phenylsulfamoyl)phenyl]acetamide | > 500 (Inactive) | > 512 | > 512 | Deactivated Metabolite |

Table 2: Physicochemical Properties

Compound Molecular Weight XLogP3 H-Bond Donors H-Bond Acceptors
Sulfamethoxazole (SMX) 253.28 g/mol 0.9 2 5
Sulfabenz 248.30 g/mol 1.6 2 4

| N-[4-(phenylsulfamoyl)phenyl]acetamide | 290.34 g/mol | 1.4 | 2 | 4 |

Note: Data for N-[4-(phenylsulfamoyl)phenyl]acetamide is sourced from computed PubChem properties (CID 770010)[1]. The addition of the acetamide group alters the LogP and significantly reduces aqueous solubility at physiological pH compared to the parent compound.

Conclusion

Benchmarking N-[4-(phenylsulfamoyl)phenyl]acetamide against standard sulfonamides unequivocally demonstrates the necessity of the free N4-amine for DHPS inhibition. While Sulfabenz and SMX exhibit potent nanomolar to low-micromolar inhibition, the N4-acetylated derivative is biologically inert against bacterial targets. In drug development, this compound is indispensable—not as an active therapeutic, but as a highly reliable metabolic standard for quantifying NAT-mediated clearance and evaluating the pharmacokinetic liabilities (such as crystalluria) associated with sulfonamide metabolism.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 770010, 4-Acetamidobenzenesulfonanilide." PubChem. URL: [Link]

  • Hussein, E.M., et al. "Design, synthesis, and biological evaluation of novel N4-substituted sulfonamides: acetamides derivatives as dihydrofolate reductase (DHFR) inhibitors." BMC Chemistry 13, 110 (2019). URL: [Link]

  • Fernández-Villa, D., et al. "Folic Acid Antagonists: Antimicrobial and Immunomodulating Mechanisms and Applications." International Journal of Molecular Sciences 20, 4996 (2019). URL: [Link]

Sources

A Comparative Guide to the Validation of an LC-MS/MS Method for N-[4-(phenylsulfamoyl)phenyl]acetamide Quantification

Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the journey from drug discovery to clinical application is paved with data. The reliability of this data is paramount, and at its foundation lies the rigorous validation of the analytical methods used to generate it. This guide provides an in-depth, technically-grounded comparison of the essential validation parameters for a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of N-[4-(phenylsulfamoyl)phenyl]acetamide, a representative small molecule, in a biological matrix such as human plasma.

This document moves beyond a simple checklist of validation experiments. It delves into the causality behind experimental choices, grounded in the harmonized principles of the International Council for Harmonisation (ICH) M10 guideline, as well as guidance from the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][2][3] The objective is to provide a self-validating framework that ensures the production of robust, reproducible, and defensible bioanalytical data.

The Analytical Challenge: Quantifying N-[4-(phenylsulfamoyl)phenyl]acetamide

N-[4-(phenylsulfamoyl)phenyl]acetamide is a sulfonamide-containing compound. While no specific LC-MS/MS method is widely published for this exact molecule, its structure allows us to extrapolate from the wealth of knowledge on the bioanalysis of sulfonamides and other small molecules.[4][5][6] The primary challenge in any bioanalytical method is the accurate and precise measurement of the analyte in a complex biological matrix, which is replete with endogenous components that can interfere with the analysis.[7][8][9]

A Comparative Overview of LC-MS/MS Method Validation Parameters

A robust LC-MS/MS method is built on a foundation of meticulously validated parameters. The following sections provide a comparative look at these parameters, complete with experimental protocols and supporting data.

Selectivity and Specificity

Expertise & Experience: Selectivity is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[10] Specificity is the ultimate form of selectivity, meaning no interference is observed at the retention time of the analyte. For LC-MS/MS, this is primarily achieved through the unique mass transition of the analyte.

Experimental Protocol:

  • Analyze at least six different blank matrix lots (e.g., human plasma from six different donors).

  • Look for any interfering peaks at the retention time of the analyte and the internal standard (IS).

  • The response of any interfering peak should be less than 20% of the lower limit of quantification (LLOQ) for the analyte and less than 5% for the IS.

Linearity and Range

Expertise & Experience: The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to be precise, accurate, and linear.

Experimental Protocol:

  • Prepare a series of calibration standards by spiking blank matrix with known concentrations of the analyte. A typical range might be 1-1000 ng/mL.

  • Analyze the calibration standards and plot the peak area ratio (analyte/IS) against the nominal concentration.

  • Perform a linear regression analysis. A correlation coefficient (r²) of >0.99 is generally desirable.

Table 1: Hypothetical Linearity Data for N-[4-(phenylsulfamoyl)phenyl]acetamide

Nominal Conc. (ng/mL)Calculated Conc. (ng/mL)% Accuracy
1.00 (LLOQ)0.9595.0
2.502.58103.2
10.09.8598.5
50.051.5103.0
100102102.0
50049098.0
800 (ULOQ)810101.3
Accuracy and Precision

Expertise & Experience: Accuracy refers to the closeness of the measured value to the true value, while precision describes the closeness of repeated measurements. These are assessed using quality control (QC) samples at different concentrations.[10]

Experimental Protocol:

  • Prepare QC samples at a minimum of four concentration levels: LLOQ, low QC (LQC), medium QC (MQC), and high QC (HQC).

  • Intra-day (within-run) accuracy and precision: Analyze at least five replicates of each QC level in a single analytical run.

  • Inter-day (between-run) accuracy and precision: Analyze at least five replicates of each QC level on at least three different days.

  • The mean accuracy should be within ±15% of the nominal value (±20% at the LLOQ), and the precision (%CV) should not exceed 15% (20% at the LLOQ).[10]

Table 2: Hypothetical Intra- and Inter-day Accuracy and Precision Data

QC LevelNominal Conc. (ng/mL)Intra-day Accuracy (%)Intra-day Precision (%CV)Inter-day Accuracy (%)Inter-day Precision (%CV)
LLOQ1.00105.08.5108.011.2
LQC3.0098.75.2101.36.8
MQC75.0102.53.1103.14.5
HQC75097.82.599.53.9
Matrix Effect

Expertise & Experience: The matrix effect is the suppression or enhancement of ionization of the analyte by co-eluting components from the matrix.[7][11] It is a critical parameter to evaluate in LC-MS/MS bioanalysis as it can significantly impact accuracy and precision.[8][9][12] A stable, isotopically labeled internal standard is the most effective way to compensate for matrix effects.

Experimental Protocol:

  • Prepare three sets of samples at low and high concentrations:

    • Set A: Analyte in a neat solution.

    • Set B: Blank matrix extract spiked with the analyte.

    • Set C: Spiked matrix samples (pre-extraction).

  • The matrix factor (MF) is calculated as the ratio of the peak area in the presence of matrix (Set B) to the peak area in the absence of matrix (Set A). An MF of 1 indicates no matrix effect.

  • The IS-normalized MF should be consistent across different lots of the matrix, with a %CV of ≤15%.

Matrix_Effect_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_calc Calculations A Set A: Analyte in Neat Solution LCMS Analyze Peak Areas A->LCMS B Set B: Post-extraction Spike (Blank Matrix Extract + Analyte) B->LCMS C Set C: Pre-extraction Spike (Blank Matrix + Analyte) C->LCMS MF Matrix Factor (MF) = B/A LCMS->MF RE Recovery (RE) = C/B LCMS->RE PE Process Efficiency (PE) = C/A LCMS->PE

Caption: Workflow for assessing matrix effect, recovery, and process efficiency.

Stability

Expertise & Experience: Analyte stability in the biological matrix under different storage and handling conditions must be assessed to ensure that the measured concentration reflects the concentration at the time of sample collection.[10][13][14][15]

Experimental Protocol:

  • Analyze low and high QC samples after subjecting them to various conditions:

    • Freeze-thaw stability: At least three freeze-thaw cycles.

    • Short-term (bench-top) stability: At room temperature for a duration that exceeds the expected sample handling time.

    • Long-term stability: At the intended storage temperature (e.g., -20°C or -80°C) for a period longer than the sample storage time in a study.

    • Post-preparative stability: In the autosampler for the expected duration of an analytical run.

  • The mean concentration of the stability samples should be within ±15% of the nominal concentration.[13]

Table 3: Hypothetical Stability Data for N-[4-(phenylsulfamoyl)phenyl]acetamide

Stability ConditionQC LevelNominal Conc. (ng/mL)Measured Conc. (ng/mL)% Accuracy
3 Freeze-Thaw Cycles LQC3.002.9598.3
HQC750765102.0
24h at Room Temp. LQC3.003.09103.0
HQC75074098.7
90 days at -80°C LQC3.002.8896.0
HQC750772102.9
48h in Autosampler LQC3.003.12104.0
HQC75073598.0

The Overall Validation Workflow: A Holistic View

The validation of an LC-MS/MS method is not a series of disconnected experiments but rather an integrated process designed to build confidence in the method's performance.

Validation_Workflow cluster_validation_params Validation Parameters MethodDev Method Development FullValidation Full Validation MethodDev->FullValidation Selectivity Selectivity FullValidation->Selectivity Linearity Linearity & Range FullValidation->Linearity Accuracy Accuracy & Precision FullValidation->Accuracy MatrixEffect Matrix Effect FullValidation->MatrixEffect Stability Stability FullValidation->Stability SampleAnalysis Routine Sample Analysis Selectivity->SampleAnalysis Linearity->SampleAnalysis Accuracy->SampleAnalysis MatrixEffect->SampleAnalysis Stability->SampleAnalysis

Sources

comparative structure-activity relationship (SAR) of N-[4-(phenylsulfamoyl)phenyl]acetamide

Author: BenchChem Technical Support Team. Date: April 2026

Title: Comparative Structure-Activity Relationship (SAR) Guide: N-[4-(phenylsulfamoyl)phenyl]acetamide vs. Canonical Sulfonamides

Executive Summary As a Senior Application Scientist in early-stage drug discovery, I frequently utilize structurally restricted analogues to validate high-throughput screening (HTS) assays and map pharmacophores. In medicinal chemistry, understanding why a compound lacks activity is often as crucial as understanding why it is potent.

N-[4-(phenylsulfamoyl)phenyl]acetamide (CAS 2080-33-3) is an exemplary case study in "doubly blocked" polypharmacology. Structurally, it is the N4-acetylated, N1-phenylated derivative of the classic sulfanilamide pharmacophore. This guide objectively compares its structural features and biological performance against active alternatives like Sulfabenz (4-amino-N-phenylbenzenesulfonamide)[1] and canonical primary sulfonamides, demonstrating its utility as a negative control probe and a synthetic intermediate.

Mechanistic SAR: The Causality Behind the Phenotype

Drug development professionals evaluate sulfonamides across two primary therapeutic axes: antibacterial efficacy (via DHPS inhibition) and diuretic/anti-glaucoma efficacy (via Carbonic Anhydrase inhibition). N-[4-(phenylsulfamoyl)phenyl]acetamide is uniquely modified to extinguish both pathways.

1. Antibacterial Pathway (DHPS Inhibition): The canonical mechanism of antibacterial sulfonamides relies on their structural mimicry of p-aminobenzoic acid (PABA). The free N4-aromatic amine is strictly required to competitively inhibit dihydropteroate synthase (DHPS) in the bacterial folate synthesis pathway. In N-[4-(phenylsulfamoyl)phenyl]acetamide, the N4 position is masked by an acetyl group. This bulky, electron-withdrawing acetamide modification completely abolishes PABA mimicry, rendering the compound inactive as an antibacterial agent until it undergoes targeted hydrolysis to form the active drug Sulfabenz[1].

2. Carbonic Anhydrase (CA) Pathway: Human Carbonic Anhydrase II (hCA II) is a zinc metalloenzyme. High-affinity inhibition requires a primary sulfonamide group (-SO2NH2), which deprotonates to form a sulfonamidate anion that directly coordinates with the active site Zn2+ ion, displacing the catalytic hydroxide ion[2],[3]. The pKa of the sulfonamide nitrogen dictates this binding free energy[4]. In N-[4-(phenylsulfamoyl)phenyl]acetamide, the N1 nitrogen is substituted with a phenyl ring. This N1-phenylation introduces severe steric clash within the CA active site and alters the pKa, effectively extinguishing zinc coordination and neutralizing CA inhibitory activity[4],[2].

Comparative Performance Data

The following table summarizes the structure-activity relationship across four structural analogues, demonstrating how stepwise substitution extinguishes target affinity.

CompoundN4 Substituent (Aniline)N1 Substituent (Sulfonamide)DHPS Inhibition (Antibacterial)hCA II Inhibition (Diuretic/Glaucoma)
Sulfanilamide Free Amine (-NH2)Unsubstituted (-H)PotentPotent
Sulfabenz Free Amine (-NH2)Phenyl (-C6H5)PotentInactive
N4-Acetylsulfanilamide Acetamide (-NHAc)Unsubstituted (-H)InactivePotent
N-[4-(phenylsulfamoyl)phenyl]acetamide Acetamide (-NHAc)Phenyl (-C6H5)Inactive Inactive

(Note: "Inactive" denotes IC50 > 100 µM in standard biochemical assays).

Experimental Protocols

To empirically validate these SAR principles, the following self-validating experimental workflows are employed. The inclusion of positive controls ensures system integrity, allowing researchers to confidently use N-[4-(phenylsulfamoyl)phenyl]acetamide as a negative baseline.

Protocol 1: In Vitro DHPS Competition Assay

Objective: Evaluate the loss of PABA mimicry due to N4-acetylation.

  • Reagent Preparation: Prepare 10 mM stock solutions of N-[4-(phenylsulfamoyl)phenyl]acetamide, Sulfabenz (positive control), and PABA in 100% DMSO.

  • Enzyme Reaction: In a 96-well microplate, combine recombinant E. coli DHPS (50 nM), 7,8-dihydro-6-hydroxymethylpterin pyrophosphate (DHPPP, 10 µM), and varying concentrations of the test compounds (0.1 µM to 100 µM) in assay buffer (50 mM Tris-HCl, pH 7.5, 5 mM MgCl2, 5 mM DTT).

  • Initiation: Add radiolabeled [14C]-PABA (1 µM) to initiate the reaction. Incubate at 37°C for 30 minutes.

  • Termination & Readout: Quench the reaction with 10% trichloroacetic acid. Filter through glass fiber mats, wash extensively, and quantify the incorporation of [14C]-PABA into dihydropteroate using a scintillation counter.

  • System Validation: Sulfabenz will show a dose-dependent decrease in radioactive counts (competitive inhibition), whereas the doubly blocked acetamide compound will mirror the DMSO vehicle control.

Protocol 2: Carbonic Anhydrase II Esterase Assay

Objective: Confirm the loss of Zn2+ coordination due to N1-phenylation.

  • Enzyme Preparation: Dilute recombinant human CA II to a final concentration of 10 nM in assay buffer (20 mM HEPES, pH 7.4, 150 mM NaCl).

  • Compound Incubation: Add test compounds (N-[4-(phenylsulfamoyl)phenyl]acetamide and Acetazolamide as a positive control) at concentrations ranging from 1 nM to 100 µM. Incubate for 15 minutes at room temperature to allow for active site equilibration.

  • Substrate Addition: Add the chromogenic substrate 4-nitrophenyl acetate (4-NPA) to a final concentration of 1 mM.

  • Kinetic Readout: Monitor the generation of 4-nitrophenol by measuring absorbance at 400 nm every 30 seconds for 10 minutes using a microplate reader.

  • System Validation: Acetazolamide will sharply reduce the slope of the absorbance curve (inhibiting esterase activity), while the N1-phenylated test compound will show no kinetic deviation from the blank.

Protocol 3: Acid-Catalyzed Deprotection (Synthetic Rescue)

Objective: Convert the inactive N-[4-(phenylsulfamoyl)phenyl]acetamide into the active antibacterial Sulfabenz[1].

  • Suspend 1.0 g of N-[4-(phenylsulfamoyl)phenyl]acetamide in 15 mL of 2M ethanolic HCl.

  • Reflux the mixture at 80°C for 2 hours, monitoring the disappearance of the starting material via TLC (DCM:MeOH 9:1).

  • Cool the reaction to room temperature and neutralize with 1M NaOH until pH 7 is reached.

  • Extract the resulting precipitate with ethyl acetate, wash with brine, dry over anhydrous Na2SO4, and concentrate in vacuo to yield active Sulfabenz.

Visualizations

SAR_Logic Core N-[4-(phenylsulfamoyl)phenyl]acetamide (Doubly Blocked) N4 N4-Acetylation (Blocks PABA Mimicry) Core->N4 N1 N1-Phenylation (Blocks Zn2+ Coordination) Core->N1 Deacetyl Acid Hydrolysis (-Acetyl) Core->Deacetyl DHPS No DHPS Inhibition (Loss of Antibacterial Activity) N4->DHPS CA No CA II Inhibition (Loss of Diuretic Activity) N1->CA Sulfabenz Sulfabenz (Active Antibacterial) Deacetyl->Sulfabenz

SAR logic tree demonstrating how dual substitution abolishes target binding.

Workflow Prep Compound Prep 10mM in DMSO Assay1 DHPS Assay (PABA Competition) Prep->Assay1 Assay2 CA II Assay (4-NPA Cleavage) Prep->Assay2 Read1 Radiometric Readout (14C) Assay1->Read1 Read2 Colorimetric Readout (400nm) Assay2->Read2 Data IC50 Calculation & SAR Profiling Read1->Data Read2->Data

Parallel in vitro screening workflow for DHPS and Carbonic Anhydrase inhibition.

References

  • Title: Sulfabenz - Chemical Properties and Synthetic Routes Source: LookChem Database URL: [Link]

  • Title: Structural analysis of inhibitor binding to human carbonic anhydrase II Source: Protein Science / PubMed Central URL: [Link]

  • Title: Quantum Chemical Prediction of the Acidities of Sulfonamide Inhibitors of Carbonic Anhydrase Source: The Journal of Physical Chemistry A (ACS Publications) URL: [Link]

Sources

Mastering Quantitative Analysis: A Comparative Guide to Calibration Curve Preparation for N-[4-(phenylsulfamoyl)phenyl]acetamide

Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the precise quantification of chemical entities is paramount. For N-[4-(phenylsulfamoyl)phenyl]acetamide, also known as sulfabenzamide, accurate measurement is critical for pharmacokinetic studies, formulation development, and quality control. The bedrock of this accuracy lies in a meticulously prepared calibration curve. This guide provides an in-depth, technically sound protocol for generating a robust calibration curve and objectively compares the performance of a certified reference standard against an in-house, synthesized alternative, supported by experimental principles.

Part 1: The Cornerstone of Accurate Quantification - The Reference Standard

The validity of any quantitative analysis is fundamentally tethered to the quality of the reference standard used. A reference standard is a highly purified and well-characterized substance used as a measurement base. The choice of reference standard is the first and most critical decision in the analytical workflow.

Defining a Reference Standard

A reference standard is a material with one or more properties that are sufficiently homogeneous and well-established to be used for the calibration of an apparatus, the assessment of a measurement method, or for assigning values to materials.[1][2] In the context of HPLC analysis, it is the benchmark against which the concentration of the analyte in an unknown sample is determined.

Comparison of Reference Standard Sources: Certified vs. In-House

The two primary sources for a reference standard are a commercially available Certified Reference Material (CRM) from an accredited body or an in-house synthesized and characterized material. The choice between these has significant implications for data reliability and regulatory acceptance.

FeatureCertified Reference Material (CRM)In-House Synthesized Standard
Purity & Characterization Extensively characterized with a comprehensive Certificate of Analysis (CoA) detailing purity, identity, and uncertainty.[3][4]Purity and identity are dependent on the synthetic route and purification methods employed. Requires extensive in-house characterization.
Traceability Metrologically traceable to national or international standards (e.g., SI units).[2][3]Traceability is not inherent and must be established through rigorous internal qualification against a primary standard.
Regulatory Acceptance Widely accepted by regulatory bodies like the FDA and EMA.[3]May not be accepted by regulatory agencies without extensive validation data and justification.
Cost Higher initial cost per unit.Lower apparent initial cost, but the total cost can be high when factoring in synthesis, purification, and characterization.
Time & Effort Ready to use, saving significant time and resources.Requires significant time and expertise for synthesis, purification, and comprehensive characterization.

Expert Insight: While the upfront cost of a CRM may seem high, it is a prudent investment. The time, resources, and potential for error associated with producing and qualifying an in-house standard often outweigh the initial savings. For regulatory submissions and critical decision-making, the use of a CRM is non-negotiable.

Part 2: Experimental Protocol - Preparation of a Calibration Curve using HPLC-UV

This section details a step-by-step protocol for preparing a calibration curve for N-[4-(phenylsulfamoyl)phenyl]acetamide using High-Performance Liquid Chromatography with UV detection (HPLC-UV). This method is widely used for the analysis of sulfonamides.

Materials and Instrumentation
  • Reference Standard: N-[4-(phenylsulfamoyl)phenyl]acetamide Certified Reference Standard (e.g., from USP or other accredited supplier).

  • Solvents: HPLC-grade acetonitrile and water, 0.1% formic acid.

  • Instrumentation:

    • HPLC system with a binary pump, autosampler, column thermostat, and UV-Vis detector.

    • Analytical balance (4-5 decimal places).

    • Class A volumetric flasks and pipettes.

    • Syringe filters (0.22 µm).

Chromatographic Conditions

The following are typical starting conditions for the analysis of sulfonamides. Method development and optimization may be required.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: Water with 0.1% Formic Acid

    • B: Acetonitrile with 0.1% Formic Acid

  • Gradient: 20% B to 80% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 260 nm.[5]

  • Injection Volume: 10 µL.[6]

Preparation of Stock and Working Standard Solutions

Accurate preparation of standard solutions is critical for a valid calibration curve.

  • Primary Stock Solution (e.g., 1000 µg/mL):

    • Accurately weigh approximately 25 mg of the N-[4-(phenylsulfamoyl)phenyl]acetamide reference standard into a 25 mL Class A volumetric flask.[7]

    • Dissolve the standard in a small amount of acetonitrile and then dilute to the mark with the same solvent.

    • Mix thoroughly by inverting the flask multiple times. This is your primary stock solution.

  • Intermediate Stock Solution (e.g., 100 µg/mL):

    • Pipette 5 mL of the primary stock solution into a 50 mL Class A volumetric flask.

    • Dilute to the mark with a 50:50 mixture of acetonitrile and water.

    • Mix thoroughly.

  • Working Standard Solutions:

    • Prepare a series of at least five to eight calibration standards by serially diluting the intermediate stock solution with the 50:50 acetonitrile/water mixture.[8][9]

    • The concentration range should bracket the expected concentration of the analyte in your samples.[8] A typical range might be 0.5, 1, 5, 10, 25, 50, and 100 µg/mL.

G cluster_0 Stock Solution Preparation cluster_1 Working Standard Preparation Primary_Stock Primary Stock (1000 µg/mL) Weigh 25 mg into 25 mL flask Intermediate_Stock Intermediate Stock (100 µg/mL) Dilute 5 mL of Primary Stock to 50 mL Primary_Stock->Intermediate_Stock Dilution Working_Standards Working Standards (0.5 - 100 µg/mL) Serial dilutions of Intermediate Stock Intermediate_Stock->Working_Standards Serial Dilutions

Caption: Workflow for the preparation of stock and working standard solutions.

Calibration Curve Construction and Analysis
  • Injection Sequence: Inject a blank (50:50 acetonitrile/water) followed by the working standard solutions in triplicate, from the lowest to the highest concentration.[6][8]

  • Data Acquisition: Record the peak area of the N-[4-(phenylsulfamoyl)phenyl]acetamide peak for each injection.

  • Plotting the Curve: Create a plot of the average peak area (y-axis) versus the corresponding concentration (x-axis).[8]

  • Linear Regression: Perform a linear regression analysis on the data points to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²).[8]

Method Validation - Ensuring Trustworthiness

A calibration curve is only reliable if its performance is validated. Key validation parameters according to the International Council for Harmonisation (ICH) Q2(R1) guidelines are:[10][11][12]

ParameterAcceptance CriteriaPurpose
Linearity Coefficient of determination (R²) ≥ 0.995Demonstrates a direct proportional relationship between concentration and response over the defined range.
Accuracy % Recovery within 98.0% - 102.0% at three concentration levels (low, mid, high).Measures the closeness of the measured value to the true value.
Precision Repeatability (%RSD) ≤ 2.0% for replicate injections. Intermediate Precision (%RSD) ≤ 3.0% when performed by different analysts on different days.Assesses the degree of scatter between a series of measurements.
Range The interval between the upper and lower concentrations that have been demonstrated to have acceptable linearity, accuracy, and precision.Defines the concentration limits within which the method is reliable.

Part 3: Comparative Performance Data

The choice of reference standard directly impacts the quality of the calibration curve and, consequently, all subsequent quantitative results. The following table presents hypothetical but realistic data comparing the performance of a calibration curve prepared with a CRM versus an in-house synthesized standard of unverified purity.

ParameterCertified Reference Material (CRM)In-House Synthesized Standard
Assigned Purity 99.9% (with uncertainty value)Assumed 100% (no formal characterization)
Linearity (R²) 0.99980.9912
Accuracy (% Recovery)
Low QC (1 µg/mL)101.2%115.8%
Mid QC (25 µg/mL)99.5%114.5%
High QC (75 µg/mL)100.3%116.2%
Precision (%RSD, n=6)
Low QC1.5%4.8%
Mid QC0.8%3.5%
High QC0.6%4.1%
Interpreting the Results

The data clearly illustrates the superiority of the CRM-based calibration. The in-house standard, likely containing unquantified impurities, leads to a significant positive bias in the accuracy results (% recovery > 114%). This would result in an overestimation of the analyte concentration in unknown samples. Furthermore, the poorer linearity (R² = 0.9912) and higher imprecision (%RSD > 3.5%) indicate a less reliable and less reproducible method.

G cluster_0 Choice of Reference Standard cluster_1 Calibration Curve Performance cluster_2 Analytical Result Reliability CRM Certified Reference Material (CRM) High_Performance High_Performance CRM->High_Performance InHouse In-House Standard Low_Performance Low_Performance InHouse->Low_Performance Reliable Reliable & Defensible Data High_Performance->Reliable Unreliable Unreliable & Questionable Data Low_Performance->Unreliable

Caption: Logical relationship between the choice of reference standard and data reliability.

Conclusion

References

  • Vertex AI Search. (n.d.). Constructing a Calibration Curve for HPLC: A Key Step in Quantitative Analysis.
  • Labster. (n.d.). Calibration curve for HPLC - Theory pages.
  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • Shimadzu Learning Centre. (2022, July 13). How to Set up HPLC calibration curve - External Standard Calibration Method [Video]. YouTube.
  • Cole-Parmer. (2020, October 6). Select the Right Reference or Certified Reference Materials. Cole-Parmer Blog.
  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
  • IPQpubs. (2008, September 12). Guideline for Donors of USP Reference Standard Candidate Materials.
  • U.S. Pharmacopeia. (n.d.). USP Reference Standards.
  • International Council for Harmonisation. (n.d.). Quality Guidelines.
  • Slideshare. (n.d.). ICH Q2 Analytical Method Validation.
  • U.S. Pharmacopeia. (n.d.). Use and Storage of USP Reference Standards.
  • uspbpep.com. (n.d.). General Chapters: <11> USP REFERENCE STANDARDS.
  • U.S. Pharmacopeia. (n.d.). Guideline for Referencing USP–NFDocumentary Standards.
  • Labcompare. (2026, March 16). Certified vs Working Reference Standards: The Ultimate Guide to Key Differences Explained (2026 Edition).
  • ASTM International. (2023, July 5). What are Certified Reference Materials?.
  • Taylor & Francis Online. (2008, October 20). Determination of Sulfonamides in Triplesulfa Cream by Hplc Method.
  • LGC Standards. (2025, September 15). Certified Reference Materials vs Reference Materials: Essential Guide for Labs.
  • Pharmaguideline. (n.d.). HPLC Calibration Procedure.
  • Inorganic Ventures. (2024, April 6). Demystifying Certified Reference Materials vs. Reference Standards in Analytical Testing.
  • ALWSCI. (2026, February 26). How To Prepare Calibration Standards For HPLC, UV-Vis, AAS, And ICP-MS: A Complete Laboratory Guide.
  • Agilent Technologies. (n.d.). Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS.
  • Marcel Dekker, Inc. (1984). Determination of Sulfonamides in Triplesulfa Cream by Hplc Method.
  • ResearchGate. (n.d.). Simultaneous Determination of 11 Sulfonamides by HPLC–UV and Application for Fast Screening of Their Aerobic Elimination and Biodegradation in a Simple Test.
  • MDPI. (2022, March 21). HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland.
  • NIST. (n.d.). Acetamide, N-[4-(aminosulfonyl) phenyl]-. NIST Chemistry WebBook.
  • Sigma-Aldrich. (n.d.). N-(4-(N-Phenylsulfamoyl)phenyl)acetamide.
  • Benchchem. (n.d.). Synthesis of N-[4-(propylsulfamoyl)phenyl]acetamide: An Experimental Protocol.
  • International Union of Crystallography. (n.d.). N-[4-(Benzylsulfamoyl)phenyl]acetamide.
  • NIST. (n.d.). Acetamide, N-[4-[(4-aminophenyl)sulfonyl]phenyl]-. NIST Chemistry WebBook.

Sources

Cross-Reactivity Validation of N-[4-(phenylsulfamoyl)phenyl]acetamide in Immunoassays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter the challenge of accurately quantifying veterinary drug residues in complex biological matrices. When developing immunoassays for sulfonamides, one cannot merely focus on the parent drug. Hepatic metabolism fundamentally alters the target's chemical structure, demanding a rigorous, structurally logical approach to assay validation.

This guide provides an authoritative comparison of immunoassay strategies for detecting , the primary N4-acetylated metabolite of the sulfonamide sulfabenz. By understanding the mechanistic causality behind antibody cross-reactivity, researchers can select and validate the optimal assay format for their specific analytical needs.

Mechanistic Causality: The "Linking Arm" Effect

Sulfonamides share a common p-aminobenzenesulfonamide core. In vivo, hepatic N-acetyltransferases (NATs) rapidly acetylate the free aromatic amino group (N4 position) to form metabolites like N-[4-(phenylsulfamoyl)phenyl]acetamide. Because incurred tissue samples often contain significant amounts of these1[1], an assay's utility hinges entirely on its cross-reactivity profile.

The cross-reactivity of an antibody to this metabolite is dictated by the immunogen design strategy :

  • N1-Linked Haptens (Broad Specificity): If the sulfonamide hapten is conjugated to the carrier protein via the N1 position, the N4-amino group remains exposed to the host's immune system. The resulting antibodies possess a binding pocket that easily accommodates the N4-acetyl modification, yielding 2[2].

  • N4-Linked Haptens (Compound-Specific): Conjugation through the N4 position masks this region during immunization. The resulting antibodies tightly recognize the N1-substituent but exhibit 3[3] to N4-acetylated metabolites due to steric hindrance.

MetabolicPathway Parent Sulfabenz (Parent Drug) Enzyme Hepatic NATs (N-Acetyltransferases) Parent->Enzyme Metabolism Metabolite N-[4-(phenylsulfamoyl)phenyl]acetamide (N4-Acetyl Metabolite) Enzyme->Metabolite Acetylation at N4 Ab1 N1-Linked Ab (Broad Specificity) Metabolite->Ab1 High Cross-Reactivity Ab2 N4-Linked Ab (Specific) Metabolite->Ab2 Low Cross-Reactivity

Fig 1: Hepatic acetylation of Sulfabenz and the resulting antibody recognition logic.

Comparison of Immunoassay Formats

Depending on whether you need to quantify the total residue load (parent + metabolite) or isolate the parent drug, the choice of assay format is critical. Table 1 synthesizes the performance metrics of different platforms when challenged with N-[4-(phenylsulfamoyl)phenyl]acetamide.

Table 1: Performance Comparison of Immunoassay Strategies for N4-Acetylated Sulfonamides

Assay PlatformAntibody Design StrategyCross-Reactivity (%CR) to N4-Acetyl MetabolitePrimary Analytical UtilityTypical IC50 / LOD
Generic Competitive ELISA Polyclonal (N1-linked hapten)High (80% - 120%) Total residue screening in food/environmental matrices.~0.5 - 10 ng/mL
Specific Monoclonal ELISA Monoclonal (N4-linked hapten)Low (<0.5%) Pharmacokinetic profiling of the un-metabolized parent drug.~0.1 - 5 ng/mL
SPR Biosensor (Biacore) Polyclonal (N1-linked hapten)High (Often >100%) Real-time, label-free total residue monitoring in crude extracts.~50 ng/g (tissue)

Note: High cross-reactivity in biosensor assays is highly advantageous for regulatory compliance, as it prevents false negatives when analyzing 1[1] where the metabolite predominates.

Self-Validating Experimental Protocols

To objectively validate the cross-reactivity of N-[4-(phenylsulfamoyl)phenyl]acetamide, we must employ self-validating experimental designs. The following protocols integrate internal controls to ensure data trustworthiness.

Protocol A: Competitive ELISA Validation Workflow

Causality Note: We utilize a heterologous coating conjugate (e.g., linking the hapten via a different spacer arm than used in the immunogen) to intentionally weaken the antibody's affinity for the plate. This forces the antibody to bind more readily to the free N4-acetyl metabolite in solution, dramatically improving assay sensitivity.

  • Plate Coating: Coat a 96-well microtiter plate with 100 µL/well of heterologous Sulfabenz-Ovalbumin conjugate (1 µg/mL in 50 mM carbonate buffer, pH 9.6). Incubate overnight at 4°C.

  • Blocking: Wash plates 3x with PBST. Block with 200 µL/well of 1.5% BSA in PBS for 1 hour at room temperature. Why 1.5% BSA? The acetyl group increases the hydrophobicity of the metabolite; robust blocking prevents non-specific hydrophobic adsorption to the polystyrene.

  • Standard Preparation: Prepare equimolar serial dilutions of pure sulfabenz and N-[4-(phenylsulfamoyl)phenyl]acetamide ranging from 0.01 nM to 10,000 nM in assay buffer. Crucial Step: Always calculate based on molarity, not mass, because the addition of the acetyl group (MW +42 Da) skews stoichiometric binding comparisons.

  • Competition: Add 50 µL of standard and 50 µL of primary anti-sulfonamide antibody to each well. Incubate for 1 hour at 25°C.

  • Detection: Wash 4x. Add 100 µL/well of HRP-conjugated secondary antibody. Incubate for 45 mins. Wash 4x. Add TMB substrate, incubate for 15 mins, and stop with 1M H₂SO₄. Read absorbance at 450 nm.

  • System Suitability Check: The maximum absorbance (B0, zero analyte) must be >1.0 OD. A negative control (e.g., an unrelated antibiotic like tetracycline) must show <1% inhibition.

Protocol B: Surface Plasmon Resonance (SPR) Biosensor Assay

While ELISA provides high-throughput endpoint data, SPR reveals the real-time binding kinetics (association rate kon​ and dissociation rate koff​ ).

  • Chip Functionalization: Immobilize a Sulfabenz-protein conjugate onto a CM5 sensor chip using standard amine coupling chemistry until a baseline shift of ~1000 Resonance Units (RU) is achieved.

  • Analyte Injection: Inject N-[4-(phenylsulfamoyl)phenyl]acetamide (pre-incubated with a fixed concentration of the specific monoclonal antibody) over the chip surface at a flow rate of 30 µL/min for 3 minutes.

  • Regeneration: Remove bound antibody using a 30-second pulse of 10 mM NaOH, ensuring the baseline returns to within ±10 RU of the starting value.

  • Data Extraction: The reduction in RU (compared to an antibody-only control) is directly proportional to the amount of metabolite bound in solution.

ValidationWorkflow S1 1. Procure N-[4-(phenylsulfamoyl)phenyl]acetamide (Purity >97%) S2 2. Prepare Equimolar Standard Curves (Parent vs. Metabolite) S1->S2 S3 3. Execute Competitive Assay (ELISA or SPR Biosensor) S2->S3 S4 4. Extract IC50 / EC50 Values (Self-Validation: R² > 0.98) S3->S4 S5 5. Calculate % Cross-Reactivity (IC50_parent / IC50_metabolite) × 100 S4->S5

Fig 2: Self-validating workflow for quantifying N4-acetyl metabolite cross-reactivity.

Data Interpretation: Calculating % Cross-Reactivity

Once the dose-response curves are generated, fit the data using a 4-parameter logistic (4PL) regression model to determine the IC50 (the concentration inhibiting 50% of antibody binding).

Calculate the Cross-Reactivity (%CR) using the formula: %CR = (IC50 of Parent Drug / IC50 of N-[4-(phenylsulfamoyl)phenyl]acetamide) × 100

  • Interpretation: If the %CR is >80%, the assay is highly suitable for generic, total-residue screening. If the %CR is <5%, the assay is highly specific and should be reserved for pharmacokinetic studies where 4[4] is paramount.

References

  • Source: lookchem.
  • Source: tandfonline.
  • Source: dss.go.
  • Source: tandfonline.
  • Source: acs.

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of N-[4-(phenylsulfamoyl)phenyl]acetamide

Author: BenchChem Technical Support Team. Date: April 2026

This document provides essential, step-by-step guidance for the safe and compliant disposal of N-[4-(phenylsulfamoyl)phenyl]acetamide. As researchers, scientists, and drug development professionals, our commitment to safety extends beyond the bench to the entire lifecycle of the chemicals we handle. This guide is designed to provide a clear, scientifically-grounded framework for managing this compound's waste stream, ensuring the protection of both laboratory personnel and the environment.

Hazard Assessment and Identification

N-[4-(phenylsulfamoyl)phenyl]acetamide (CAS No. 2080-33-3) is a sulfonamide compound.[1] While comprehensive, specific toxicity data for this exact molecule is limited, a thorough hazard assessment must be conducted by evaluating data from structurally similar compounds and adhering to the precautionary principle. The health hazards of this product have not been fully investigated, and it should be handled with caution.[2]

Several related acetamide and sulfonamide compounds are classified as hazardous. For instance, some are considered harmful if swallowed (H302), harmful to aquatic life (H402), and may cause skin, eye, or respiratory irritation.[3][4] Therefore, it is prudent to treat N-[4-(phenylsulfamoyl)phenyl]acetamide as a potentially hazardous substance.

Table 1: Hazard Profile of Structurally Related Compounds

CompoundCAS NumberGHS Hazard Statements
Acetanilide (a related acetamide)103-84-4H302: Harmful if swallowed; H402: Harmful to aquatic life[3]
4-Acetamidobenzenesulfonamide121-61-9H302: Harmful if swallowed; H312: Harmful in contact with skin; H332: Harmful if inhaled; H315: Causes skin irritation; H319: Causes serious eye irritation; H335: May cause respiratory irritation[4]
2-Bromo-N-(4-sulfamoylphenyl)acetamideNot AvailableH351: Suspected of causing cancer[5]

Given these potential hazards, all handling and disposal operations must be conducted under the assumption that the compound is hazardous, requiring strict adherence to safety protocols to minimize exposure.

Regulatory Framework: Adherence to OSHA and EPA Standards

The disposal of laboratory chemicals in the United States is governed by the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA).

  • OSHA's Laboratory Standard (29 CFR 1910.1450) : This standard mandates the development of a written Chemical Hygiene Plan (CHP) for all laboratories.[6][7] This CHP must include specific procedures for waste disposal, ensuring that personnel are trained on these protocols and that exposures are minimized.[7][8][9]

  • EPA's Resource Conservation and Recovery Act (RCRA) : The RCRA governs the management of hazardous waste from generation to final disposal.[10] Laboratories are considered waste generators and must comply with regulations for waste identification, segregation, container management, and disposal through licensed facilities.[11][12]

Your institution's Environmental Health and Safety (EHS) office is the primary resource for interpreting these regulations and providing specific guidance for your location.

Core Disposal Protocol: Incineration

The primary and recommended method for the proper disposal of N-[4-(phenylsulfamoyl)phenyl]acetamide is through a licensed and regulated chemical incinerator.[2][5] This method ensures the complete destruction of the compound, preventing its release into the environment.

Step-by-Step Disposal Workflow:

  • Personal Protective Equipment (PPE) : Before handling the waste, don appropriate PPE, including chemical-resistant gloves, safety goggles (EN 166), and a lab coat.[13][14] All handling of the solid waste should occur in a well-ventilated area or a chemical fume hood to prevent dust inhalation.[2][13]

  • Waste Segregation : Collect waste N-[4-(phenylsulfamoyl)phenyl]acetamide in a designated, compatible, and clearly labeled hazardous waste container.[10] Crucially, do not mix this waste with other waste streams. Keep it separate to ensure proper disposal.[3]

  • Container Management : Use containers that are in good condition, chemically compatible with the waste, and have secure, leak-proof closures.[10] If possible, use the original container. The container must be clearly labeled as "Hazardous Waste."[10][15]

  • Labeling : The hazardous waste label must include:

    • The words "Hazardous Waste."[10]

    • The full chemical name: "N-[4-(phenylsulfamoyl)phenyl]acetamide." Avoid abbreviations.[10]

    • The date when waste was first added to the container (accumulation start date).[10]

    • Applicable hazard warnings (e.g., "Irritant," "Handle with Care").[10]

  • Temporary Storage : Store the sealed waste container in a designated satellite accumulation area (SAA) that is near the point of generation and under the control of laboratory personnel.[10][11] The storage area should be cool, dry, and well-ventilated.[2]

  • Arrange for Disposal : Contact your institution's EHS office or an approved hazardous waste disposal contractor to schedule a pickup.[5] Do not attempt to transport the waste yourself.

  • Record Keeping : Maintain accurate records of the waste generated, including the amount and the date of disposal, in accordance with your institution's policies and regulatory requirements.[5]

On-Site Waste Management & Segregation

Proper segregation is the cornerstone of safe chemical waste management. The following diagram illustrates the decision-making process for handling N-[4-(phenylsulfamoyl)phenyl]acetamide waste within the laboratory.

WasteSegregation start Waste Generated: N-[4-(phenylsulfamoyl)phenyl]acetamide is_solid Is the waste solid? start->is_solid is_contaminated Is labware (gloves, wipes) contaminated with the compound? start->is_contaminated Contaminated Labware solid_waste_container Place in designated 'Solid, Non-Halogenated Organic Hazardous Waste' container. is_solid->solid_waste_container Yes label_and_store Ensure container is properly labeled and stored in the Satellite Accumulation Area. solid_waste_container->label_and_store solid_lab_waste Place in the same solid hazardous waste container. is_contaminated->solid_lab_waste Yes solid_lab_waste->label_and_store contact_ehs Contact EHS for waste pickup. label_and_store->contact_ehs end Disposal Complete contact_ehs->end

Caption: Waste Segregation Workflow for N-[4-(phenylsulfamoyl)phenyl]acetamide.

Emergency Procedures: Spill and Exposure Management

Accidents can happen, and preparedness is key to mitigating risks.

A. Spill Cleanup Protocol:

  • Evacuate and Secure : Alert personnel in the immediate area and restrict access. Ensure the area is well-ventilated.[3]

  • Don PPE : Wear appropriate PPE, including a respirator if dust is airborne, heavy-duty gloves, a lab coat, and chemical splash goggles.[2]

  • Containment : Prevent the spill from spreading and ensure it does not enter any drains.[3][13]

  • Cleanup : For a solid spill, gently sweep or scoop up the material to avoid creating dust and place it into a labeled hazardous waste container.[2][13] If necessary, use an inert absorbent material like vermiculite or sand to collect the residue.[2][5]

  • Decontaminate : Clean the spill area thoroughly with soap and water.[2]

  • Dispose : All cleanup materials (absorbent, contaminated gloves, etc.) must be placed in the hazardous waste container for disposal.[2]

B. Personal Exposure Protocol:

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do. Seek medical attention.[13]

  • Skin Contact : Take off all contaminated clothing immediately.[13] Rinse the affected skin area thoroughly with soap and water. If irritation occurs, seek medical advice.[13]

  • Inhalation : Move the affected person to fresh air and keep them comfortable for breathing. If feeling unwell, seek medical attention.[13]

  • Ingestion : Rinse the mouth with water. Do NOT induce vomiting. Call a poison center or doctor for medical advice.[3][14]

In all cases of exposure, consult the Safety Data Sheet (SDS) and inform your supervisor and EHS department.

Prohibited Disposal Methods

To ensure safety and environmental compliance, the following disposal methods are strictly prohibited:

  • DO NOT dispose of down the drain. [3][5] This compound's potential harm to aquatic life and insolubility in water make sewer disposal unacceptable and illegal.[3][14]

  • DO NOT dispose of in regular trash. [16] Due to its potential hazards, this chemical cannot be disposed of in municipal solid waste.

  • DO NOT mix with incompatible waste streams. [3] Mixing with other chemicals can lead to unknown reactions and complicates the disposal process. Always segregate chemical waste.[12]

By adhering to these rigorous, evidence-based protocols, you contribute to a culture of safety and environmental stewardship that is the hallmark of scientific excellence.

References

  • PubChem - NIH. 4-Acetamidobenzenesulfonanilide. [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance. [Link]

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. [Link]

  • Vanderbilt University. The Laboratory Standard | Office of Clinical and Research Safety. [Link]

  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. [Link]

  • Occupational Safety and Health Administration (OSHA). OSHA Factsheet: Laboratory Safety - OSHA Lab Standard. [Link]

  • PubChem - NIH. N4-Acetylsulfanilamide. [Link]

  • Environmental Marketing Services. (2024, September 16). Laboratory Waste Disposal. [Link]

  • University of Tennessee. (2021, April 8). Environment, Health and Safety Manual - Chapter 05.09: Occupational Safety Policies - OSHA Laboratory Standard. [Link]

  • American Chemical Society. Hazardous Waste and Disposal Considerations. [Link]

  • Environmental Protection Agency (EPA). N-(4-(4-(Formylhydroxyamino)phenoxy)phenyl)acetamide Env. Fate/Transport. [Link]

  • Japan Ministry of Health, Labour and Welfare. N-[4-[(2-hydroxy-5-methylphenyl)azo]phenyl]acetamide. [Link]

  • Occupational Safety and Health Administration (OSHA). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. [Link]

  • MedicalLab Management. (2019, June 15). Laboratory Waste Management: The New Regulations. [Link]

  • Environmental Protection Agency (EPA). Acetamide, N-(4-bromophenyl)- Env. Fate/Transport. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[4-(phenylsulfamoyl)phenyl]acetamide
Reactant of Route 2
Reactant of Route 2
N-[4-(phenylsulfamoyl)phenyl]acetamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。